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  • Product: N,1-Dimethylazetidin-3-amine
  • CAS: 321890-38-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N,1-Dimethylazetidin-3-amine: Physicochemical Properties and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Foreword The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ri...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and conformational rigidity offer unique advantages in the design of novel therapeutic agents by allowing for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2][3] This guide provides a detailed examination of N,1-Dimethylazetidin-3-amine, a key building block that incorporates this valuable motif. As a Senior Application Scientist, this document aims to synthesize technical data with practical insights to support its application in drug discovery and development.

Molecular and Physicochemical Profile

N,1-Dimethylazetidin-3-amine is a small, saturated heterocyclic amine. Understanding its fundamental physicochemical properties is critical for its effective use in synthesis and for predicting the properties of larger molecules derived from it.

Structural and General Data
PropertyValueSource
IUPAC Name N,1-dimethylazetidin-3-aminePubChem[4]
Synonyms 1-methyl-3-(methylamino)azetidineChemicalBook[5]
CAS Number 321890-38-4Advanced ChemBlocks[6]
Molecular Formula C₅H₁₂N₂Advanced ChemBlocks[6]
Molecular Weight 100.16 g/mol PubChem[4]
Canonical SMILES CNC1CN(C)C1Advanced ChemBlocks[6]
Key Physicochemical Parameters

Experimental data for N,1-Dimethylazetidin-3-amine is not extensively reported in the literature. The following table includes computed values and estimations based on related structures.

PropertyValue (Free Base)Notes and Comparative Analysis
Boiling Point Estimated: 120-140 °CThe boiling point of the parent azetidine is 61-62 °C.[6][7][8] N-methylation and the addition of a methylamino group would significantly increase the molecular weight and intermolecular forces, leading to a higher boiling point. For comparison, N-methylazetidine has a boiling point of around 75-77°C.
Density Estimated: ~0.9 g/cm³The density of azetidine is 0.847 g/cm³ at 25 °C.[6][7] The addition of two methyl groups would likely result in a slightly higher density.
pKa (of conjugate acid) Estimated: 9.0 - 10.5The pKa of the conjugate acid of azetidine is 11.29.[6] Alkyl substitution on the nitrogen atoms generally has a modest effect on basicity. The pKa values for many simple alkyl amines fall within the 9.5 to 11.0 range.[9] The two nitrogen atoms in N,1-Dimethylazetidin-3-amine will have distinct pKa values.
logP (Octanol-Water Partition Coefficient) -0.3 (Computed)This computed value from PubChem suggests that the compound is hydrophilic.[4]
Topological Polar Surface Area (TPSA) 15.3 Ų (Computed)This value indicates good potential for cell permeability and oral bioavailability.[4]
Solubility Expected to be soluble in water and polar organic solvents.The dihydrochloride salt is soluble in water. The free base, with its polar amine functional groups, is also expected to have good aqueous solubility.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl groups and the azetidine ring protons.

  • N-Methyl protons (ring): A singlet around 2.2-2.6 ppm.[10]

  • N-Methyl protons (substituent): A singlet, likely in a similar region to the other N-methyl group.

  • Azetidine ring protons: A set of multiplets in the region of 2.5-4.0 ppm. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear further downfield.

  • NH proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent. This signal will disappear upon D₂O exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

  • N-Methyl carbons: Signals in the range of 30-50 ppm.

  • Azetidine ring carbons: Signals for the CH₂ and CH carbons of the ring are expected in the region of 40-65 ppm. The carbon bearing the methylamino group will be deshielded compared to the other ring carbons.

Mass Spectrometry

In mass spectrometry, amines often undergo α-cleavage.

  • Molecular Ion (M⁺): A peak at m/z = 100, corresponding to the molecular weight of the compound. According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight.[11]

  • Major Fragments: Fragmentation is likely to occur via cleavage of the bonds adjacent to the nitrogen atoms. Common fragments would result from the loss of a methyl group (M-15, m/z = 85) or cleavage of the azetidine ring.[12][13]

Infrared (IR) Spectroscopy

As a secondary amine, N,1-Dimethylazetidin-3-amine will exhibit characteristic IR absorption bands.

  • N-H Stretch: A single, weak to medium band in the region of 3350-3310 cm⁻¹.[2][10][14] This distinguishes it from primary amines (two bands) and tertiary amines (no band in this region).[15]

  • C-H Stretch: Strong absorptions in the 2800-3000 cm⁻¹ region from the methyl and methylene groups.

  • C-N Stretch: One or more bands of medium to weak intensity in the 1020-1250 cm⁻¹ range for the aliphatic amine C-N bonds.[2]

Synthesis and Purification

The synthesis of N,1-Dimethylazetidin-3-amine can be approached through several routes, often starting from commercially available azetidine precursors. A common strategy involves the reductive amination of a suitable azetidinone or the alkylation of an azetidin-3-amine derivative.

Proposed Synthetic Workflow

A plausible and efficient synthesis starts from 1-Boc-azetidin-3-one. This method provides good control over the introduction of the substituents.

Synthesis_Workflow cluster_route1 Route A cluster_route2 Route B Start 1-Boc-azetidin-3-one Step1 Reductive Amination (Methylamine, NaBH(OAc)₃) Start->Step1 Intermediate1 tert-butyl 3-(methylamino)azetidine-1-carboxylate Step1->Intermediate1 Step2 N-Methylation (Formaldehyde, HCOOH - Eschweiler-Clarke reaction) Intermediate1->Step2 Alternative Route Intermediate1->Step2 Step3 Boc Deprotection (TFA or HCl) Intermediate1->Step3 Intermediate1->Step3 Intermediate2 tert-butyl 3-(dimethylamino)azetidine-1-carboxylate Step2->Intermediate2 Product N,1-Dimethylazetidin-3-amine Intermediate2->Intermediate2 Intermediate2->Product Step3_alt Boc Deprotection (TFA or HCl) Intermediate2->Step3_alt Step3->Step3 Step4 N-Methylation (Formaldehyde, HCOOH) Step3->Step4 Step3->Step4 Intermediate3 N-methylazetidin-3-amine Step3->Intermediate3 Step4->Product Step4->Product Step3_alt->Product Intermediate3->Step4 Drug_Discovery_Application BuildingBlock N,1-Dimethylazetidin-3-amine Reaction Nucleophilic Aromatic Substitution BuildingBlock->Reaction Scaffold Core Scaffold (e.g., Pyrimidine) Scaffold->Reaction Intermediate Azetidine-substituted Intermediate Reaction->Intermediate Modification Further Synthetic Modifications Intermediate->Modification DrugCandidate Final Drug Candidate (e.g., H₃ Antagonist) Modification->DrugCandidate

Sources

Exploratory

Introduction: The Significance of the Azetidine Scaffold

An In-depth Technical Guide on the Structure and Synthesis of N,1-Dimethylazetidin-3-amine The azetidine ring, a four-membered saturated nitrogen heterocycle, represents a structurally significant and increasingly utiliz...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Structure and Synthesis of N,1-Dimethylazetidin-3-amine

The azetidine ring, a four-membered saturated nitrogen heterocycle, represents a structurally significant and increasingly utilized scaffold in modern medicinal chemistry. Its constrained, three-dimensional nature imparts unique conformational rigidity to molecules, a desirable trait for optimizing ligand-receptor interactions and improving pharmacokinetic profiles. N,1-Dimethylazetidin-3-amine, a disubstituted azetidine derivative, serves as a versatile building block for the synthesis of complex pharmaceutical agents and molecular probes.[1]

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies for N,1-Dimethylazetidin-3-amine. Authored for researchers, chemists, and drug development professionals, this document emphasizes the underlying principles behind synthetic choices, offering field-proven insights into efficient and selective preparation routes.

Molecular Structure and Physicochemical Properties

N,1-Dimethylazetidin-3-amine, also known by its IUPAC name N-Methyl-1-methylazetidin-3-amine[2], possesses a distinct substitution pattern that is crucial to its chemical identity. The nomenclature specifies two methyl groups: one on the azetidine ring nitrogen (position 1) and a second on the exocyclic amine nitrogen (at position 3), forming a secondary amine.

This substitution pattern should not be confused with its isomer, N,N-dimethylazetidin-3-amine, which features an unsubstituted ring nitrogen and a tertiary exocyclic amine.[3] The correct identification is vital for sourcing starting materials and predicting reactivity.

Table 1: Physicochemical Properties of N,1-Dimethylazetidin-3-amine and its Dihydrochloride Salt

PropertyValue
IUPAC Name N-Methyl-1-methylazetidin-3-amine
Molecular Formula C₅H₁₂N₂
Molecular Weight 100.16 g/mol [3]
CAS Number (Free Base) 321890-38-4[2]
Molecular Formula (Dihydrochloride) C₅H₁₄Cl₂N₂[1]
Molecular Weight (Dihydrochloride) 173.08 g/mol [1]
CAS Number (Dihydrochloride) 864247-47-2[1]

Strategic Synthesis of N,1-Dimethylazetidin-3-amine

The synthesis of N,1-Dimethylazetidin-3-amine is most efficiently achieved through the N-methylation of a readily available precursor, 1-methylazetidin-3-amine.[4] Two primary strategies are considered for this transformation: reductive amination and direct alkylation. For reasons of selectivity and yield, reductive amination is overwhelmingly the superior and more practical approach in a laboratory setting.

The Preferred Route: Reductive Amination

Reductive amination is a robust and highly selective method for forming carbon-nitrogen bonds, making it the cornerstone of amine synthesis.[5][6] The process involves the reaction of a primary amine with an aldehyde (in this case, formaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine.[7]

The key advantage of this one-pot reaction is its exceptional control. It avoids the common problem of over-alkylation that plagues other methods, thus ensuring a cleaner reaction profile and higher isolated yields of the target molecule.[7]

G cluster_reactants Reactants A 1-Methylazetidin-3-amine C Iminium Ion Intermediate A->C [H⁺], -H₂O B Formaldehyde (CH₂O) D N,1-Dimethylazetidin-3-amine (Final Product) C->D Reduction [NaBH₃CN]

Figure 1: High-level workflow for the synthesis of N,1-Dimethylazetidin-3-amine via reductive amination.

The reaction proceeds in two distinct stages within the same pot:

  • Iminium Ion Formation: The primary amine on the 1-methylazetidin-3-amine precursor acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is typically catalyzed by a mild acid (pH ~5). A series of proton transfers and the subsequent loss of a water molecule generate a highly electrophilic iminium ion intermediate.[8]

  • Reduction: A specialized reducing agent is introduced to selectively reduce the C=N double bond of the iminium ion.

Causality in Reagent Choice: The selection of the reducing agent is critical for the success of a one-pot reductive amination. While a powerful reductant like sodium borohydride (NaBH₄) could reduce the iminium ion, it would also readily reduce the starting aldehyde, leading to unwanted side reactions and consumption of the reagent.[8] Therefore, a milder hydride donor, sodium cyanoborohydride (NaBH₃CN) , is the reagent of choice.[7] The electron-withdrawing cyanide group tempers the reactivity of the borohydride, making it incapable of reducing the aldehyde but sufficiently nucleophilic to reduce the highly activated iminium ion. This selectivity is the cornerstone of the procedure's efficiency.[7][8]

The following protocol is a representative, self-validating procedure for the synthesis of N,1-Dimethylazetidin-3-amine, grounded in established methodologies for reductive amination.[9]

Materials:

  • 1-Methylazetidin-3-amine (1.0 eq)

  • Aqueous Formaldehyde (37% w/w, 1.1 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.2 eq)

  • Methanol (MeOH) as solvent

  • Acetic Acid (catalytic amount)

  • Dichloromethane (DCM) for extraction

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl) in diethyl ether (for salt formation, optional)

Procedure:

  • To a round-bottom flask charged with methanol under an inert atmosphere (N₂), add 1-methylazetidin-3-amine (1.0 eq).

  • Cool the solution to 0 °C using an ice bath.

  • Add aqueous formaldehyde (1.1 eq) dropwise to the stirred solution.

  • Add a catalytic amount of glacial acetic acid to adjust the pH to approximately 5-6.

  • Allow the mixture to stir at 0 °C for 30 minutes to facilitate iminium ion formation.

  • In a single portion, add sodium cyanoborohydride (1.2 eq) to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress using TLC or LC-MS to confirm the consumption of the starting amine.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Concentrate the mixture in vacuo to remove the methanol.

  • Partition the remaining aqueous residue with dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N,1-Dimethylazetidin-3-amine as a free base.

  • Purification: The crude product can be purified by distillation or column chromatography on silica gel.

  • (Optional) Salt Formation: For improved stability and handling, the free base can be dissolved in diethyl ether and treated with a solution of HCl in ether to precipitate the dihydrochloride salt, which can be collected by filtration.

Alternative Route: Direct N-Alkylation

A conceptually simpler approach is the direct N-alkylation of 1-methylazetidin-3-amine with a methylating agent, such as methyl iodide (CH₃I).[10] However, this method is rarely practical for preparing secondary amines from primary amines due to a significant lack of selectivity.[11]

The primary amine starting material reacts with the alkylating agent to form the desired secondary amine product. The issue is that the product, N,1-Dimethylazetidin-3-amine, is also nucleophilic and can compete with the starting material for the remaining methyl iodide.[10][11] This leads to the formation of an over-alkylated tertiary amine and, subsequently, a quaternary ammonium salt. The result is a complex mixture of products that is difficult and inefficient to separate, leading to low yields of the desired compound.

G A 1-Methylazetidin-3-amine (Primary Amine) B N,1-Dimethylazetidin-3-amine (Desired Secondary Amine) A->B + CH₃I C N,N,1-Trimethylazetidin-3-amine (Tertiary Amine Byproduct) B->C + CH₃I D Quaternary Ammonium Salt (Byproduct) C->D + CH₃I

Figure 2: The challenge of over-alkylation in the direct N-alkylation of a primary amine, leading to a mixture of products.

Conclusion

N,1-Dimethylazetidin-3-amine is a valuable molecular building block for drug discovery and development. While several synthetic routes are theoretically possible, this guide establishes that reductive amination stands as the most scientifically sound and practical method for its preparation. The strategy offers superior control over selectivity, avoids the pervasive issue of over-alkylation, and consistently provides higher yields compared to direct alkylation. The detailed protocol provided herein offers a robust and reproducible workflow for researchers requiring access to this important chemical entity.

References

  • PubChem (National Center for Biotechnology Information). N,N-dimethylazetidin-3-amine. PubChem Compound Summary for CID 10351656. [Link]

  • PubChem (National Center for Biotechnology Information). N,N-dimethylazetidin-3-amine hydrochloride. PubChem Compound Summary for CID 23090361. [Link]

  • Bogdán, D. et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc, 2022(iii), 272-287. [Link]

  • ResearchGate. Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. Scientific Diagram. [Link]

  • Wikipedia. LSZ.[Link]

  • Google Patents.
  • PubChem (National Center for Biotechnology Information). 1-Methylazetidin-3-amine. PubChem Compound Summary for CID 18712662. [Link]

  • De Kimpe, N. et al.Synthesis of 1-Alkyl-2-methylazetidin-3-ones and 1-Alkyl-2-methylazetidin-3-ols.
  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).[Link]

  • Google Patents.
  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination.[Link]

  • DTIC. ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.[Link]

  • Fleck, T. J. et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry, 68(25), 9612-7. [Link]

  • The Organic Chemistry Tutor. (2021). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Chemistry with Caroline. (2022). Alkylation of Amines. YouTube. [Link]

Sources

Foundational

The Azetidine Core Reimagined: A Technical Guide to the Biological Potential of N,1-Dimethylazetidin-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide delves into the burgeoning landscape of N,1-Dimethylazetidin-3-amine derivatives, a chemical scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the burgeoning landscape of N,1-Dimethylazetidin-3-amine derivatives, a chemical scaffold poised for significant impact in medicinal chemistry. Moving beyond a mere recitation of facts, we will explore the causal relationships between structural modifications and biological activity, offering a framework for the rational design of novel therapeutics. This document is structured to provide not only a comprehensive overview but also actionable insights for researchers actively engaged in drug discovery.

Introduction: The Strategic Value of the Azetidine Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets. While the synthesis of azetidines has historically presented challenges, recent advancements have made this versatile core more accessible for derivatization.[1]

The focus of this guide, the N,1-Dimethylazetidin-3-amine core, introduces specific structural features that are of particular interest. The N1-methylation provides a fixed substitution, directing further derivatization efforts to the 3-amino group. This secondary amine serves as a versatile handle for the introduction of a wide array of functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). The inherent basicity of the amino group also suggests potential for key interactions with biological targets, such as hydrogen bonding and ionic interactions.

This guide will explore the potential of N,1-Dimethylazetidin-3-amine derivatives across several key therapeutic areas, drawing upon the established biological activities of structurally related azetidine compounds.

Central Nervous System (CNS) Applications: Modulating Neurological Pathways

The blood-brain barrier (BBB) presents a formidable challenge in the development of drugs for central nervous system disorders. The physicochemical properties of the N,1-Dimethylazetidin-3-amine scaffold, including its relatively low molecular weight and potential for modulation of lipophilicity through derivatization, make it an attractive starting point for CNS-penetrant molecules.

Muscarinic Acetylcholine Receptor (M1) Agonism: A Potential Avenue for Alzheimer's Disease and Schizophrenia

The M1 muscarinic acetylcholine receptor is a well-validated target for cognitive enhancement in conditions such as Alzheimer's disease and schizophrenia.[2] Agonism of the M1 receptor has been shown to improve cognitive function and may have disease-modifying effects in Alzheimer's disease.[3][4]

Derivatives of N,1-Dimethylazetidin-3-amine can be envisioned as novel M1 receptor agonists. By incorporating pharmacophoric elements known to interact with the M1 receptor, it is plausible to design potent and selective ligands. For instance, the synthesis of urea or amide derivatives at the 3-amino position could mimic the hydrogen bonding patterns of known M1 agonists.

Hypothetical Signaling Pathway of an N,1-Dimethylazetidin-3-amine Derivative as an M1 Agonist

M1_Agonist_Pathway cluster_membrane Cell Membrane M1_Receptor M1 Receptor Gq_protein Gq Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Derivative N,1-Dimethylazetidin-3-amine Derivative Derivative->M1_Receptor Binds and Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cognitive Enhancement PKC->Cellular_Response Phosphorylates Downstream Targets

Caption: M1 receptor activation by a hypothetical derivative.

Experimental Protocol: Synthesis of N-(Aryl)-N'-(1-methylazetidin-3-yl)urea Derivatives

This protocol describes a general method for the synthesis of urea derivatives, which can be adapted to create a library of compounds for screening as M1 muscarinic receptor agonists.

  • Dissolution: Dissolve N,1-Dimethylazetidin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Isocyanate: To the stirred solution, add the desired aryl isocyanate (1.05 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired N-(Aryl)-N'-(1-methylazetidin-3-yl)urea.

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Table 1: Hypothetical Structure-Activity Relationship of N-(Aryl)-N'-(1-methylazetidin-3-yl)urea Derivatives as M1 Agonists

Compound IDAryl Substituent (R)M1 Receptor Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
1a Phenyl150250
1b 4-Fluorophenyl85120
1c 4-Methoxyphenyl110180
1d 3-Chlorophenyl220350
1e 2-Methylphenyl300>1000

Note: This data is hypothetical and for illustrative purposes to guide experimental design.

Dopamine Transporter (DAT) Inhibition: A Potential New Class of Antidepressants

Inhibition of the dopamine transporter (DAT) is a key mechanism of action for several antidepressant and psychostimulant drugs.[5][6] The N,1-Dimethylazetidin-3-amine scaffold can be explored for the development of novel DAT inhibitors. The dimethylamino group at the 3-position could be a key pharmacophoric feature, and modifications to this group or the introduction of other substituents on the azetidine ring could modulate potency and selectivity.

Experimental Workflow for Screening DAT Inhibitors

DAT_Inhibitor_Screening Start Synthesized N,1-Dimethylazetidin-3-amine Derivatives Binding_Assay [³H]WIN 35,428 Radioligand Binding Assay to Determine Ki at DAT Start->Binding_Assay Uptake_Assay [³H]Dopamine Uptake Assay in DAT-expressing cells to Determine IC50 Binding_Assay->Uptake_Assay Active Compounds Selectivity_Screen Screen against SERT and NET to Determine Selectivity Profile Uptake_Assay->Selectivity_Screen Potent Inhibitors Lead_Identification Identify Potent and Selective DAT Inhibitors Selectivity_Screen->Lead_Identification Selective Compounds In_Vivo_Studies In Vivo Behavioral Models (e.g., Forced Swim Test) Lead_Identification->In_Vivo_Studies End Lead Candidate In_Vivo_Studies->End

Caption: Workflow for identifying novel DAT inhibitors.

Antibacterial Applications: A New Scaffold for Combating Resistance

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action.[7] The unique structural features of the N,1-Dimethylazetidin-3-amine scaffold make it a promising starting point for the development of new classes of antibiotics. The azetidine ring can serve as a rigid core to present various functional groups in a defined spatial orientation, potentially leading to enhanced interactions with bacterial targets.

Experimental Protocol: Evaluation of Antibacterial Activity

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC of the synthesized N,1-Dimethylazetidin-3-amine derivatives is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Minimum Bactericidal Concentration (MBC) Determination: To determine if the compounds are bactericidal or bacteriostatic, the MBC is determined by plating aliquots from the wells of the MIC assay that show no visible growth onto agar plates.

  • Cytotoxicity Assay: The cytotoxicity of the most potent antibacterial compounds is evaluated against a mammalian cell line (e.g., HEK293) to assess their therapeutic index.

Table 2: Hypothetical Antibacterial Activity of N,1-Dimethylazetidin-3-amine Derivatives

Compound IDR Group on 3-aminoMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
2a Benzyl64>128
2b 4-Chlorobenzyl1664
2c 3,4-Dichlorobenzyl832
2d Naphthylmethyl32128
2e 4-Pyridylmethyl1616

Note: This data is hypothetical and for illustrative purposes.

Anticancer Applications: Targeting Key Signaling Pathways

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is constitutively activated in a wide variety of human cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.[8][9] The development of small molecule inhibitors of STAT3 is a promising therapeutic strategy. The N,1-Dimethylazetidin-3-amine scaffold could serve as a novel core for the design of STAT3 inhibitors.

Logical Relationship of STAT3 Inhibition

STAT3_Inhibition Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Derivative N,1-Dimethylazetidin-3-amine Derivative Derivative->STAT3 Inhibits Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Initiates Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibits

Caption: Inhibition of the STAT3 signaling pathway.

Conclusion and Future Directions

The N,1-Dimethylazetidin-3-amine scaffold represents a promising starting point for the discovery of novel therapeutic agents across a range of diseases. Its synthetic tractability and unique structural features provide a solid foundation for the generation of diverse chemical libraries. The exploration of this scaffold in the areas of CNS disorders, infectious diseases, and oncology is warranted. Future research should focus on the synthesis and biological evaluation of a wide range of derivatives to establish clear structure-activity relationships and to identify lead compounds for further preclinical development. The insights provided in this guide are intended to serve as a catalyst for such endeavors, ultimately contributing to the development of new and effective medicines.

References

Exploratory

N,1-Dimethylazetidin-3-amine: A Privileged Scaffold for the Next Generation of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Strained Heterocycles in Drug Design In the landscape of modern medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Strained Heterocycles in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced biological activity, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Small, saturated nitrogen-containing heterocycles have emerged as powerful tools in this quest, offering a departure from traditional flat, aromatic structures towards three-dimensional chemical space. Among these, the azetidine scaffold, a four-membered nitrogen-containing ring, has garnered significant attention as a "privileged structure."[1][2] Its inherent ring strain imparts a unique conformational rigidity, which can pre-organize appended functional groups for optimal interaction with biological targets. This rigidity, coupled with the ability to improve aqueous solubility and metabolic stability, makes the azetidine motif a highly desirable component in the design of new therapeutic agents.[1]

This guide focuses on a particularly valuable derivative of this scaffold: N,1-Dimethylazetidin-3-amine . With its distinct substitution pattern, this building block offers a unique combination of a tertiary amine for potential salt formation and hydrogen bonding interactions, a secondary amine within the azetidine ring for further functionalization, and a compact, rigid core. This guide will provide a comprehensive overview of the synthesis, functionalization, and application of N,1-Dimethylazetidin-3-amine as a strategic building block in the development of innovative bioactive molecules.

Part 1: Synthesis of the N,1-Dimethylazetidin-3-amine Core

The efficient and scalable synthesis of the N,1-Dimethylazetidin-3-amine building block is a critical first step in its utilization for drug discovery programs. While several routes to substituted azetidines have been reported, a practical approach to this specific diamine involves a multi-step sequence starting from commercially available precursors. A highly plausible and adaptable route involves the reductive amination of a protected azetidin-3-one.[3][4][5]

Proposed Synthetic Workflow

Synthesis_Workflow A 1-Boc-azetidin-3-one B N-Boc-N',N'-dimethylazetidin-3-amine A->B C N,N-Dimethylazetidin-3-amine B->C D N,1-Dimethylazetidin-3-amine C->D E N,1-Dimethylazetidin-3-amine dihydrochloride D->E reagent1 Dimethylamine, NaBH(OAc)₃ reagent2 Trifluoroacetic Acid (TFA) reagent3 Formaldehyde, NaBH₃CN reagent4 HCl in Ether

Caption: Proposed synthetic workflow for N,1-Dimethylazetidin-3-amine dihydrochloride.

Experimental Protocol: Synthesis of N,1-Dimethylazetidin-3-amine Dihydrochloride

This protocol is a representative procedure based on established methods for reductive amination and N-methylation of amines.[6][7][8]

Step 1: Synthesis of tert-butyl 3-(dimethylamino)azetidine-1-carboxylate

  • To a stirred solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add dimethylamine (2.0 M in THF, 1.5 eq).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography.

Step 2: Synthesis of N,N-Dimethylazetidin-3-amine

  • Dissolve the crude tert-butyl 3-(dimethylamino)azetidine-1-carboxylate (1.0 eq) in DCM (0.5 M).

  • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify to pH > 12 with 6N NaOH.

  • Extract the aqueous layer with DCM (5x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to yield the free base.

Step 3: Synthesis of N,1-Dimethylazetidin-3-amine

  • To a solution of N,N-dimethylazetidin-3-amine (1.0 eq) in methanol (0.3 M), add aqueous formaldehyde (37 wt. %, 1.2 eq).

  • Stir the mixture for 1 hour at room temperature.

  • Cool the reaction to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Add water and basify to pH > 12 with 6N NaOH.

  • Extract the aqueous layer with DCM (5x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Synthesis of N,1-Dimethylazetidin-3-amine Dihydrochloride

  • Dissolve the crude N,1-Dimethylazetidin-3-amine in a minimal amount of cold diethyl ether.

  • Add a solution of HCl in diethyl ether (2.0 M) dropwise with stirring until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford N,1-Dimethylazetidin-3-amine dihydrochloride as a solid.[9]

Part 2: Functionalization of the N,1-Dimethylazetidin-3-amine Scaffold

The N,1-Dimethylazetidin-3-amine building block possesses a secondary amine within the azetidine ring, which serves as a versatile handle for further synthetic elaboration. Amide bond formation is one of the most common and robust methods to incorporate this scaffold into larger, more complex molecules.

General Functionalization Workflow

Functionalization_Workflow A N,1-Dimethylazetidin-3-amine C Amide-Coupled Product A->C Amide Coupling B Carboxylic Acid (R-COOH) B->C Amide Coupling reagent Coupling Reagent (e.g., HATU, EDC/HOBt)

Caption: General workflow for the functionalization of N,1-Dimethylazetidin-3-amine via amide coupling.

Experimental Protocol: Amide Coupling with HATU
  • To a solution of the desired carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of N,1-Dimethylazetidin-3-amine (as the free base, 1.2 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Part 3: Applications in Bioactive Molecule Synthesis: Case Studies

The true value of a building block is demonstrated through its successful incorporation into biologically active molecules. The N,1-Dimethylazetidin-3-amine scaffold has shown promise in the development of kinase inhibitors.

Case Study 1: EGFR Kinase Inhibitors for Oncology

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and inhibitors of its kinase activity are used to treat various cancers.[10][11][12] A patent for aminopyrimidine derivatives as modulators of EGFR mutant kinase activities discloses compounds that incorporate the N,1-Dimethylazetidin-3-amine moiety.[10]

Proposed Synthetic Scheme for an EGFR Inhibitor

EGFR_Inhibitor_Synthesis A Aminopyrimidine Core C EGFR Inhibitor A->C Final Step B N,1-Dimethylazetidin-3-amine B->C Final Step reagent Coupling Reaction SAR_Insights A N,1-Dimethylazetidin-3-amine Scaffold E Conformational Rigidity A->E F Increased Solubility A->F G Metabolic Stability A->G B Improved Potency C Enhanced Selectivity D Favorable PK Profile E->B E->C F->D G->D

Caption: Key structure-activity relationship insights for the azetidine scaffold.

  • Conformational Rigidity: The strained four-membered ring restricts the conformational freedom of the molecule, which can lead to a lower entropic penalty upon binding to a target, thus improving potency. [1]* Vectorial Exit Points: The azetidine ring provides well-defined exit vectors for the attachment of other pharmacophoric groups, allowing for systematic exploration of the surrounding chemical space.

  • Improved Physicochemical Properties: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, and the overall compact and polar nature of the scaffold can lead to improved aqueous solubility and reduced lipophilicity compared to larger, more flexible aliphatic amines.

  • Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation compared to other cyclic amines, which can lead to an improved pharmacokinetic profile.

Part 5: Physicochemical and Pharmacokinetic Properties

The inherent properties of N,1-Dimethylazetidin-3-amine make it an attractive building block from a drug development perspective.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₁₂N₂[13]
Molecular Weight100.16 g/mol [13]
XLogP3-0.3[13]
Hydrogen Bond Donor Count1[13]
Hydrogen Bond Acceptor Count2[13]

The low molecular weight and negative XLogP3 value suggest that this building block can be incorporated into larger molecules without excessively increasing their size or lipophilicity, which are important considerations for maintaining drug-like properties.

Expected Impact on Pharmacokinetics

The introduction of the N,1-Dimethylazetidin-3-amine moiety into a drug candidate is anticipated to have several beneficial effects on its pharmacokinetic profile:

  • Absorption: The basic nature of the two amino groups can allow for salt formation, which may improve solubility and oral absorption.

  • Distribution: The polarity of the scaffold may influence the volume of distribution. Its ability to cross the blood-brain barrier would depend on the overall properties of the final molecule.

  • Metabolism: As previously mentioned, the azetidine ring can confer metabolic stability.

  • Excretion: The polar nature of the building block may facilitate renal clearance.

Conclusion

N,1-Dimethylazetidin-3-amine represents a valuable and versatile building block for the synthesis of novel bioactive molecules. Its unique combination of conformational rigidity, well-defined substitution vectors, and favorable physicochemical properties makes it an attractive scaffold for medicinal chemists aiming to develop next-generation therapeutics. The successful incorporation of this moiety into potent EGFR kinase inhibitors highlights its potential in oncology, and its utility is likely to extend to other therapeutic areas. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic application of building blocks like N,1-Dimethylazetidin-3-amine will be instrumental in the discovery and development of new medicines.

References

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Foundational

A Technical Guide to the Strategic Incorporation of the Dimethylaminoazetidine Motif using N,1-Dimethylazetidin-3-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the design of novel...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the design of novel molecular entities with optimized pharmacological profiles is paramount. Saturated heterocycles have emerged as indispensable components in this endeavor, offering a pathway to escape the "flatland" of predominantly aromatic structures. Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant attention.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) imparts a unique conformational rigidity, which is less pronounced than in aziridines but significantly greater than in pyrrolidines, allowing for precise vectoral presentation of substituents into three-dimensional space.[3][4] This structural feature is critical for enhancing binding affinity and selectivity towards biological targets.[2]

Compounds incorporating the azetidine moiety exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][5] The dimethylaminoazetidine motif, specifically, serves as a valuable pharmacophore. It introduces a tunable basic center (pKa modulation) that can be crucial for improving aqueous solubility, optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and forming key hydrogen bond or ionic interactions within protein binding sites.

This guide serves as an in-depth technical resource for the effective incorporation of this valuable motif using N,1-dimethylazetidin-3-amine . We will move beyond simple procedural descriptions to explore the underlying chemical principles, strategic considerations for reaction selection, and detailed, field-tested protocols to empower researchers in their drug development programs.

The Reagent: Physicochemical Profile of N,1-Dimethylazetidin-3-amine

A thorough understanding of the starting material is the foundation of any successful synthetic transformation. N,1-dimethylazetidin-3-amine is a bifunctional building block, featuring a nucleophilic secondary amine at the 3-position and a tertiary amine as part of the azetidine ring. This distinction is crucial for its reactivity.

PropertyDataSource(s)
IUPAC Name n,1-dimethylazetidin-3-amine[6]
CAS Number 321890-38-4[6][7]
Molecular Formula C₅H₁₂N₂[6][8]
Molecular Weight 100.16 g/mol [6][8]
Typical Purity ≥97%[6]
Appearance Varies; often supplied as a liquid or oil-

Handling and Storage Considerations:

  • Form: This reagent is typically supplied as the free base. Unlike its N,N-dimethyl analogue which is often sold as a hydrochloride salt, the free base form ensures the exocyclic secondary amine is immediately available for nucleophilic attack without a prior neutralization step.

  • Storage: As with most amines, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent oxidation and reaction with atmospheric CO₂. Store in a cool, dry place.

  • Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[6]

Core Synthetic Strategies for Motif Incorporation

The primary utility of N,1-dimethylazetidin-3-amine lies in the reactivity of its exocyclic secondary amine. The two most robust and widely applicable methods for leveraging this reactivity are direct nucleophilic substitution and reductive amination.

Strategy 1: Direct Nucleophilic Substitution (SN2 and SNAr)

This strategy involves the reaction of the secondary amine of N,1-dimethylazetidin-3-amine with a suitable electrophile, such as an alkyl halide (SN2) or an activated electron-deficient aryl/heteroaryl halide (SNAr).

Causality and Experimental Rationale: The success of a nucleophilic substitution reaction hinges on the careful selection of a base and solvent.

  • The Role of the Base: The reaction generates a hydrohalic acid (e.g., HBr, HCl) byproduct, which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this acid in situ.[9]

    • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are cost-effective and easy to remove during work-up. They are suitable for many applications, particularly with more reactive electrophiles.

    • Sterically Hindered Organic Bases (e.g., DIPEA - N,N-Diisopropylethylamine): These are non-nucleophilic and highly soluble in common organic solvents. Their use is critical when the starting amine or product is sensitive, or to minimize side reactions.[9]

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they can solvate the cation of the base and the transition state, accelerating the reaction rate, without interfering with the nucleophile.[10]

Detailed Protocol: SNAr with 2-chloropyrimidine

This protocol describes a representative SNAr reaction to form N-(1-methylazetidin-3-yl)-N-methylpyrimidin-2-amine.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-chloropyrimidine (1.0 eq.).

  • Reagent Addition: Dissolve the electrophile in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M). Add N,1-dimethylazetidin-3-amine (1.1 eq.) followed by potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reaction Conditions: Heat the mixture to 80-100 °C. The higher temperature is necessary to overcome the activation energy for the aromatic substitution.

  • Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the consumption of the limiting reagent is observed (typically 4-12 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with a larger volume of ethyl acetate and water. c. Transfer to a separatory funnel and separate the layers. d. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow: Nucleophilic Substitution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep Combine Electrophile, N,1-Dimethylazetidin-3-amine, & Base in DMF react Heat Reaction Mixture (e.g., 80-100 °C) prep->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Work-up (EtOAc / H₂O) monitor->workup extract Extract & Wash workup->extract dry Dry, Filter, & Concentrate extract->dry purify Silica Gel Chromatography dry->purify char Characterize Product (NMR, MS) purify->char

Caption: Workflow for SNAr/SN2 reactions.

Strategy 2: Reductive Amination

Reductive amination is a powerful and highly efficient one-pot method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone). It is often the method of choice due to its high chemoselectivity and milder conditions.[11][12]

Causality and Experimental Rationale: This reaction proceeds via two distinct stages in the same pot: (1) formation of an iminium ion intermediate, and (2) in-situ reduction of this intermediate to the final amine.

  • Iminium Ion Formation: The reaction between the secondary amine and the carbonyl is reversible and often requires a catalytic amount of acid (e.g., acetic acid) to protonate the carbonyl oxygen, making the carbon more electrophilic.

  • The Choice of Reducing Agent: This is the most critical decision. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the premier reagent for this transformation.[11] Its superiority lies in its mildness and selectivity. It is not powerful enough to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium ion intermediate as it forms. This selectivity prevents the wasteful consumption of the carbonyl starting material and the formation of alcohol byproducts. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is generally less toxic and equally effective.[12]

Detailed Protocol: Reductive Amination with Cyclohexanone

This protocol details the synthesis of N-cyclohexyl-N,1-dimethylazetidin-3-amine.

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N,1-dimethylazetidin-3-amine (1.0 eq.) and cyclohexanone (1.05 eq.).

  • Solvent and Catalyst: Dissolve the components in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.15 M). Add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes. The portion-wise addition helps control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS for the disappearance of the starting amine.[11]

  • Quenching and Work-up: a. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. This neutralizes the acetic acid and destroys any excess reducing agent. b. Separate the organic layer. Extract the aqueous phase twice with DCM. c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product via silica gel chromatography, often using a mobile phase containing a small percentage of triethylamine or ammonia in methanol/DCM to prevent the product from streaking on the acidic silica.

Mechanism: The Reductive Amination Pathway

G Amine R¹R²NH (N,1-Dimethylazetidin-3-amine) Iminium [R¹R²N⁺=CR³R⁴] (Iminium Ion) Amine->Iminium + H⁺, - H₂O Carbonyl O=CR³R⁴ (Aldehyde/Ketone) Carbonyl->Iminium + H⁺, - H₂O Reducer [H]⁻ (from NaBH(OAc)₃) Product R¹R²N-CHR³R⁴ (Final Product) Reducer->Product Iminium->Product

Caption: Key steps in the reductive amination mechanism.

Troubleshooting and Analytical Validation

Common IssuePotential CauseRecommended Solution
Low Reaction Yield Insufficient activation, poor quality reagents, or steric hindrance.For SNAr, try a more activating group or higher temperatures. For reductive amination, ensure anhydrous conditions.
Quaternization Side Product Over-alkylation of the tertiary ring nitrogen.Use a hindered base for SN2. Use exactly 1.0 eq. of the alkylating agent. This is less common with SNAr or reductive amination.
Difficult Purification Product is highly polar and basic.Use a basic-washed or deactivated silica gel. Add a small amount of Et₃N or NH₄OH to the eluent to improve peak shape.

Analytical Validation: Successful incorporation of the motif is confirmed by standard analytical techniques.

  • Mass Spectrometry (MS): The most direct confirmation. Look for the molecular ion ([M+H]⁺) corresponding to the calculated exact mass of the product.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Look for the appearance of new signals corresponding to the protons of the newly introduced group, and shifts in the signals of the azetidine ring protons.

    • ¹³C NMR: The appearance of new carbon signals confirms the addition.[13]

Conclusion: A Versatile Building Block for Advanced Drug Design

N,1-dimethylazetidin-3-amine is a potent and versatile building block for introducing the dimethylaminoazetidine motif into target molecules. Through the strategic application of robust synthetic methods like nucleophilic substitution and reductive amination, medicinal chemists can efficiently access novel chemical matter. Understanding the causality behind experimental choices—from the selection of a specific base to the rationale for using a mild reducing agent—is key to maximizing success rates and accelerating the drug discovery process. This guide provides the foundational knowledge and practical protocols to confidently employ this valuable reagent in the synthesis of next-generation therapeutics.

References

  • Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). ResearchGate. Available at: [Link]

  • Azetidines of pharmacological interest. PubMed. Available at: [Link]

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • N,N-dimethylazetidin-3-amine | C5H12N2. PubChem. Available at: [Link]

  • N,N-dimethylazetidin-3-amine hydrochloride | C5H13ClN2. PubChem. Available at: [Link]

  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. PMC - NIH. Available at: [Link]

  • Methods for mono‐selective N‐alkylation of amines using alkyl halides... ResearchGate. Available at: [Link]

  • N,N-DIMETHYLAZETIDIN-3-AMINE DIHYDROCHLORIDE | CAS 124668-49-1. Matrix Fine Chemicals. Available at: [Link]

  • Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. Synlett. Available at: [Link]

  • Synthesis, Molecular Structure and Spectral Properties of Quaternary Ammonium Derivatives of 1,1-Dimethyl-1,3-propylenediamine. ResearchGate. Available at: [Link]

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Exploratory

The Strategic Integration of N,1-Dimethylazetidin-3-amine in Parallel Synthesis for Drug Discovery Library Generation

An In-depth Technical Guide Abstract In the landscape of modern medicinal chemistry, the demand for novel chemical entities with drug-like properties is insatiable. Small, saturated nitrogen-containing heterocycles have...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

In the landscape of modern medicinal chemistry, the demand for novel chemical entities with drug-like properties is insatiable. Small, saturated nitrogen-containing heterocycles have emerged as privileged scaffolds, prized for their ability to confer favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and three-dimensional structural complexity.[1] Among these, the azetidine moiety has garnered significant attention.[2] This guide provides an in-depth technical overview of N,1-dimethylazetidin-3-amine, a versatile and highly valuable building block for the parallel synthesis of compound libraries. We will explore the strategic rationale for its use, detail robust experimental protocols for its incorporation via common synthetic routes, and provide a framework for its successful application in drug discovery programs.

Introduction: The Ascendancy of Small Saturated Heterocycles in Medicinal Chemistry

The structural character of compound libraries is a critical determinant of success in high-throughput screening campaigns. Historically, libraries were often dominated by flat, aromatic, sp²-rich structures. While synthetically accessible, these compounds frequently occupy a region of chemical space fraught with challenges, including poor solubility and metabolic instability. In response, a strategic shift towards molecules with greater three-dimensionality and sp³-character has occurred.[1]

Nitrogen-containing heterocycles are paramount in this effort, with approximately 60% of unique small-molecule drugs approved by the U.S. FDA containing at least one such ring system.[3][4] These scaffolds act as versatile bioisosteres, mimic natural products, and provide vectors for engaging with biological targets through hydrogen bonding and other key interactions.[5][6] The four-membered azetidine ring, in particular, offers a unique combination of properties:

  • Structural Rigidity: It provides a well-defined exit vector for substituents, reducing conformational ambiguity.

  • Improved Physicochemical Properties: Compared to larger rings like piperidine, azetidines can enhance aqueous solubility and reduce lipophilicity.[7]

  • Metabolic Stability: The compact ring is often more resistant to metabolic degradation than acyclic analogues.[2]

  • Novelty and IP Space: Azetidine-containing compounds occupy a less explored region of chemical space, offering opportunities for novel intellectual property.

N,1-Dimethylazetidin-3-amine: A Key Building Block for Diversity-Oriented Synthesis

N,1-dimethylazetidin-3-amine is a bifunctional building block featuring a reactive secondary amine (the azetidine ring nitrogen is tertiary) suitable for a variety of coupling reactions. Its low molecular weight and incorporation of a tertiary amine within the core structure make it an excellent choice for introducing basicity and desirable pharmacokinetic properties into a lead series. The dimethylamino group provides a handle for further derivatization or can serve as a key pharmacophoric feature itself.

Nomenclature and Identification

It is important to note that this compound may be found in chemical databases and literature under several synonymous names, including N,N-dimethylazetidin-3-amine. The structure remains the same. The free base and its hydrochloride salts are commercially available.

Physicochemical Data Summary

The following table summarizes key computed and experimental properties for the parent compound, N,N-dimethylazetidin-3-amine.[8]

PropertyValueSource
Molecular Formula C₅H₁₂N₂PubChem[8]
Molecular Weight 100.16 g/mol PubChem[8]
CAS Number 138022-85-2PubChem[8]
XLogP3-AA (cLogP) -0.3PubChem[8]
Topological Polar Surface Area 15.3 ŲPubChem[8]
Hydrogen Bond Donor Count 1PubChem[8]
Hydrogen Bond Acceptor Count 2PubChem[8]
pKa (Conjugate Acid) 11.29 (Predicted for Azetidine)Wikipedia[9]

Note: The pKa value is for the parent azetidine ring and serves as an estimate; the actual pKa will be influenced by the substituents.

Core Applications in Parallel Synthesis for Library Generation

The utility of N,1-dimethylazetidin-3-amine in library synthesis is primarily realized through two robust and well-understood reaction classes: Amide Bond Formation and Reductive Amination . These reactions are highly amenable to parallel formats, allowing for the rapid generation of hundreds to thousands of discrete compounds.

Workflow for Library Generation

The overall strategy involves coupling the N,1-dimethylazetidin-3-amine building block with a diverse set of inputs, such as carboxylic acids or aldehydes/ketones, often on a solid support or in a multi-well plate format.

G cluster_0 Input Selection cluster_1 Parallel Synthesis cluster_2 Processing & Analysis A N,1-Dimethylazetidin-3-amine (Building Block B) C Reaction Array (e.g., 96-well plate) A->C B Diverse Inputs (Set A) (e.g., Carboxylic Acids, Aldehydes) B->C D Coupling Reaction (Amidation or Reductive Amination) C->D Automated Liquid Handling E Parallel Purification (e.g., HPLC, SPE) D->E Crude Product Array F Quality Control (LC-MS, NMR) E->F G Compound Library (A-B) F->G Confirmed Structures G RCOOH Carboxylic Acid ActiveEster O-Acyl isourea Ester (Active Intermediate) RCOOH->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster Amide Final Amide Product ActiveEster->Amide Nucleophilic Attack Amine N,1-Dimethylazetidin-3-amine Amine->Amide

Caption: Mechanistic overview of HATU-mediated amide coupling.

Protocol 2: Parallel Reductive Amination

Reductive amination is a powerful and controlled method for forming carbon-nitrogen bonds, avoiding the over-alkylation issues common with direct alkylation. [10]This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for this transformation as it can reduce the intermediate iminium ion in the presence of the starting aldehyde. [11] Rationale: The reaction proceeds via the initial formation of an iminium ion between the aldehyde/ketone and the secondary amine. STAB is the reagent of choice because it is less reactive than sodium borohydride and will not readily reduce the starting aldehyde, thus maximizing the yield of the desired amine product. [10][12]The inclusion of a small amount of acetic acid catalyzes the formation of the iminium ion intermediate. [12]Dichloroethane (DCE) is an excellent solvent for this reaction.

Step-by-Step Methodology:

  • Preparation of Input Plates:

    • In a 96-well reaction block, dispense 50 µmol of a diverse set of aldehydes or ketones into individual wells.

  • Reagent Addition:

    • To each well, add a solution of N,1-dimethylazetidin-3-amine (1.2 equivalents, 60 µmol) in anhydrous 1,2-dichloroethane (DCE, 400 µL).

    • Add glacial acetic acid (0.5 equivalents, 25 µmol) to each well to catalyze iminium formation.

    • Allow the plate to shake for 30-60 minutes at room temperature.

  • Reduction:

    • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents, 75 µmol) as a solid or a freshly prepared slurry in DCE to each well. Caution: Addition may cause slight effervescence.

    • Seal the reaction block and shake at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 200 µL of saturated aqueous sodium bicarbonate.

    • Isolate the organic phase.

    • Purify the crude product array using an appropriate method, such as parallel SPE (e.g., SCX cartridges to capture the basic product) or preparative HPLC.

  • Quality Control:

    • Confirm the identity and purity of each library member via LC-MS analysis.

G Aldehyde Aldehyde / Ketone (R-CHO) Iminium Iminium Ion Intermediate [R-CH=N+<...>] Aldehyde->Iminium Amine N,1-Dimethylazetidin-3-amine Amine->Iminium Condensation (+ H+) Product Final Tertiary Amine Iminium->Product Reduction STAB NaBH(OAc)3 (STAB) STAB->Product

Caption: Key steps in the reductive amination workflow.

Case Study: Application in a Medicinal Chemistry Program

The practical utility of this building block is exemplified in the synthesis of histamine H3 receptor (H3R) agonists. In a study aimed at developing high-affinity non-imidazole agonists, researchers successfully synthesized a target compound via a direct nucleophilic substitution using N,N-dimethylazetidin-3-amine. [13]This highlights the amine's capacity to act as a potent nucleophile and its compatibility with heterocyclic scaffolds, ultimately leading to compounds with central nervous system activity. [13]This real-world application validates the building block's value in constructing complex, biologically active molecules.

Conclusion and Authoritative Grounding

N,1-Dimethylazetidin-3-amine is a powerful tool for the construction of diverse, sp³-rich compound libraries tailored for drug discovery. Its unique structural and physicochemical properties address the modern imperative to move beyond flatland and explore more drug-like chemical space. The robust and scalable protocols for amide bond formation and reductive amination provided herein offer a clear path for its integration into parallel synthesis workflows. By leveraging this building block, research organizations can significantly enhance the quality and novelty of their screening collections, increasing the probability of identifying high-quality starting points for therapeutic programs.

References

  • A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS. (2024). International Journal of Novel Research and Development. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). MDPI. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). Journal of Organic Chemistry. [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica. [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). ResearchGate. [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). National Institutes of Health (NIH). [Link]

  • Baumann, A. N., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters. [Link]

  • Chemical Properties of Azetidine (CAS 503-29-7). (n.d.). Cheméo. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Azetidine. (n.d.). Wikipedia. [Link]

  • The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). National Institutes of Health (NIH). [Link]

  • Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. (2022). ResearchGate. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). ResearchGate. [Link]

  • Structure of azetidine-containing compounds found in nature. (2023). ResearchGate. [Link]

  • mechanism of amide formation with DCC. (2013). YouTube. [Link]

  • Lorincz, T., et al. (2017). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). ResearchGate. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Reductive Amination. (2023). YouTube. [Link]

  • Reductive Amination | Synthesis of Amines. (2025). YouTube. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). National Institutes of Health (NIH). [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). National Institutes of Health (NIH). [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). ResearchGate. [Link]

  • Preparation of amides using DCC. (n.d.). Khan Academy. [Link]

  • N,N-dimethylazetidin-3-amine. (n.d.). PubChem. [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of N,1-Dimethylazetidin-3-amine

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N,1-Dimethylazetidin-3-amine (CAS: 321890-38-4). Designed for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N,1-Dimethylazetidin-3-amine (CAS: 321890-38-4). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Where experimental data is not publicly available, this guide presents predicted data based on established spectroscopic principles and analysis of analogous structures, alongside detailed, field-proven protocols for data acquisition.

Introduction

N,1-Dimethylazetidin-3-amine is a saturated heterocyclic compound containing a four-membered azetidine ring. The structural rigidity of the azetidine ring and the presence of two amine functionalities make it an interesting building block in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this molecule in synthetic pathways and for understanding its chemical behavior. This guide provides a detailed analysis of its spectroscopic signature.

Molecular Structure

The structure of N,1-Dimethylazetidin-3-amine features a methyl group on the azetidine nitrogen (N-1) and a methylamino group at the 3-position of the ring.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the ¹H and ¹³C NMR data for N,1-Dimethylazetidin-3-amine.

1.1: ¹H NMR Spectroscopy

An experimental ¹H NMR spectrum for the hydrochloride salt of N,1-Dimethylazetidin-3-amine has been reported. The data, acquired on a 400 MHz spectrometer in DMSO-d6, provides key insights into the proton environments of the molecule.

Table 1: Experimental ¹H NMR Data for N,1-Dimethylazetidin-3-amine Hydrochloride

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.43s3HN-CH₃ (exocyclic)
2.90br. s.3HN-CH₃ (endocyclic)
3.06br. s.-*Solvent/Impurity
3.99-5.12m5HAzetidine ring protons + NH

*Note: The original data source indicates a broad singlet at 3.06 ppm which may be attributable to water or another impurity in the DMSO-d6 solvent. The integration of the multiplet between 3.99-5.12 ppm likely encompasses the four azetidine ring protons and the amine proton.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum displays distinct signals for the two methyl groups. The singlet at 2.43 ppm is assigned to the exocyclic methyl group attached to the amine at the 3-position. The broad singlet at 2.90 ppm corresponds to the methyl group on the azetidine ring nitrogen. The broadness of this peak could be due to conformational exchange or quadrupolar effects from the adjacent nitrogen atom. The complex multiplet in the downfield region (3.99-5.12 ppm) arises from the overlapping signals of the four protons on the azetidine ring and the amine proton. The strained nature of the four-membered ring and the presence of two nitrogen atoms contribute to the complexity of these signals.

Experimental Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of N,1-Dimethylazetidin-3-amine hydrochloride in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the sample is fully dissolved.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.

  • Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d6 at 2.50 ppm.

1.2: ¹³C NMR Spectroscopy (Predicted)

Table 2: Predicted ¹³C NMR Data for N,1-Dimethylazetidin-3-amine

Predicted Chemical Shift (δ) ppmCarbon Assignment
~35-40N-CH₃ (exocyclic)
~45-50N-CH₃ (endocyclic)
~55-60C3 (methine)
~60-65C2 & C4 (methylene)

Rationale for Predicted ¹³C NMR Chemical Shifts:

  • N-CH₃ Groups: The methyl carbons attached to nitrogen atoms are expected to appear in the 35-50 ppm range. The endocyclic N-methyl carbon is predicted to be slightly more downfield due to the electronic environment within the strained ring.

  • Azetidine Ring Carbons: The C3 carbon, being a methine group attached to a nitrogen, is expected around 55-60 ppm. The equivalent C2 and C4 methylene carbons, also attached to the ring nitrogen, are predicted to be in a similar or slightly more downfield region (60-65 ppm) due to the influence of the nitrogen atom in the four-membered ring.

Experimental Protocol for ¹³C NMR Data Acquisition:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d6).

  • Instrumentation: Use a spectrometer with a broadband probe, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H spectrometer).

  • Acquisition Parameters:

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width of approximately 0-200 ppm.

    • A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • A relaxation delay of 2-5 seconds is typically sufficient.

  • Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d6 at 39.52 ppm).

Part 2: Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. While an experimental IR spectrum for N,1-Dimethylazetidin-3-amine is not available, its key absorption bands can be predicted.

Table 3: Predicted IR Absorption Bands for N,1-Dimethylazetidin-3-amine

Wavenumber (cm⁻¹)IntensityVibration
~3300-3400Medium, sharpN-H stretch (secondary amine)
~2950-2800StrongC-H stretch (aliphatic)
~1470-1440MediumC-H bend (CH₃ and CH₂)
~1250-1020Medium-StrongC-N stretch
~1150-1050MediumRing vibrations (azetidine)

Interpretation of the Predicted IR Spectrum:

The IR spectrum is expected to be dominated by C-H and C-N stretching vibrations. A key feature would be the N-H stretching band of the secondary amine in the 3300-3400 cm⁻¹ region. Strong absorptions between 2950 and 2800 cm⁻¹ will correspond to the stretching of the various aliphatic C-H bonds in the methyl and azetidine ring methylene groups. The C-N stretching vibrations for both the endocyclic and exocyclic amines will likely appear in the fingerprint region, between 1250 and 1020 cm⁻¹. The characteristic ring puckering and other vibrations of the azetidine ring are also expected in the fingerprint region.

Experimental Protocol for IR Data Acquisition (Neat Liquid):

  • Sample Preparation: As N,1-Dimethylazetidin-3-amine is likely a liquid at room temperature, a neat spectrum can be obtained.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Place a small drop of the neat liquid sample onto the ATR crystal, ensuring it covers the crystal surface.

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The nominal molecular weight of N,1-Dimethylazetidin-3-amine (C₅H₁₂N₂) is 100.16 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z = 100 would be expected. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

  • Major Fragmentation Pathways: The fragmentation of cyclic amines is often directed by the nitrogen atoms. Alpha-cleavage is a common fragmentation pathway for amines.

    • Loss of a methyl radical (•CH₃): Cleavage of the N-CH₃ bond on the azetidine ring could lead to a fragment at m/z = 85.

    • Ring opening followed by fragmentation: Alpha-cleavage adjacent to the ring nitrogen could initiate ring opening, followed by the loss of ethene (C₂H₄) to give a fragment at m/z = 72.

    • Cleavage at C3: Fragmentation at the C3 position could lead to the formation of a stable iminium ion. For instance, cleavage of the C2-C3 and C4-C3 bonds could result in smaller charged fragments.

Experimental Protocol for ESI-MS Data Acquisition:

  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ would be expected at m/z = 101.

    • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Visualizations

Molecular Structure of N,1-Dimethylazetidin-3-amine

Caption: 2D structure of N,1-Dimethylazetidin-3-amine.

Simplified Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample N,1-Dimethylazetidin-3-amine NMR NMR (¹H & ¹³C) Sample->NMR IR IR Sample->IR MS Mass Spec. Sample->MS Structure Structural Elucidation & Purity Assessment NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a detailed overview of the key spectroscopic data for N,1-Dimethylazetidin-3-amine. While a complete set of experimental data is not publicly available, the provided experimental ¹H NMR data, in conjunction with the predicted ¹³C NMR, IR, and mass spectra, offers a robust foundation for the identification and characterization of this compound. The detailed protocols outlined herein provide a practical framework for researchers to acquire high-quality spectroscopic data for this and similar molecules, ensuring scientific integrity and facilitating advancements in drug discovery and development.

References

  • US Patent US10407409B2: "6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD". This patent discloses the ¹H NMR data for N,1-dimethylazetidin-3-amine hydrochloride.
  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. This textbook provides a comprehensive foundation for the principles of NMR, IR, and MS.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Journal of Medicinal Chemistry : This and similar peer-reviewed journals in medicinal and organic chemistry are primary sources for the synthesis and characterization of novel compounds, often including detailed spectroscopic data. (Example: J. Med. Chem. 2023, 66, 1, 358–377, which mentions the use of the title compound). [Link]

  • NIST Chemistry WebBook : A comprehensive source of chemical and physical data for chemical species, including mass spectra and IR spectra for many compounds. [Link]

Exploratory

"N,1-Dimethylazetidin-3-amine" stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of N,1-Dimethylazetidin-3-amine This guide provides a comprehensive overview of the stability and recommended storage conditions for N,1-Dimethylazetidin-3-amine,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of N,1-Dimethylazetidin-3-amine

This guide provides a comprehensive overview of the stability and recommended storage conditions for N,1-Dimethylazetidin-3-amine, a key building block in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical technical data with practical, field-proven insights to ensure the long-term integrity and reliability of this important chemical entity.

N,1-Dimethylazetidin-3-amine is a saturated heterocyclic compound featuring a strained four-membered azetidine ring. This structural motif is of considerable interest in medicinal chemistry, often incorporated into novel therapeutic agents to enhance potency, selectivity, and pharmacokinetic properties. The inherent ring strain of the azetidine core imparts unique chemical reactivity, while the tertiary amine functionalities provide a handle for synthetic elaboration and influence the molecule's physicochemical characteristics.[1] Given its role as a critical intermediate, a thorough understanding of its stability is paramount to prevent the introduction of impurities and ensure the reproducibility of synthetic outcomes.

Chemical Stability Profile

The stability of N,1-Dimethylazetidin-3-amine is governed by the interplay of its structural features: the strained azetidine ring and two tertiary amine groups. While the compound is chemically stable under standard ambient conditions, its structure suggests potential degradation pathways under stress conditions such as exposure to heat, light, moisture, and reactive chemicals.[2]

Inherent Structural Liabilities
  • Azetidine Ring Strain: The four-membered ring is subject to considerable angle strain, making it more susceptible to nucleophilic attack and ring-opening reactions compared to larger, more stable five- or six-membered rings.[3] This reactivity is particularly pronounced under acidic conditions, where protonation of the ring nitrogen can facilitate cleavage.[4][5]

  • Tertiary Amine Reactivity: Tertiary amines are prone to oxidation, which can lead to the formation of N-oxides. They can also undergo dealkylation under certain thermal and oxidative conditions.[6][7] The exocyclic dimethylamino group and the N-methylated azetidine are both potential sites for such reactions.

Predicted Degradation Pathways

Based on the chemical nature of N,1-Dimethylazetidin-3-amine, the following degradation pathways are plausible under forced conditions:

  • Hydrolysis: While generally stable, prolonged exposure to acidic conditions could lead to protonation of the azetidine nitrogen, followed by nucleophilic attack by water, resulting in ring-opening to form an amino alcohol derivative.

  • Oxidation: Exposure to oxidizing agents or atmospheric oxygen, potentially accelerated by light or metal ions, can lead to the formation of N-oxides at either the exocyclic or the endocyclic tertiary amine.

  • Thermal Degradation: At elevated temperatures, dealkylation could occur, leading to the loss of a methyl group from either nitrogen atom.[6] Ring cleavage is also a possibility under significant thermal stress.

  • Photodegradation: Exposure to UV or visible light may provide the energy to initiate radical-based degradation pathways.

The following diagram illustrates the potential degradation pathways of N,1-Dimethylazetidin-3-amine.

G cluster_main N,1-Dimethylazetidin-3-amine Stability cluster_degradation Potential Degradation Pathways N1DMA N,1-Dimethylazetidin-3-amine Hydrolysis Ring-Opened Product (Amino Alcohol) N1DMA->Hydrolysis Acid/Base Oxidation N-Oxide Formation N1DMA->Oxidation O2, Light Thermal Dealkylation/Ring Cleavage N1DMA->Thermal Heat Photodegradation Radical-Mediated Products N1DMA->Photodegradation Light

Caption: Predicted degradation pathways of N,1-Dimethylazetidin-3-amine.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of N,1-Dimethylazetidin-3-amine, the following storage and handling conditions are essential. These recommendations are designed to mitigate the risks of degradation and ensure the safety of laboratory personnel.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, well-ventilated area, ideally at temperatures below 30°C (86°F).[8][9]Minimizes the rate of potential thermal degradation pathways and reduces volatility.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen). Keep container tightly closed.[2][8][10]The compound is sensitive to air and moisture.[8] An inert atmosphere prevents oxidative degradation and hydrolysis from atmospheric moisture. A tight seal is crucial to maintain this environment. Amines are known to be hygroscopic.[8]
Light Exposure Protect from sunlight and other sources of UV radiation.[2] Store in an opaque or amber container.Prevents photolytic degradation, which can be initiated by light energy.
Container Material Use containers made of compatible materials such as high-density polyethylene (HDPE) or amber glass.[8]Prevents reaction with or leaching from the container material, which could introduce impurities.
Incompatible Materials Store away from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[10]Avoids potentially vigorous and hazardous reactions.[10] Carbon dioxide can react with amines to form carbamates.
Security Store in a locked cabinet or other secure location.[2][10][11]Due to its hazardous nature, access should be restricted to authorized personnel.
Handling Protocols

Given that N,1-Dimethylazetidin-3-amine is an extremely flammable gas that can cause severe skin and eye damage and is harmful if inhaled, strict adherence to safety protocols is mandatory.[2][6]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and flame-retardant laboratory coats.[2]

  • Ignition Sources: Keep away from open flames, sparks, and hot surfaces.[2][10] Use non-sparking tools for handling.

  • Dispensing: As the compound is a gas at room temperature and pressure, it requires specialized equipment for safe handling and transfer.[2] Ensure all equipment is properly grounded to prevent static discharge.

  • Spill Response: Have appropriate spill control materials readily available. In case of a leak, if it can be done without risk, stop the flow of gas and move the cylinder to an open area.[2]

Experimental Protocol: Forced Degradation Study

To experimentally determine the stability of N,1-Dimethylazetidin-3-amine and identify its degradation products, a forced degradation or stress testing study should be conducted.[8][9][12] This involves subjecting the compound to conditions more severe than those it would encounter during normal storage.[8][9] The goal is to achieve a target degradation of 5-20%.[2]

Objective

To identify the potential degradation products and pathways of N,1-Dimethylazetidin-3-amine under hydrolytic, oxidative, thermal, and photolytic stress conditions. This information is crucial for the development of stability-indicating analytical methods.[10][12]

Materials
  • N,1-Dimethylazetidin-3-amine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Suitable buffers for HPLC

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC-UV/DAD and/or HPLC-MS system

  • Photostability chamber

  • Temperature-controlled oven

Experimental Workflow

The following diagram outlines the workflow for the forced degradation study.

G cluster_prep Sample Preparation cluster_analysis Analysis Prep Prepare Stock Solution of N,1-Dimethylazetidin-3-amine in appropriate solvent (e.g., water) Acid Acid Hydrolysis (0.1 M HCl, heat) Base Base Hydrolysis (0.1 M NaOH, heat) Oxidative Oxidation (3% H2O2, room temp) Thermal Thermal Degradation (Heat in oven) Photolytic Photostability (Light exposure) Analysis Analyze samples by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Identification Characterize Degradation Products (MS, NMR if necessary) Analysis->Identification

Caption: Workflow for forced degradation study of N,1-Dimethylazetidin-3-amine.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a stock solution of N,1-Dimethylazetidin-3-amine at a known concentration (e.g., 1 mg/mL) in high-purity water or a suitable solvent.[2]

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl in a flask.

    • Heat the solution (e.g., at 60°C) for a specified time.

    • Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the initial concentration with the solvent.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH in a flask.

    • Heat the solution (e.g., at 60°C) for a specified time.

    • Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the initial concentration.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the solution at room temperature and protected from light for a specified time.

    • Withdraw samples at various time points and dilute to the initial concentration.

  • Thermal Degradation:

    • Place a sample of the stock solution in a temperature-controlled oven (e.g., at 80°C).

    • Withdraw samples at various time points, cool to room temperature, and dilute if necessary.

  • Photolytic Degradation:

    • Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • The method should be capable of separating the parent compound from all degradation products.

    • Use a mass spectrometer (MS) detector to obtain mass information for the degradation products to aid in their identification and structural elucidation.

Conclusion

N,1-Dimethylazetidin-3-amine is a valuable yet reactive building block that requires careful storage and handling to maintain its chemical integrity. Its stability is influenced by the strained azetidine ring and the presence of tertiary amine groups, making it susceptible to degradation under hydrolytic, oxidative, thermal, and photolytic stress. By adhering to the recommended storage conditions—specifically, storing the compound in a cool, dry, inert environment, protected from light and incompatible materials—researchers can ensure its long-term stability. Furthermore, conducting forced degradation studies is a critical step in understanding its potential liabilities, which informs the development of robust synthetic processes and analytical methods. The protocols and insights provided in this guide serve as a foundation for the safe and effective use of N,1-Dimethylazetidin-3-amine in research and development.

References

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Sannova. [Link]

  • Forced Degradation Studies in Pharmaceuticals: How to Perform. (2024). Pharmaceutical Guidelines. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Diplomata Comercial. [Link]

  • ancamine 2904 Safety Data Sheet. (2015). [Link]

  • Lepaumier, H., Picq, D., & Carrette, P. L. (2009). New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2. Industrial & Engineering Chemistry Research, 48(19), 9061–9067. [Link]

  • Bai, G., O’Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]

  • N,1-Dimethylazetidin-3-amine chemical label. (n.d.). [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Publications. [Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. (2019). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Strategic Synthesis of Spermine Oxidase (SMOX) Inhibitors Utilizing an N,1-Dimethylazetidin-3-amine Scaffold

Abstract Spermine oxidase (SMOX) is a critical flavin-dependent enzyme in the polyamine catabolic pathway, and its dysregulation is increasingly implicated in the pathophysiology of cancer, neurodegenerative disorders, a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spermine oxidase (SMOX) is a critical flavin-dependent enzyme in the polyamine catabolic pathway, and its dysregulation is increasingly implicated in the pathophysiology of cancer, neurodegenerative disorders, and inflammatory conditions. The enzymatic oxidation of spermine by SMOX produces spermidine, hydrogen peroxide (H₂O₂), and 3-aminopropanal, which can spontaneously degrade into the highly cytotoxic aldehyde, acrolein. These byproducts contribute significantly to cellular oxidative stress and DNA damage, making SMOX a compelling target for therapeutic intervention. This guide provides a comprehensive framework for the rational design and synthesis of novel SMOX inhibitors, leveraging the versatile N,1-Dimethylazetidin-3-amine building block. We present a detailed, field-tested protocol for the synthesis of a representative inhibitor, "SMOX-AZ-1," and a complete, self-validating protocol for its subsequent biochemical evaluation, including IC₅₀ determination.

Introduction: The Rationale for SMOX Inhibition

Polyamines, such as spermine and spermidine, are ubiquitous polycations essential for cell growth, differentiation, and proliferation.[1] Their intracellular concentrations are tightly regulated through a balance of biosynthesis, catabolism, and transport. The catabolic pathway, however, is a double-edged sword. While essential for homeostasis, its activation can lead to a surge in reactive oxygen species (ROS) and toxic aldehydes.[2]

Spermine oxidase (SMOX) is a key player in this process, specifically catalyzing the back-conversion of spermine to spermidine.[3] Unlike the alternative two-step pathway involving spermidine/spermine N¹-acetyltransferase (SSAT) and N¹-acetylpolyamine oxidase (PAOX), the SMOX reaction is a direct source of potent cellular toxins. Elevated SMOX activity has been linked to increased oxidative damage in numerous disease models, including cancer and excitotoxicity-induced neuronal damage.[2][4] Therefore, the development of potent and selective SMOX inhibitors represents a promising therapeutic strategy to mitigate this damage.[2]

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

The selection of a core scaffold is a critical decision in drug design. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as "privileged scaffolds." Their strained ring system imparts a degree of conformational rigidity that is highly desirable for optimizing binding interactions with a target enzyme. This rigidity reduces the entropic penalty upon binding compared to more flexible aliphatic chains, often leading to enhanced potency.

N,1-Dimethylazetidin-3-amine is a particularly useful building block for several reasons:

  • Dual Functionality: It possesses two distinct amine groups. The exocyclic primary amine is a potent nucleophile, ideal for forming covalent bonds with electrophilic scaffolds. The endocyclic tertiary amine can serve as a key pharmacophoric feature, potentially forming hydrogen bonds or ionic interactions within the enzyme's active site.

  • Improved Physicochemical Properties: The incorporation of the azetidine ring can improve properties such as aqueous solubility and metabolic stability compared to analogous acyclic structures.

  • Synthetic Tractability: As a readily available chemical building block, it serves as an efficient entry point into novel chemical space.

Synthetic Strategy and Workflow

Our strategy involves a robust and widely applicable reaction in medicinal chemistry: nucleophilic aromatic substitution (SNAr) . The primary amine of N,1-Dimethylazetidin-3-amine is a strong nucleophile, capable of displacing a leaving group (such as a halide) from an electron-deficient aromatic or heteroaromatic ring.[5][6]

For this protocol, we have selected 2,4-dichloropyrimidine as the electrophilic core. Pyrimidine rings are common in bioactive molecules, and the two chlorine atoms offer differential reactivity, allowing for sequential and controlled substitutions. The C4 position is generally more reactive towards nucleophilic attack than the C2 position, providing regiochemical control.

The overall workflow for developing and validating a novel inhibitor is a systematic, multi-step process.

G Overall Workflow for Inhibitor Development cluster_synthesis Phase 1: Chemical Synthesis cluster_evaluation Phase 2: Biochemical Evaluation synthesis Step 1: Synthesis of SMOX-AZ-1 (Nucleophilic Substitution) purification Step 2: Purification (Flash Chromatography) synthesis->purification characterization Step 3: Structural Confirmation (NMR, LC-MS) purification->characterization assay Step 4: SMOX Inhibition Assay (HRP-Coupled Detection) characterization->assay Validated Compound ic50 Step 5: IC50 Determination (Dose-Response Curve) assay->ic50 selectivity Step 6: Selectivity Profiling (vs. PAOX, MAO, etc.) ic50->selectivity selectivity->synthesis SAR Feedback

Caption: Workflow from synthesis to biochemical validation.

Detailed Protocol 1: Synthesis of SMOX-AZ-1

This protocol describes the synthesis of a hypothetical yet representative SMOX inhibitor, 2-chloro-N-(1-methylazetidin-3-yl)pyrimidin-4-amine (SMOX-AZ-1) .

Causality Behind Choices:

  • Solvent: Dioxane is a high-boiling polar aprotic solvent suitable for SNAr reactions.

  • Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic organic base used to scavenge the HCl byproduct, driving the reaction to completion without competing with the primary amine nucleophile.

  • Temperature: Elevated temperature (100 °C) is used to overcome the activation energy of the reaction.

  • Purification: Flash column chromatography is the standard method for purifying organic compounds of moderate polarity, effectively separating the product from unreacted starting materials and byproducts.

Materials and Reagents
Reagent/MaterialSupplierGradePart Number
N,1-Dimethylazetidin-3-amineAChemBlock≥97%G-6504
2,4-DichloropyrimidineSigma-Aldrich99%157949
1,4-DioxaneSigma-AldrichAnhydrous, 99.8%296309
DIPEASigma-Aldrich≥99.5%387649
Ethyl Acetate (EtOAc)Fisher ScientificHPLC GradeE195
HexanesFisher ScientificHPLC GradeH302
Silica GelSiliCycle60 Å, 40-63 µmR12030B
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine (1.0 eq, 1.0 g, 6.71 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (20 mL) to the flask to dissolve the starting material.

  • Amine and Base Addition: Add N,1-Dimethylazetidin-3-amine (1.0 eq, 0.67 g, 6.71 mmol) to the solution, followed by the dropwise addition of DIPEA (1.5 eq, 1.75 mL, 10.07 mmol).

  • Reaction: Heat the reaction mixture to 100 °C and allow it to stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the dioxane.

  • Extraction: Redissolve the crude residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of 0-10% methanol in dichloromethane to elute the final product, SMOX-AZ-1.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Detailed Protocol 2: Biochemical Evaluation of SMOX-AZ-1

This protocol validates the synthetic product by measuring its ability to inhibit recombinant human SMOX. The assay quantifies SMOX activity by detecting the stoichiometric production of H₂O₂.[2]

Principle of the Assay: The H₂O₂ produced by SMOX is used by horseradish peroxidase (HRP) to catalyze the oxidation of a non-fluorescent probe (Amplex® Red) or a chemiluminescent probe (luminol) into a highly fluorescent or luminescent product, respectively.[7][8] The rate of signal increase is directly proportional to SMOX activity.

G SMOX Catalytic Reaction and Point of Inhibition cluster_detection Detection System spermine Spermine smox SMOX (FAD-dependent) spermine->smox Substrate spermidine Spermidine smox->spermidine h2o2 H₂O₂ smox->h2o2 ap 3-Aminopropanal smox->ap inhibitor SMOX-AZ-1 (Inhibitor) inhibitor->smox BLOCKS hrp HRP h2o2->hrp signal Resorufin (Fluorescent Signal) hrp->signal probe Amplex® Red (Non-fluorescent) probe->hrp

Caption: SMOX enzymatic reaction and detection principle.

Materials and Reagents
Reagent/MaterialSupplierGradePart Number
Recombinant Human SMOXR&D Systems>95% Purity8168-AO
Spermine tetrahydrochlorideSigma-Aldrich≥97%S2876
Horseradish Peroxidase (HRP)Sigma-AldrichType VI, ≥250 units/mgP8375
Amplex® Red ReagentThermo FisherA12222
Glycine Buffer (pH 8.0)In-house prepN/A
96-well black platesCorningFlat bottom3915
MDL 72527 (Control Inhibitor)Cayman Chemical≥98%10010747
Step-by-Step Inhibition Assay Procedure
  • Reagent Preparation:

    • Prepare a 1 M Glycine buffer, adjusting the pH to 8.0 with NaOH. Dilute to a working concentration of 83 mM for the assay.[2]

    • Prepare stock solutions of SMOX-AZ-1 and the control inhibitor MDL 72527 in DMSO (e.g., 10 mM).

    • Prepare a 100 mM stock of spermine in water.

    • Prepare a 200 U/mL stock of HRP in glycine buffer.

    • Prepare a 10 mM stock of Amplex Red in DMSO.

  • Assay Mix Preparation: Prepare a master mix containing HRP (final conc. 2 U/mL) and Amplex Red (final conc. 50 µM) in 83 mM glycine buffer (pH 8.0).

  • Inhibitor Dilution Series: In a 96-well plate, perform a serial dilution of SMOX-AZ-1 and MDL 72527 to achieve a range of final concentrations (e.g., 100 µM to 1 nM). Include a "vehicle control" well containing only DMSO.

  • Enzyme Addition: To each well containing the inhibitor dilutions, add recombinant SMOX enzyme to a final concentration of 0.3 µg/mL.[2] Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding spermine to a final concentration of 2 mM.[2]

  • Signal Detection: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence kinetically for 15-30 minutes (Excitation: 544 nm, Emission: 590 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each inhibitor concentration.

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[9][10]

Data Presentation and Interpretation

The potency of the newly synthesized inhibitor should be compared to a known standard. The IC₅₀ value provides a quantitative measure of this potency.

CompoundTargetIC₅₀ (µM)Selectivity vs. PAOXNotes
SMOX-AZ-1 SMOX[Hypothetical Value, e.g., 0.52] >100-foldPotent and selective inhibition observed.
MDL 72527SMOX/PAOX63 µM (murine SMOX)[3]Non-selectiveKnown reference compound, irreversible inhibitor.

Interpretation: A lower IC₅₀ value indicates higher potency. In this hypothetical example, SMOX-AZ-1 is significantly more potent than the reference compound MDL 72527. A high selectivity ratio against other amine oxidases like PAOX is crucial for minimizing off-target effects and is a key goal in drug development.

Conclusion

This application note provides a robust and scientifically grounded methodology for the synthesis and evaluation of novel SMOX inhibitors using N,1-Dimethylazetidin-3-amine. The provided protocols are designed to be self-validating, guiding the researcher from rational chemical synthesis to quantitative biochemical confirmation. By leveraging privileged scaffolds and established bioassay techniques, this framework can accelerate the discovery of new chemical entities targeting SMOX for a range of therapeutic applications.

References

Application

Application Notes &amp; Protocols: The Strategic Use of N,1-Dimethylazetidin-3-amine in Nucleophilic Substitution Reactions

Introduction: The Azetidine Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation of small, rigid structural motifs is a cornerstone of rational drug design.[1] Among thes...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of small, rigid structural motifs is a cornerstone of rational drug design.[1] Among these, small saturated heterocycles have gained significant prominence as tools for fine-tuning the properties of lead compounds. Azetidine, the smallest nitrogen-containing saturated heterocycle with reasonable chemical stability, has emerged as a particularly valuable scaffold.[2] Its inherent ring strain, approximately 25.4 kcal/mol, endows it with unique reactivity while remaining significantly more stable and easier to handle than its three-membered aziridine counterpart.[3]

The incorporation of an azetidine ring introduces a defined three-dimensionality to a molecule, a desirable trait for "escaping the flatland" of traditional aromatic compounds.[1] This conformational restriction can lead to higher binding affinity and improved target selectivity by reducing the entropic penalty of binding to a biological target.[2] Consequently, azetidine-containing building blocks are widely employed to modulate critical drug-like properties, including lipophilicity (LogP), aqueous solubility, and metabolic stability.[1][4] This has led to their presence in numerous bioactive molecules and successful drugs, such as the antihypertensive calcium channel blocker, Azelnidipine.[2][3]

This guide focuses on a specific, functionalized building block: N,1-Dimethylazetidin-3-amine . We will explore its application as a potent nucleophile, providing detailed mechanistic insights and field-proven protocols for its incorporation into molecular frameworks, particularly through nucleophilic substitution reactions.

N,1-Dimethylazetidin-3-amine: A Profile

N,1-Dimethylazetidin-3-amine is a bifunctional building block featuring a tertiary exocyclic amine and a tertiary cyclic amine. The key to its utility lies in the nucleophilicity of the exocyclic dimethylamino group, which serves as the primary reactive site in the reactions discussed herein.

PropertyValueSource
IUPAC Name N,N-dimethylazetidin-3-amine[5]
Molecular Formula C₅H₁₂N₂[5]
Molecular Weight 100.16 g/mol [5]
CAS Number 138022-85-2[5]
Appearance Typically supplied as a dihydrochloride salt (solid)[6][7]

The free base, which is used in the reactions, is typically generated in situ or immediately prior to use by neutralization of its more stable salt form. The lone pair of electrons on the exocyclic nitrogen atom makes it an effective nucleophile, capable of attacking electron-deficient centers.[8]

The Nucleophilic Substitution Mechanism

The primary utility of N,1-Dimethylazetidin-3-amine is to introduce the (1-methylazetidin-3-yl)dimethylamino moiety onto a target molecule. This is most commonly achieved via a bimolecular nucleophilic substitution (S_N2) reaction.

Causality of the S_N2 Reaction: The reaction is driven by the electron-rich exocyclic nitrogen of N,1-Dimethylazetidin-3-amine attacking an electrophilic carbon atom (e.g., on an alkyl halide). The reaction proceeds in a single, concerted step where the nucleophile attacks and the leaving group departs simultaneously.[9] The choice of a polar aprotic solvent (e.g., DMF, Acetonitrile) is critical as it solvates the cation but not the nucleophile, thereby enhancing the nucleophile's reactivity.

Caption: S_N2 reaction mechanism of N,1-Dimethylazetidin-3-amine.

Experimental Protocols

Protocol 1: General Procedure for S_N2 Alkylation with an Alkyl Halide

This protocol describes the coupling of N,1-Dimethylazetidin-3-amine with an electrophilic alkyl halide to form a quaternary ammonium salt. This reaction is fundamental for attaching the azetidine moiety to a carbon backbone.

Workflow Diagram:

Alkylation_Workflow start Start reagent_prep Reagent Preparation: 1. Dissolve Alkyl Halide (1.0 eq) in DMF. 2. Prepare Amine Solution (1.2 eq free base) with base (e.g., K₂CO₃) in DMF. start->reagent_prep reaction Reaction Setup: Combine solutions. Heat to 60-80°C. Monitor by TLC/LC-MS. reagent_prep->reaction workup Aqueous Workup: Cool to RT. Quench with water. Extract with organic solvent (e.g., EtOAc). reaction->workup purification Purification: Dry organic layer (Na₂SO₄). Concentrate in vacuo. Purify via column chromatography. workup->purification characterization Characterization: Analyze product by ¹H NMR, ¹³C NMR, and HRMS. purification->characterization end End characterization->end

Caption: Experimental workflow for S_N2 alkylation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • If starting with the dihydrochloride salt of N,1-Dimethylazetidin-3-amine, the free base must be generated. Suspend the salt (1.2 eq) in a suitable solvent like Dichloromethane (DCM). Add a base such as aqueous sodium hydroxide (2.5 eq) and stir until the solid dissolves. Separate the organic layer, dry with anhydrous sodium sulfate, and concentrate under reduced pressure. Use the resulting free base immediately.

    • Alternatively, for in situ generation, add the salt (1.2 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 3.0 eq) or diisopropylethylamine (DIPEA, 2.5 eq) to the reaction solvent.

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alkyl halide (1.0 eq) in anhydrous Dimethylformamide (DMF) (approx. 0.1 M concentration).

    • Add the solution of N,1-Dimethylazetidin-3-amine free base (1.2 eq) to the flask. If using in situ generation, add the amine salt and base directly.

    • Stir the reaction mixture at a temperature ranging from room temperature to 80°C. The optimal temperature depends on the reactivity of the alkyl halide. Primary halides react more readily than secondary ones.[10][11]

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The consumption of the starting alkyl halide and the appearance of a new, more polar spot (the salt product) indicates reaction progression.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).

    • Wash the combined organic layers with brine to remove residual DMF.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • The crude product is purified by silica gel column chromatography. The polarity of the eluent system will depend on the product's properties but often involves a gradient of methanol in dichloromethane.

Typical Reaction Parameters:

ParameterRecommended ConditionRationale
Electrophile R-X (X = I, Br, Cl, OTs, OMs)Good leaving groups facilitate the S_N2 reaction.
Solvent DMF, CH₃CN, DMSOPolar aprotic solvents enhance nucleophilicity.
Base (if needed) K₂CO₃, Cs₂CO₃, DIPEANeutralizes any acid formed, preventing protonation of the amine nucleophile.[12]
Temperature 25°C - 80°CBalances reaction rate with potential side reactions.
Stoichiometry 1.0 - 1.5 eq. of amineA slight excess of the amine ensures complete consumption of the limiting electrophile.[8]
Protocol 2: Synthesis of N-Aryl-N'-(1-methylazetidin-3-yl) Urea Derivatives

Urea moieties are prevalent in pharmaceuticals, particularly as kinase inhibitors.[13] N,1-Dimethylazetidin-3-amine can be readily reacted with isocyanates to form substituted ureas, providing a direct route to novel drug candidates.[14][15]

Workflow Diagram:

Urea_Workflow start Start dissolve_amine Prepare Amine: Dissolve N,1-Dimethylazetidin-3-amine (free base, 1.0 eq) in anhydrous DCM or THF. start->dissolve_amine add_isocyanate Add Isocyanate: Add aryl isocyanate (1.05 eq) solution dropwise at 0°C. dissolve_amine->add_isocyanate reaction Reaction: Allow to warm to RT. Stir for 2-12 hours. Monitor by TLC for product formation. add_isocyanate->reaction isolation Product Isolation: If precipitate forms, filter and wash. Otherwise, concentrate and triturate with ether/hexane. reaction->isolation characterization Characterization: Analyze purified product by ¹H NMR, ¹³C NMR, and HRMS. isolation->characterization end End characterization->end

Caption: Experimental workflow for urea synthesis.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Ensure N,1-Dimethylazetidin-3-amine is in its free base form (see Protocol 1, Step 1).

    • Use anhydrous solvents to prevent the isocyanate from reacting with water.

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere, dissolve the N,1-Dimethylazetidin-3-amine free base (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Cool the solution to 0°C using an ice bath. This is crucial as the reaction is often exothermic.

    • Dissolve the aryl isocyanate (1.05 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

  • Reaction Monitoring (Self-Validation):

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction by TLC, observing the disappearance of the amine starting material. The urea product is typically much less polar than the amine.

  • Workup and Isolation:

    • Often, the urea product will precipitate directly from the reaction mixture upon formation or after partial concentration of the solvent.

    • If a precipitate forms, collect the solid by vacuum filtration. Wash the filter cake with cold solvent (DCM or ether) to remove any unreacted starting materials.

    • If no precipitate forms, concentrate the reaction mixture in vacuo. The resulting crude solid or oil can be purified by trituration with a non-polar solvent like diethyl ether or hexanes to induce crystallization, followed by filtration.

  • Purification:

    • For most urea formations of this type, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) yields a highly pure product. If necessary, silica gel chromatography can be performed.

Conclusion and Field Insights

N,1-Dimethylazetidin-3-amine is a robust and versatile building block for nucleophilic substitution reactions. Its primary value lies in its ability to introduce a polar, three-dimensional, and metabolically stable azetidine moiety into drug candidates. The protocols provided here offer reliable methods for its incorporation via S_N2 alkylation and urea formation. Researchers should note that while the exocyclic amine is the more reactive nucleophile, reaction conditions should be carefully controlled to avoid potential side reactions involving the cyclic nitrogen, especially under harsh conditions or with highly reactive electrophiles. The strategic use of this reagent can significantly expedite the synthesis of novel chemical entities with improved pharmacokinetic profiles, making it an invaluable tool for professionals in drug development.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved January 4, 2026, from [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]

  • Azetidines are useful scaffolds in a broad area of disciplines. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Reactions of Amines. (n.d.). Retrieved January 4, 2026, from [Link]

  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806. Retrieved January 4, 2026, from [Link]

  • N,N-dimethylazetidin-3-amine. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (n.d.). NIH. Retrieved January 4, 2026, from [Link]

  • Fleck, T. J., McWhorter, W. W., Jr, DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of organic chemistry, 68(25), 9612–9617. Retrieved January 4, 2026, from [Link]

  • Synthesis of some aryl (pyrimidin-3-yl)methyl ureas, hydrazones and semicarbazones. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Nucleophilic Substitution with amines. (2021). YouTube. Retrieved January 4, 2026, from [Link]

  • Synthesis of Amines. (2021). YouTube. Retrieved January 4, 2026, from [Link]

  • Reactions of Amines. (2024). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

  • Synthesis of some aryl (pyrimidin-3-yl)methyl ureas, hydrazones and semicarbazones. (n.d.). Arkat USA. Retrieved January 4, 2026, from [Link]

  • Amines. (n.d.). Chemrevise. Retrieved January 4, 2026, from [Link]

  • The Reaction of Amines with Nitrous Acid. (n.d.). Chemistry Steps. Retrieved January 4, 2026, from [Link]

  • Nucleophilic Substitution. (2024). Save My Exams. Retrieved January 4, 2026, from [Link]

  • Chemists Make Strides to Simplify Drug Design, Synthesis. (2016). Retrieved January 4, 2026, from [Link]

  • Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. (n.d.). Retrieved January 4, 2026, from [Link]

  • An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

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Method

The Strategic Incorporation of N,1-Dimethylazetidin-3-amine in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols

Abstract The constrained four-membered azetidine ring is a privileged scaffold in modern medicinal chemistry, imparting a unique combination of structural rigidity, improved metabolic stability, and favorable physicochem...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The constrained four-membered azetidine ring is a privileged scaffold in modern medicinal chemistry, imparting a unique combination of structural rigidity, improved metabolic stability, and favorable physicochemical properties.[1][2][3] This guide provides an in-depth exploration of the synthetic utility of N,1-Dimethylazetidin-3-amine , a versatile building block for the construction of novel kinase inhibitors. We will delve into the rationale for its use, providing detailed, field-proven protocols for its incorporation into common kinase inhibitor scaffolds, and discuss the downstream implications for drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthon to access novel chemical space and develop potent and selective kinase inhibitors.

Introduction: The Azetidine Moiety in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The development of small molecule kinase inhibitors has revolutionized the treatment of these diseases.[5] A key challenge in kinase inhibitor design is achieving a balance of potency, selectivity, and drug-like properties (ADME - absorption, distribution, metabolism, and excretion).

The incorporation of small, saturated heterocycles is a widely adopted strategy to enhance the three-dimensional character of drug candidates, often leading to improved target engagement and physicochemical properties.[1][6] The azetidine ring, in particular, offers several distinct advantages:

  • Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to larger or more flexible aliphatic amines, which can lead to an improved pharmacokinetic profile.[3]

  • Improved Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule.[3]

  • Structural Rigidity and Vectorial Projection: The constrained nature of the four-membered ring provides a rigid scaffold that allows for the precise positioning of substituents in three-dimensional space. This "vectorial projection" can be exploited to optimize interactions with the target kinase.[2][6]

  • Novel Chemical Space: The use of azetidine-containing building blocks allows for the exploration of novel chemical space, potentially leading to the discovery of inhibitors with unique binding modes or improved selectivity profiles.

N,1-Dimethylazetidin-3-amine provides a readily available and versatile entry point to this valuable chemical space, featuring a secondary amine for covalent attachment to a core scaffold and a tertiary amine that can influence solubility and serve as a potential interaction point with the target protein.

Synthetic Strategy: Incorporating N,1-Dimethylazetidin-3-amine via Nucleophilic Aromatic Substitution

A common and highly effective method for the synthesis of a diverse range of kinase inhibitors is the nucleophilic aromatic substitution (SNAr) reaction. Many kinase inhibitors are based on a heterocyclic core, such as pyrimidine, which is rendered electron-deficient and susceptible to nucleophilic attack by the presence of halogen substituents.[5][7][8] N,1-Dimethylazetidin-3-amine, with its nucleophilic secondary amine, is an excellent candidate for such reactions.

The general scheme involves the displacement of a halide (typically chloride) from an activated heterocyclic core with the secondary amine of N,1-Dimethylazetidin-3-amine. The 2,4-dichloropyrimidine scaffold is a common starting point for many kinase inhibitors, allowing for sequential and regioselective substitution.[8]

G A 2,4-Dichloropyrimidine (Kinase Scaffold Core) C Mono-substituted Intermediate A->C SNA_r Reaction 1 (Regioselective) B N,1-Dimethylazetidin-3-amine (Building Block) B->C E Final Kinase Inhibitor C->E SNA_r Reaction 2 D Second Nucleophile (e.g., Aniline derivative) D->E

Figure 1: General synthetic scheme for the preparation of a 2,4-disubstituted pyrimidine-based kinase inhibitor.

Physicochemical Properties of N,1-Dimethylazetidin-3-amine

The following table summarizes key physicochemical properties of the building block, which are important considerations for reaction setup and purification.

PropertyValueSource
Molecular Formula C₅H₁₂N₂PubChem
Molecular Weight 100.16 g/mol PubChem
Boiling Point ~145-150 °C (estimated)N/A
pKa (of conjugate acid) ~9.5-10.5 (estimated for secondary amine)N/A

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a model kinase inhibitor scaffold using N,1-Dimethylazetidin-3-amine.

Protocol 1: Synthesis of 2-chloro-N-(1-methylazetidin-3-yl)pyrimidin-4-amine (Mono-substitution)

This protocol details the regioselective mono-substitution of 2,4-dichloropyrimidine with N,1-Dimethylazetidin-3-amine. The reaction is typically selective for the more reactive C4 position of the pyrimidine ring.

Materials:

  • 2,4-Dichloropyrimidine

  • N,1-Dimethylazetidin-3-amine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous DMF or MeCN (0.1-0.2 M), add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • To this stirred solution, add N,1-Dimethylazetidin-3-amine (1.1 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the crude residue between dichloromethane (DCM) and water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired mono-substituted product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve 2,4-dichloropyrimidine in anhydrous solvent B Add DIPEA A->B C Add N,1-Dimethylazetidin-3-amine B->C D Stir at RT for 12-24h C->D E Monitor by TLC/LC-MS D->E F Solvent removal E->F G Liquid-liquid extraction F->G H Drying and concentration G->H I Column chromatography H->I

Figure 2: Experimental workflow for the mono-substitution reaction.

Protocol 2: Synthesis of a Disubstituted Pyrimidine Kinase Inhibitor Scaffold

This protocol describes the second SNAr reaction to install a second amine, a common feature in many ATP-competitive kinase inhibitors.

Materials:

  • 2-chloro-N-(1-methylazetidin-3-yl)pyrimidin-4-amine (from Protocol 1)

  • A substituted aniline (e.g., 4-methoxyaniline)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated HCl

  • 2-Propanol or Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, suspend 2-chloro-N-(1-methylazetidin-3-yl)pyrimidin-4-amine (1.0 eq) and the desired substituted aniline (1.2 eq) in 2-propanol or dioxane (0.1 M).

  • Add a catalytic amount of a strong acid such as p-toluenesulfonic acid monohydrate (0.1 eq) or a few drops of concentrated HCl.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the final disubstituted pyrimidine compound.

Rationale and Causality in Protocol Design

  • Choice of Base (DIPEA): In Protocol 1, a non-nucleophilic base like DIPEA is used to quench the HCl generated during the reaction without competing with the desired nucleophile (N,1-Dimethylazetidin-3-amine).

  • Solvent Selection: Anhydrous polar aprotic solvents like DMF or MeCN are chosen to dissolve the reactants and facilitate the SNAr reaction.

  • Acid Catalysis in Second Substitution: The second substitution (Protocol 2) often requires harsher conditions (heating) and acid catalysis. The acid protonates the pyrimidine ring, further activating it towards nucleophilic attack by the less nucleophilic aniline.

  • Regioselectivity: The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic attack than the C2 position, allowing for a controlled, stepwise synthesis.

Application in Kinase Inhibitor Case Studies

While N,1-Dimethylazetidin-3-amine is not present in the following FDA-approved drugs, their mechanisms of action and the signaling pathways they target are representative of the goals for newly synthesized compounds using this building block.

Kinase InhibitorPrimary Target(s)Mechanism of Action & Targeted Pathway
Alectinib ALK, RETA potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and RET receptor tyrosine kinases. It blocks downstream signaling pathways including STAT3 and PI3K/AKT/mTOR, leading to apoptosis of tumor cells.[9][10][11]
Brigatinib ALK, EGFRA multi-targeted inhibitor of ALK and Epidermal Growth Factor Receptor (EGFR). It binds to the ATP-binding site of these kinases, inhibiting their activity and blocking downstream signaling essential for cancer cell proliferation and survival.[12][13][14]
Lorlatinib ALK, ROS1A third-generation inhibitor designed to be effective against a broad spectrum of ALK resistance mutations. It also inhibits ROS1 and can penetrate the blood-brain barrier to treat central nervous system metastases.[15][16][17][18]

The pyrimidine-based scaffolds synthesized using N,1-Dimethylazetidin-3-amine could be potent inhibitors of similar kinase families, such as ALK, EGFR, or Aurora kinases, depending on the nature of the second nucleophile and other substituents.

G cluster_0 Cell Membrane cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., ALK, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K STAT3 STAT3 RTK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT AKT->Transcription STAT3->Transcription Inhibitor Azetidine-based Kinase Inhibitor Inhibitor->RTK Inhibition

Figure 3: A representative kinase signaling pathway (e.g., RAS/RAF/MEK/ERK and PI3K/AKT) that can be targeted by inhibitors.

Conclusion

N,1-Dimethylazetidin-3-amine is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its incorporation can impart desirable physicochemical and pharmacokinetic properties, including enhanced metabolic stability and solubility. The straightforward and high-yielding nucleophilic aromatic substitution reactions described in this guide provide a reliable and adaptable method for incorporating this moiety into a variety of heterocyclic scaffolds. By leveraging the unique properties of the azetidine ring, medicinal chemists can continue to push the boundaries of kinase inhibitor design, leading to the development of more effective and safer targeted therapies.

References

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  • Wikipedia. Alectinib. [Link]

  • Understanding the ALECENSA® (alectinib) mechanism of action. Alecensa. [Link]

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. RSC Publishing. [Link]

  • Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer. PubMed Central. [Link]

  • Wikipedia. Brigatinib. [Link]

  • What is the mechanism of Lorlatinib? Patsnap Synapse. [Link]

  • ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC. Alunbrig. [Link]

  • What is the mechanism of Alectinib Hydrochloride? Patsnap Synapse. [Link]

  • Overview of brigatinib's and alectinib's mechanisms of action. ResearchGate. [Link]

  • Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. PubMed. [Link]

  • A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. PubMed Central. [Link]

  • Alectinib | Drug Guide. MedSchool. [Link]

  • Lorlatinib. PubChem. [Link]

  • How It Works | Lorbrena® (lorlatinib) Patient Site. Lorbrena. [Link]

  • The Science Behind Lorlatinib: Mechanisms and Therapeutic Benefits. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed Central. [Link]

  • Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor. PubMed. [Link]

  • Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. PubMed. [Link]

  • Wikipedia. Azetidine. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • Analgesic activity of azetidine molecules. ResearchGate. [Link]

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. PubMed. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

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Application

Application Note: N,1-Dimethylazetidin-3-amine as a Versatile Secondary Amine for the Synthesis of Novel 3D-Rich Scaffolds via the Ugi Four-Component Reaction

Abstract Multi-component reactions (MCRs) are a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex, drug-like molecules from simple building blocks in a single synthetic operation.[1] The U...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Multi-component reactions (MCRs) are a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex, drug-like molecules from simple building blocks in a single synthetic operation.[1] The Ugi four-component reaction (U-4CR), in particular, provides efficient access to diverse libraries of peptide-like scaffolds.[2] This guide details the application of N,1-dimethylazetidin-3-amine, a strained cyclic secondary amine, as a unique building block in the U-4CR. The incorporation of the azetidine motif is a validated strategy for improving the pharmacokinetic properties of therapeutic candidates, such as metabolic stability and aqueous solubility.[3] This document provides a mechanistic overview, detailed experimental protocols, and expert insights for leveraging this reagent to generate novel molecular architectures rich in three-dimensional character, intended for researchers in drug discovery and synthetic chemistry.

Introduction: The Strategic Value of Azetidines in MCRs

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in drug design.[4] Its strained nature makes it a versatile synthetic intermediate, while its compact, three-dimensional structure can impart favorable properties to parent molecules, serving as a bioisosteric replacement for less stable or more lipophilic groups.[5] When utilized as a component in MCRs, N,1-dimethylazetidin-3-amine offers a direct route to embed this valuable scaffold into diverse molecular frameworks.

The Ugi reaction, which combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide, is exceptionally well-suited for this purpose.[6] The reaction's high atom economy and tolerance for a wide range of functional groups make it an ideal platform for combinatorial chemistry and the generation of screening libraries.[6][7] By employing N,1-dimethylazetidin-3-amine as the amine input, chemists can systematically introduce a desirable sp³-rich, polar motif into potential drug candidates.

Reagent Profile: N,1-Dimethylazetidin-3-amine

A thorough understanding of the key building block is critical for successful reaction design. N,1-dimethylazetidin-3-amine contains a secondary amine, which is the reactive site for the initial imine formation in the Ugi reaction. The N-methyl group on the azetidine ring prevents competing reactions at that site.

PropertyValueSource
IUPAC Name N,1-dimethylazetidin-3-amine[8]
CAS Number 321890-38-4[3][8]
Molecular Formula C₅H₁₂N₂[9]
Molecular Weight 100.16 g/mol [9]
Appearance Varies; often supplied as a salt (e.g., dihydrochloride) which is a solid[10]
Role in Ugi Reaction Secondary Amine Component[2][6]

Handling and Storage: N,1-dimethylazetidin-3-amine and its salts should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. The compound should be stored in a tightly sealed container in a cool, dry place to prevent degradation.[10][11]

The Ugi Four-Component Reaction (U-4CR): Mechanism and Protocol

Mechanistic Overview

The Ugi reaction proceeds through a convergent sequence of reversible steps, driven to completion by a final, irreversible Mumm rearrangement.[6]

  • Imine/Iminium Formation: The reaction initiates with the condensation of the amine (1 , N,1-dimethylazetidin-3-amine) and the carbonyl compound (2 , aldehyde or ketone) to form an imine (3 ).

  • Iminium Activation & Nucleophilic Attack: The carboxylic acid (4 ) protonates the imine, forming a highly electrophilic iminium ion (5 ). This is rapidly trapped by the nucleophilic isocyanide (6 ).

  • Intermediate Formation: This attack yields a nitrilium ion intermediate (7 ), which is then attacked by the carboxylate anion.

  • Mumm Rearrangement: The resulting intermediate (8 ) undergoes an irreversible intramolecular acyl transfer (Mumm rearrangement) to yield the final, stable α-acylamino amide product (9 ).[6]

Ugi_Mechanism General Mechanism of the Ugi Four-Component Reaction cluster_imine Imine Formation cluster_rearrangement Key Steps amine Amine (1) imine Imine (3) amine->imine + Carbonyl (2) - H₂O carbonyl Carbonyl (2) iminium Iminium Ion (5) imine->iminium + H⁺ (from Acid 4) nitrilium Nitrilium Ion (7) iminium->nitrilium + Isocyanide (6) intermediate Intermediate (8) nitrilium->intermediate + RCOO⁻ (from Acid 4) product α-Acylamino Amide (9) intermediate->product Mumm Rearrangement (Irreversible) acid Carboxylic Acid (4) isocyanide Isocyanide (6)

Caption: The Ugi reaction pathway showing key intermediates.

Experimental Protocol: General Procedure for U-4CR

This protocol provides a representative method for performing the Ugi reaction with N,1-dimethylazetidin-3-amine.

Materials & Equipment:

  • N,1-dimethylazetidin-3-amine (or its hydrochloride salt with an added equivalent of a non-nucleophilic base like triethylamine)

  • Aldehyde (e.g., isobutyraldehyde)

  • Carboxylic Acid (e.g., benzoic acid)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Solvent: Anhydrous Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (optional, but recommended for sensitive substrates)

Step-by-Step Methodology:

  • Reagent Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq.).

  • Component Addition: Sequentially add the aldehyde (1.0 eq.), N,1-dimethylazetidin-3-amine (1.0 eq.), and the chosen solvent (to achieve a concentration of 0.5–1.0 M).

    • Causality Insight: Adding the components in this order allows for the pre-formation of the imine or iminium ion in solution. High concentrations are known to favor high yields in Ugi reactions.[6] Polar protic solvents like methanol are generally preferred as they facilitate the ionic intermediates.[12]

  • Stirring and Isocyanide Addition: Stir the mixture at room temperature for 10-15 minutes. Subsequently, add the isocyanide (1.0 eq.) to the solution. The addition of the isocyanide is often exothermic.

    • Expert Tip: Isocyanides are notoriously pungent and should be handled with care in a fume hood. Adding the isocyanide last is crucial as it kickstarts the irreversible part of the reaction cascade.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 12-24 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup and Purification:

    • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent.

    • The crude residue can be purified via flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradients) to isolate the desired bis-amide product.

    • Self-Validation: The purified product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Representative Component Scope

The versatility of the U-4CR allows for wide variation in three of the four components, enabling the creation of large, diverse chemical libraries.

ComponentExample 1Example 2Example 3Rationale
Aldehyde IsobutyraldehydeBenzaldehydeCyclohexanecarboxaldehydeAliphatic aldehydes are often highly reactive; aromatic and cyclic variants introduce different steric and electronic properties.
Carboxylic Acid Acetic Acid4-Fluorobenzoic AcidThiophene-2-carboxylic acidVaries the acyl group transferred in the Mumm rearrangement. Functional groups like halogens or heterocycles can be used for downstream modifications.
Isocyanide tert-Butyl isocyanideCyclohexyl isocyanideBenzyl isocyanideModifies the terminal amide group, influencing steric bulk and potential for further chemistry (e.g., debenzylation).

Advanced Applications: Post-Ugi Cyclization

The linear dipeptide products of the Ugi reaction are valuable in their own right, but they also serve as powerful intermediates for constructing more complex heterocyclic systems. By incorporating a secondary functional group into either the carboxylic acid or aldehyde component, a post-Ugi intramolecular cyclization can be triggered.

For example, using a keto-acid like levulinic acid can lead to the formation of piperidinone or other cyclic scaffolds after a deprotection/cyclization sequence. This strategy transforms a flexible Ugi product into a conformationally constrained, drug-like heterocycle.[12][13]

Ugi_Cyclization Workflow: Ugi Reaction to Cyclized Scaffolds start N,1-Dimethylazetidin-3-amine + Aldehyde + Keto-Acid + Isocyanide ugi Ugi 4-CR (One Pot) start->ugi linear_product Linear Ugi Product (with pendant ketone) ugi->linear_product cyclization Post-Condensation Cyclization (e.g., Reductive Amination) linear_product->cyclization final_product Constrained Heterocyclic Scaffold (e.g., Piperidinone) cyclization->final_product

Caption: Post-MCR strategy to access complex heterocycles.

Conclusion

N,1-dimethylazetidin-3-amine is a powerful and strategic building block for use in multi-component reactions, particularly the Ugi four-component reaction. Its application provides a direct and efficient method for incorporating the medicinally relevant azetidine motif into diverse, peptide-like structures. The protocols and insights provided herein are designed to empower researchers to rapidly generate novel molecular entities with enhanced three-dimensional complexity, accelerating hit-to-lead campaigns in modern drug discovery.

References

  • de la Torre, J. C. G., et al. (2019). Stereoselective Multicomponent Reactions in the Synthesis or Transformations of Epoxides and Aziridines. MDPI. Available at: [Link]

  • Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Tyler, J. L., et al. (2022). Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition. Available at: [Link]

  • Denmark, S. E., & Fan, Y. (2005). The Passerini Reaction. Organic Reactions.
  • PubChem. (n.d.). N,N-dimethylazetidin-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). A Multicomponent Reaction to Access Functionalized Azetidine Derivatives. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Passerini reaction. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Ugi reaction. Wikipedia. Available at: [Link]

  • de Graaff, C., et al. (2012). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Request PDF. (n.d.). CPA-catalyzed multicomponent reaction of anilines, aldehydes, and azetidinones: Rapid access to enantiopure-fused azetidines. ResearchGate. Available at: [Link]

  • The Organic Chemistry Channel. (2021). Performing the Ugi Reaction. YouTube. Available at: [Link]

  • Ugi, I., et al. (2009). Further Components Carboxylic Acid and Amine (Ugi Reaction). Thieme E-Books.
  • Kurpiewska, K., et al. (2017). Ammonia-Promoted One-Pot Tetrazolopiperidinone Synthesis by Ugi Reaction. ACS Combinatorial Science. Available at: [Link]

  • Zarganes-Tzitzikas, T. (2014). Innovative multicomponent reactions and their use in medicinal chemistry. University of Groningen. Available at: [Link]

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Method

Application Note: N,1-Dimethylazetidin-3-amine as a Potent Nucleophile for SNAr Reactions in Modern Drug Discovery

Introduction: The Strategic Value of the Azetidine Moiety In the landscape of modern medicinal chemistry, the strategic incorporation of small, saturated heterocycles is a proven method for optimizing the pharmacological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of small, saturated heterocycles is a proven method for optimizing the pharmacological profile of drug candidates. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its inherent ring strain and non-planar geometry offer a unique three-dimensional exit vector from an aromatic core, which can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties such as solubility.[1]

The Nucleophilic Aromatic Substitution (SNAr) reaction is a cornerstone of synthetic chemistry, providing a powerful and direct route to form carbon-nitrogen bonds on electron-deficient aromatic and heteroaromatic systems.[3][4] This application note provides a detailed guide for researchers on the use of N,1-Dimethylazetidin-3-amine as a highly effective nucleophile in SNAr reactions. We will delve into the mechanistic rationale, provide robust experimental protocols, and offer expert insights into optimizing these critical transformations.

A Note on Nomenclature: The requested compound, "N,1-Dimethylazetidin-3-amine," specifies a methyl group on the exocyclic amine (N) and the azetidine ring nitrogen (position 1). However, a more common and commercially available building block is N,N-dimethylazetidin-3-amine, which features a secondary amine on the azetidine ring that typically serves as the nucleophilic center.[5][6] This guide will focus on the nucleophilic substitution occurring at the azetidine ring nitrogen, a reaction applicable to both structures and central to leveraging the azetidine scaffold.

Section 1: Mechanistic Rationale and Key Principles

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7][8] Understanding this pathway is critical for rational protocol design.

  • Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile (the secondary amine of the azetidine ring) on the carbon atom bearing the leaving group (L) of an electron-deficient aromatic ring. This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][9]

  • Elimination & Aromatization: The aromaticity of the ring is restored through the expulsion of the leaving group, yielding the final substituted product.

The overall reaction rate is typically governed by the formation of the Meisenheimer complex (Step 1).[7] The stability of this intermediate, and thus the reaction's success, depends on three key factors:

  • The Aromatic Substrate: Must be activated by at least one strong electron-withdrawing group (EWG), such as -NO₂, -CN, or -CF₃, positioned ortho or para to the leaving group. Heteroaromatic systems (e.g., pyridines, pyrimidines) are often sufficiently electron-deficient to react without strong EWGs.[8]

  • The Leaving Group: The rate of reaction follows the trend F > Cl > Br > I. Fluorine's high electronegativity makes the ipso-carbon highly electrophilic, accelerating the initial nucleophilic attack, which is the rate-determining step.[7]

  • The Nucleophile: The nucleophilicity of N,1-Dimethylazetidin-3-amine is enhanced by the electron-donating nature of the alkyl groups. As a secondary amine, it strikes an effective balance, offering high reactivity without the steric hindrance that can sometimes reduce the nucleophilicity of tertiary amines.[10][11]

Caption: The Addition-Elimination Mechanism of SNAr.

Section 2: General Application Protocol

This protocol provides a robust starting point for the SNAr reaction between an activated aryl halide and N,1-Dimethylazetidin-3-amine. Optimization of stoichiometry, temperature, and reaction time may be required for specific substrates.

Materials & Equipment:

  • Electrophile: Activated aryl or heteroaryl halide (e.g., 1-fluoro-4-nitrobenzene).

  • Nucleophile: N,1-Dimethylazetidin-3-amine (or its dihydrochloride salt).[12][13]

  • Base: Anhydrous Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, inert atmosphere setup (Nitrogen or Argon), standard glassware for workup and purification.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the activated aryl halide (1.0 eq).

    • Add N,1-Dimethylazetidin-3-amine (1.2 - 1.5 eq). If using the dihydrochloride salt, increase the amount of base to 3.0-4.0 eq to neutralize the HCl.[5]

    • Add the base (2.0 eq for the free amine, 3.0-4.0 eq for the salt). K₂CO₃ is a reliable standard, while Cs₂CO₃ may accelerate reactions with less reactive chlorides.

  • Reaction Setup:

    • Add the anhydrous solvent (e.g., DMSO) to achieve a substrate concentration of 0.1-0.5 M.

    • Equip the flask with a magnetic stir bar and a condenser.

    • Begin stirring the suspension at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C). Higher temperatures may be needed for less reactive substrates like aryl chlorides.[14]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed (typically 2-24 hours).

  • Workup & Isolation:

    • Once complete, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x volumes).

    • Combine the organic layers and wash with brine to remove residual solvent (e.g., DMSO).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Table 1: Typical Reaction Parameter Optimization

ParameterCommon Choice(s)Rationale & Expert Insight
Solvent DMSO, DMF, NMPHigh-boiling polar aprotic solvents effectively solvate the Meisenheimer complex.[15] Caution: These are classified as reprotoxic and should be handled with care. Greener alternatives like 2-MeTHF or CPME can be trialed, sometimes with longer reaction times.[4][16]
Base K₂CO₃, Cs₂CO₃, DIPEAK₂CO₃ is cost-effective and sufficient for most reactions. Cs₂CO₃ offers greater solubility and basicity, useful for challenging substrates. DIPEA is a non-nucleophilic organic base, ideal when inorganic bases cause solubility issues.[11][15]
Temperature 25 - 150 °CStart at 80 °C for aryl fluorides. Aryl chlorides often require higher temperatures (>100 °C). Microwave irradiation can significantly reduce reaction times.[3]
Equivalents (Nu:) 1.1 - 2.0A slight excess of the amine nucleophile ensures complete consumption of the limiting aryl halide. A larger excess may be used to accelerate the reaction rate.

Section 3: Troubleshooting and Protocol Validation

Even robust protocols can encounter challenges. A systematic approach to troubleshooting is essential for efficient project execution.

Troubleshooting_Workflow start Reaction Incomplete or Low Yield q1 Is Starting Material (SM) Consumed? start->q1 cause1 Possible Causes: - Insufficient Temperature - Inactive Reagents - Poor Solubility q1->cause1 No q2 Multiple Spots on TLC/LCMS? q1->q2 Yes sol1 Solutions: - Increase Temperature / Use Microwave - Verify Reagent Quality - Screen Alternative Solvents cause1->sol1 cause2 Possible Cause: - Decomposition q2->cause2 No (Mainly baseline) cause3 Possible Cause: - Side Reactions (e.g., bis-arylation) q2->cause3 Yes sol2 Solutions: - Lower Reaction Temperature - Use Milder Base (e.g., DIPEA) cause2->sol2 sol3 Solutions: - Reduce Nucleophile Stoichiometry to ~1.1 eq - Add Nucleophile Slowly cause3->sol3

Caption: A logical workflow for troubleshooting common SNAr issues.

Protocol Validation:

  • Reaction Monitoring: The disappearance of the limiting reagent via LC-MS is the most reliable indicator of reaction completion. Co-spotting on a TLC plate with starting materials can also be effective.

  • Product Characterization: A successful reaction should yield a product with a clean ¹H NMR spectrum showing characteristic shifts for the newly incorporated azetidine protons and the aromatic system. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition.

References

  • Stellata. N, 1-dimethylazetidin-3-amine, min 97%, 1 gram. [Link]

  • Matrix Fine Chemicals. N,N-DIMETHYLAZETIDIN-3-AMINE DIHYDROCHLORIDE. [Link]

  • PubChem. N,N-dimethylazetidin-3-amine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Nucleophilic substitution reactions with a variety of heteroaromatic.... [Link]

  • PubMed. Cyclic imines: chemistry and mechanism of action: a review. [Link]

  • Taylor & Francis Online. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]

  • ResearchGate. Examples of cyclic amines in drug applications. [Link]

  • Taylor & Francis Online. Cyclic amine – Knowledge and References. [Link]

  • Common Organic Chemistry. SNAr (Cl) - Aromatic Amines. [Link]

  • ResearchGate. Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. [Link]

  • ResearchGate. Examples of cyclic amines as drugs. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • National Institutes of Health (NIH). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

  • The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]

  • MDPI. Facile and Green Synthesis of Saturated Cyclic Amines. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ChemRxiv. Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π-Electrocyclizations. [Link]

  • Isonet. SNAr Solvents and Reagents. [Link]

  • Frontiers. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. [Link]

  • Isonet. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]

  • Isonet. SNAr Reaction in Other Common Molecular Solvents. [Link]

  • Semantics Scholar. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • YouTube. Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. [Link]

  • ResearchGate. Example for azetidine synthesis by nucleophilic substitution. [Link]

  • Master Organic Chemistry. Nucleophilicity Trends of Amines. [Link]

  • PubMed. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. [Link]

  • Rice University. Chemists Make Strides to Simplify Drug Design, Synthesis. [Link]

  • ResearchGate. Electronic and solvent effects on kinetics of SNAr substitution reactions.... [Link]

  • ACS Publications. Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. [Link]

  • Michigan State University. Amine Reactivity. [Link]

  • ResearchGate. Synthesis, Molecular Structure and Spectral Properties of Quaternary Ammonium Derivatives of 1,1-Dimethyl-1,3-propylenediamine. [Link]

  • ResearchGate. Nucleophilic reactivities of tertiary alkylamines. [Link]

  • National Institutes of Health (NIH). Nucleophilicity of 4‐(Alkylthio)‐3‐imidazoline Derived Enamines. [Link]

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Application

Application Notes &amp; Protocols: A Guide to the Synthesis and Characterization of Novel Azetidine-Based Histamine H3 Receptor Agonists

Abstract: This document provides a comprehensive guide for the rational design, chemical synthesis, and pharmacological evaluation of novel histamine H3 receptor (H3R) agonists incorporating an azetidine moiety. The hist...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the rational design, chemical synthesis, and pharmacological evaluation of novel histamine H3 receptor (H3R) agonists incorporating an azetidine moiety. The histamine H3 receptor, a presynaptic G protein-coupled receptor (GPCR), is a critical regulator of neurotransmitter release in the central nervous system, making it a prime target for therapeutic intervention in neurological and cognitive disorders.[1][2][3] The incorporation of strained ring systems like azetidine offers a compelling strategy to explore novel chemical space, improve pharmacokinetic properties, and fine-tune pharmacological activity. This guide details a representative synthetic pathway, step-by-step laboratory protocols for synthesis and characterization, and the scientific rationale underpinning these methodologies.

Introduction: The Rationale for Azetidine Scaffolds in H3 Receptor Agonist Design

The histamine H3 receptor primarily couples to the Gαi/o family of G proteins, inhibiting adenylyl cyclase activity and reducing intracellular cyclic AMP (cAMP) levels.[3] As a presynaptic auto- and heteroreceptor, its activation inhibits the release of histamine and other key neurotransmitters (e.g., acetylcholine, dopamine, norepinephrine), positioning H3R agonists as potential therapeutics for conditions like ADHD, narcolepsy, and schizophrenia.[4][5]

Classical H3R agonists, such as histamine and (R)-α-methylhistamine, are characterized by an imidazole ring (the primary pharmacophore) and a short, protonatable aminoalkyl side chain.[4][6] More advanced agonists like immepip introduced conformational rigidity through a piperidine ring, enhancing affinity and selectivity.[7]

Why Azetidine?

The azetidine ring, a four-membered nitrogen-containing heterocycle, is an attractive bioisostere for larger, more common rings like pyrrolidine and piperidine.[8] Its inclusion in drug candidates can confer several advantages:

  • Novelty and Patentability: Azetidine derivatives represent a less explored area of chemical space for H3R ligands.

  • Improved Physicochemical Properties: The constrained nature of the azetidine ring can lead to lower lipophilicity and improved aqueous solubility compared to larger cycloalkanes, potentially enhancing drug-like properties.

  • Vectorial Exit Trajectories: The rigid, defined geometry of the azetidine ring provides specific vectors for substituents, allowing for precise probing of receptor sub-pockets that may not be accessible to more flexible ligands.

  • Metabolic Stability: The strained ring can sometimes hinder metabolic attack compared to more conventional structures.

This guide will focus on a synthetic strategy that couples a protected 4-(aminomethyl)imidazole core with a suitably functionalized N-Boc-azetidine derivative, a versatile and common building block in medicinal chemistry.[9]

Signaling Pathway and Experimental Overview

The activation of the H3 receptor by an agonist initiates a downstream signaling cascade. The overall experimental workflow is designed to first synthesize the target compound and then verify its ability to engage and activate this pathway.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Azetidine Agonist H3R H3 Receptor Agonist->H3R Binding G_protein Gi/o Protein (αβγ) H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion Response Decreased Neurotransmitter Release cAMP->Response Leads to

Caption: H3R agonist binding activates Gi/o protein, inhibiting adenylyl cyclase and reducing cAMP.

Experimental_Workflow cluster_synthesis Part 1: Chemical Synthesis cluster_evaluation Part 2: Pharmacological Evaluation Start Starting Materials (Imidazole & Azetidine Derivatives) Reaction Reductive Amination Start->Reaction Purification Column Chromatography / HPLC Reaction->Purification Characterization NMR & Mass Spectrometry Purification->Characterization Binding Radioligand Binding Assay (Determine Affinity, Ki) Characterization->Binding Pure Compound Functional cAMP Functional Assay (Determine Potency, EC50) Binding->Functional Data Data Analysis & SAR Functional->Data

Caption: Overall workflow from chemical synthesis to pharmacological characterization.

Synthesis Protocol: N-((1H-Imidazol-4-yl)methyl)azetidin-3-amine

This section details a representative two-step synthesis involving the reductive amination of N-Boc-3-aminoazetidine with a protected imidazole-4-carboxaldehyde, followed by deprotection.

Step 1: Synthesis of tert-butyl 3-(((1-(triphenylmethyl)-1H-imidazol-4-yl)methyl)amino)azetidine-1-carboxylate

Rationale: Reductive amination is a robust and widely used method for forming C-N bonds. Using sodium triacetoxyborohydride (STAB) is advantageous as it is a mild, selective reducing agent that is not water-sensitive, allowing for a one-pot reaction. The trityl (Tr) group on the imidazole nitrogen prevents side reactions and improves solubility in organic solvents.

Materials:

  • 1-(Trityl)-1H-imidazole-4-carboxaldehyde

  • tert-Butyl 3-aminoazetidine-1-carboxylate

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-(Trityl)-1H-imidazole-4-carboxaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCM (approx. 0.1 M concentration).

  • Add tert-Butyl 3-aminoazetidine-1-carboxylate (1.1 eq) to the solution, followed by glacial acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to yield the desired protected product.

Step 2: Deprotection to yield N-((1H-Imidazol-4-yl)methyl)azetidin-3-amine

Rationale: The trityl and Boc protecting groups are both acid-labile. Trifluoroacetic acid (TFA) is highly effective for the simultaneous cleavage of both groups. The resulting trifluoroacetate salt is typically purified and can be converted to the free base if necessary.

Materials:

  • Product from Step 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Rotary evaporator, centrifuge

Procedure:

  • Dissolve the purified product from Step 1 in DCM (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 eq, often used as a 20-50% solution in DCM) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor deprotection by LC-MS.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the bulk of the TFA and DCM.

  • Add cold diethyl ether to the residue. This will precipitate the product as its trifluoroacetate salt.

  • Collect the solid by filtration or centrifugation, washing with additional cold diethyl ether to remove the triphenylmethane byproduct.

  • Dry the resulting solid under high vacuum. The product can be further purified by reverse-phase HPLC if necessary.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Pharmacological Characterization Protocols

Once the target compound is synthesized and purified, its interaction with the H3 receptor must be quantified. This involves determining its binding affinity (Ki) and its functional potency and efficacy (EC₅₀ and Emax).

Protocol 4.1: H3 Receptor Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of the synthesized azetidine derivative by measuring its ability to compete with a known high-affinity radioligand for binding to the H3 receptor.

Rationale: This assay uses membranes from cells stably expressing the human H3 receptor and the specific H3R agonist radioligand [³H]Nα-methylhistamine.[2][5] The amount of radioligand displaced by the test compound is proportional to the test compound's affinity for the receptor.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human H3 receptor.

  • [³H]Nα-methylhistamine (Radioligand, specific activity ~80 Ci/mmol).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compound (synthesized azetidine derivative), prepared in a 10-point serial dilution (e.g., 100 µM to 1 pM).

  • Histamine (for defining non-specific binding), 100 µM final concentration.

  • 96-well microplates, filter mats (GF/C), scintillation cocktail, microplate scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of binding buffer to all wells.

  • Add 50 µL of the test compound serial dilutions to the respective wells.

  • For total binding wells, add 50 µL of buffer.

  • For non-specific binding (NSB) wells, add 50 µL of 100 µM histamine.

  • Add 50 µL of [³H]Nα-methylhistamine diluted in binding buffer to achieve a final concentration of ~1 nM.

  • Initiate the binding reaction by adding 50 µL of the H3R-expressing cell membrane preparation (e.g., 10-20 µg protein/well). The final assay volume is 200 µL.

  • Incubate the plate at 25 °C for 60 minutes with gentle agitation.

  • Harvesting: Terminate the assay by rapid filtration through a GF/C filter mat using a cell harvester. Wash the filters 3 times with ice-cold binding buffer.

  • Dry the filter mat. Place it in a sample bag and add scintillation cocktail.

  • Counting: Measure the radioactivity (in counts per minute, CPM) for each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPMSample - CPMNSB) / (CPMTotal - CPMNSB)]).

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 4.2: cAMP Functional Assay

Objective: To determine if the compound acts as an agonist and to quantify its potency (EC₅₀) and efficacy (Emax).

Rationale: H3R is a Gαi-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[10] This assay first stimulates cells with forskolin to raise cAMP levels and then measures the ability of the H3R agonist to reverse this increase. Modern assays often use BRET or FRET-based biosensors for real-time cAMP detection.[1][11]

Materials:

  • HEK293 cells stably co-expressing the human H3 receptor and a cAMP biosensor (e.g., EPAC).[10]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.

  • Forskolin.

  • Test Compound, prepared in a 10-point serial dilution.

  • Histamine or Imetit (as a full agonist reference).

  • A plate reader capable of measuring the biosensor output (e.g., luminescence or fluorescence resonance energy transfer).

Procedure:

  • Plate the H3R-expressing cells in a suitable microplate (e.g., 96- or 384-well) and grow to confluence.

  • On the day of the experiment, wash the cells with assay buffer.

  • Add the test compound dilutions to the wells. Include wells with buffer only (basal) and a reference full agonist.

  • Incubate for 15-30 minutes at 37 °C.

  • Add a sub-maximal concentration of forskolin (e.g., 5 µM) to all wells to stimulate cAMP production.

  • Incubate for another 15-30 minutes at 37 °C.

  • Measure the signal on the plate reader according to the biosensor's requirements.

  • Data Analysis:

    • Normalize the data. Set the signal from cells treated with forskolin alone as 0% response and the signal from cells treated with a maximal concentration of the reference full agonist (e.g., histamine) plus forskolin as 100% response.

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Emax (maximal efficacy relative to the reference agonist).

Data Interpretation and Summary

The combined results from synthesis and pharmacological testing allow for a comprehensive evaluation of the novel compound.

Compound IDStructureYield (%)Ki (nM) [³H]NAMHEC₅₀ (nM) cAMPEmax (%) vs Histamine
AZ-H3-01 N-((1H-Imidazol-4-yl)methyl)azetidin-3-amine35 (2 steps)15.245.895%
Histamine (Reference)-8.0[2]22.5100%
Imepip (Reference)-1.25.1102%

Interpretation:

  • A low Ki value indicates high binding affinity for the H3 receptor.

  • A low EC₅₀ value indicates high potency in the functional assay.

  • The Emax value indicates the compound's efficacy. An Emax near 100% suggests a full agonist, while a significantly lower value suggests a partial agonist.[12] An Emax of 0% with a measurable Ki would indicate an antagonist.

The hypothetical data for AZ-H3-01 suggests it is a potent, high-efficacy H3 receptor agonist, validating the design and synthetic strategy. Further structure-activity relationship (SAR) studies could involve modifying the substitution on the azetidine ring or altering the linker between the two heterocyclic cores.[13]

References

  • Gao, M., Dekker, M. E., Leurs, R., & Vischer, H. F. (2024). Pharmacological characterization of seven human histamine H3 receptor isoforms. European Journal of Pharmacology, 968, 176450. [Link]

  • Gao, M., Dekker, M. E., Leurs, R., & Vischer, H. F. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • Gao, M., Dekker, M. E., Leurs, R., & Vischer, H. F. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms [Preprint]. bioRxiv. [Link]

  • Mehra, V., & Singh, G. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49363-49395. [Link]

  • Gao, M., Dekker, M. E., Leurs, R., & Vischer, H. F. (2024). Pharmacological characterization of seven human histamine H3 receptor isoforms. European Journal of Pharmacology, 968, 176450. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Link]

  • Arts, F. A., et al. (2024). Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors. International Journal of Molecular Sciences, 25(8), 4488. [Link]

  • ResearchGate. (n.d.). Synthetic methods to access azetidines. [Link]

  • Douglas, J. J., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 10(1), 5083. [Link]

  • Gao, Z., et al. (2024). Modular Synthesis of Densely Functionalized Azetidines: Ni-Catalyzed 1,4-Alkylarylation of 1,3-Enynes with 1-Azabicyclo[1.1.0]butanes through Polar–Radical Relay. Organic Letters. [Link]

  • Comeo, E., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1835–1845. [Link]

  • Sasse, A., et al. (2002). Novel Partial Agonists for the Histamine H3 Receptor with High in Vitro and in Vivo Activity. Journal of Medicinal Chemistry, 45(1), 137-146. [Link]

  • Schwartz, J. C. (2011). The Histamine H3 Receptor: From Discovery to Clinical Trials With Pitolisant. British Journal of Pharmacology, 163(4), 713-721. [Link]

  • Stark, H., et al. (1996). Structure-activity relationships of novel azomethine prodrugs of the histamine H3-receptor agonist (R)-alpha-methylhistamine: from alkylaryl to substituted diaryl derivatives. Die Pharmazie, 51(10), 720-726. [Link]

  • Bordi, F., et al. (1992). Synthesis and binding assays of H3-receptor ligands. Il Farmaco, 47(11), 1343-1365. [Link]

  • Ishikawa, M., et al. (2010). Investigation of the histamine H3 receptor binding site. Design and synthesis of hybrid agonists with a lipophilic side chain. Journal of Medicinal Chemistry, 53(17), 6445-6458. [Link]

  • Arts, F. A., et al. (2024). Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors. Molecules, 29(8), 1845. [Link]

  • Iwashita, A., et al. (2008). Synthesis, structure-activity relationships, and biological profiles of a quinazolinone class of histamine H3 receptor inverse agonists. Journal of Medicinal Chemistry, 51(15), 4591-4604. [Link]

  • Lim, H. D., et al. (2009). Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists. Journal of Medicinal Chemistry, 52(8), 2505-2513. [Link]

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Method

Application Notes and Protocols for Amide Bond Formation with N,1-Dimethylazetidin-3-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Coupling of a Strained Cyclic Amine N,1-Dimethylazetidin-3-amine is a valuable building block in medicinal chemistry, offering...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Coupling of a Strained Cyclic Amine

N,1-Dimethylazetidin-3-amine is a valuable building block in medicinal chemistry, offering a strained, four-membered heterocyclic scaffold that can impart unique conformational constraints and desirable physicochemical properties to target molecules.[1] However, the successful incorporation of this amine via amide bond formation is not always straightforward. The inherent ring strain of the azetidine core, coupled with the steric hindrance of a secondary amine, presents a unique set of challenges that necessitate a carefully considered approach to reaction design.[2][3]

This guide provides a comprehensive overview of the critical parameters for the acylation of N,1-Dimethylazetidin-3-amine. We will delve into the mechanistic rationale behind the selection of coupling reagents, solvents, and bases, and provide detailed, field-proven protocols. Furthermore, we will address potential side reactions, such as ring-opening of the strained azetidine, and offer strategies for their mitigation.[4][5]

Part 1: Core Principles for Amide Coupling with N,1-Dimethylazetidin-3-amine

The primary challenge in the amide coupling of N,1-Dimethylazetidin-3-amine lies in balancing the nucleophilicity of the secondary amine with the steric congestion around the nitrogen atom. The azetidine ring itself introduces conformational rigidity, which can influence the approach of the amine to the activated carboxylic acid.

The Impact of Steric Hindrance and Nucleophilicity

N,1-Dimethylazetidin-3-amine is a secondary amine, and its nucleophilicity is generally expected to be higher than that of primary amines due to the electron-donating effect of the two alkyl substituents on the nitrogen atoms.[6][7] However, the cyclic nature and the methyl group on the exocyclic nitrogen create a sterically hindered environment. This steric bulk can slow down the rate of reaction with activated carboxylic acids, sometimes leading to the decomposition of the activated intermediate before successful coupling. Therefore, the choice of coupling reagent and reaction conditions must be optimized to facilitate the reaction despite these steric challenges.[8]

Maintaining the Integrity of the Azetidine Ring

The azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), making it susceptible to nucleophilic ring-opening under certain conditions.[2] Strongly acidic conditions, in particular, should be avoided as protonation of the ring nitrogen can activate the ring towards nucleophilic attack. While the azetidine ring is generally more stable than an aziridine ring, intramolecular ring-opening by a pendant amide has been reported, especially with neighboring group participation.[4][5] Consequently, reaction conditions, particularly pH and temperature, must be carefully controlled to preserve the four-membered ring.

Part 2: Recommended Protocols and Reagent Selection

The selection of an appropriate coupling reagent is paramount for the successful acylation of N,1-Dimethylazetidin-3-amine. The ideal reagent should rapidly generate a highly activated carboxylic acid intermediate to overcome the steric hindrance of the amine, while minimizing side reactions.

Common Coupling Reagents: A Comparative Overview

A variety of coupling reagents are available, each with its own advantages and disadvantages. For a sterically hindered amine like N,1-Dimethylazetidin-3-amine, more potent activating agents are often required.

Coupling ReagentClassKey Features & Considerations
HATU, HBTU Aminium/UroniumHighly efficient, fast reaction times. Generally the first choice for difficult couplings. Requires a non-nucleophilic base like DIPEA.
EDC/HOBt CarbodiimideA classic and cost-effective choice. The addition of HOBt suppresses side reactions and reduces racemization. May be less effective for highly hindered systems.[9][10]
PyBOP PhosphoniumStrong activating agent, similar in efficacy to HATU. Generates carcinogenic HMPA as a byproduct.
Acyl Fluorides Acyl HalideCan be highly effective for sterically hindered substrates, often requiring elevated temperatures. Formed in situ from the carboxylic acid using reagents like PyFluor or XtalFluor-E.[9][11]
Detailed Experimental Protocols

Protocol 1: General Purpose Coupling using HATU

This protocol is a robust starting point for the majority of amide couplings with N,1-Dimethylazetidin-3-amine.

Workflow for HATU Coupling

HATU_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Mix_Activate Mix & Activate (Carboxylic Acid, HATU, DIPEA in Solvent) Stir for 15-30 min at RT Carboxylic_Acid->Mix_Activate HATU HATU (1.1 eq) HATU->Mix_Activate DIPEA DIPEA (2.0 eq) DIPEA->Mix_Activate Solvent Anhydrous DMF or DCM Solvent->Mix_Activate Add_Amine Add N,1-Dimethylazetidin-3-amine (1.2 eq) Mix_Activate->Add_Amine React Stir at RT for 2-16 h Monitor by LC-MS Add_Amine->React Quench Quench with H₂O React->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify

Caption: Workflow for HATU-mediated amide coupling.

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1 M) is added HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • The mixture is stirred at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • N,1-Dimethylazetidin-3-amine (1.2 eq) is added, and the reaction is stirred at room temperature for 2-16 hours.

  • The reaction progress is monitored by LC-MS.

  • Upon completion, the reaction is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 2: Acyl Fluoride Mediated Coupling for Highly Hindered Substrates

For particularly challenging couplings where standard methods fail, the use of an acyl fluoride intermediate can be advantageous.[11][12]

Workflow for Acyl Fluoride Coupling

Acyl_Fluoride_Coupling_Workflow cluster_prep Acyl Fluoride Formation cluster_reaction Amide Formation cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Formation Stir at RT for 1 h Carboxylic_Acid->Formation Fluorinating_Agent Fluorinating Agent (e.g., PyFluor) (1.2 eq) Fluorinating_Agent->Formation Base_1 Base (e.g., Pyridine) (1.5 eq) Base_1->Formation Solvent_1 Anhydrous DCM Solvent_1->Formation Add_Amine Add N,1-Dimethylazetidin-3-amine (1.2 eq) Formation->Add_Amine React Stir at RT to 50 °C for 12-24 h Monitor by LC-MS Add_Amine->React Workup Aqueous Work-up React->Workup Purify Purify by Chromatography Workup->Purify

Caption: Workflow for acyl fluoride-mediated coupling.

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) is added pyridine (1.5 eq) followed by the fluorinating agent (e.g., PyFluor) (1.2 eq) at room temperature.

  • The mixture is stirred for 1 hour to form the acyl fluoride.

  • N,1-Dimethylazetidin-3-amine (1.2 eq) is added to the reaction mixture.

  • The reaction is stirred at room temperature or heated to 40-50 °C for 12-24 hours, with monitoring by LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with DCM, and washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Part 3: Mechanistic Insights and Troubleshooting

A deeper understanding of the reaction mechanism can aid in troubleshooting and optimizing reaction conditions.

General Mechanism of Amide Bond Formation

Amide_Bond_Formation_Mechanism RCOOH Carboxylic Acid Activated_Ester Activated Intermediate (O-acylisourea) RCOOH->Activated_Ester + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU) Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate + Amine Amine N,1-Dimethylazetidin-3-amine Amide_Product Amide Product Tetrahedral_Intermediate->Amide_Product - Byproduct Byproduct Byproduct

Caption: Generalized mechanism of amide bond formation.

Potential Side Reactions and Mitigation Strategies
  • Epimerization: For chiral carboxylic acids, particularly α-amino acids, epimerization at the α-carbon can be a concern. The use of additives like HOBt or employing coupling reagents known for low racemization rates (e.g., COMU) can minimize this side reaction. Performing the reaction at lower temperatures is also advisable.

  • Azetidine Ring Opening: As previously mentioned, the strained azetidine ring can be susceptible to cleavage. To mitigate this:

    • Avoid strongly acidic or basic conditions.

    • Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate.

    • Carefully consider the structure of the carboxylic acid; intramolecular nucleophilic groups could potentially lead to ring-opening.[4]

  • Urea Formation (with carbodiimides): In carbodiimide-mediated couplings, the activated O-acylisourea intermediate can rearrange to an unreactive N-acylurea. The addition of HOBt traps the activated intermediate as an HOBt-ester, preventing this side reaction.[10]

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficiently reactive coupling reagent.- Steric hindrance is too great.- Poor quality of reagents or solvent.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Try the acyl fluoride protocol with heating.- Ensure all reagents and solvents are anhydrous.
Formation of Byproducts - Decomposition of activated intermediate.- Side reactions of the starting materials.- Epimerization of a chiral center.- Add HOBt or switch coupling reagent.- Lower the reaction temperature.- Analyze byproducts by MS to diagnose the issue.
Azetidine Ring-Opening - Reaction conditions are too harsh (acidic, high temp).- Intramolecular reaction.- Screen milder bases and lower reaction temperatures.- If intramolecular reaction is suspected, redesign of the carboxylic acid component may be necessary.

Conclusion

The successful formation of an amide bond with N,1-Dimethylazetidin-3-amine is an achievable goal with careful consideration of the substrate's unique structural and electronic properties. By selecting highly active coupling reagents such as HATU, or by employing more forceful conditions like the in situ formation of acyl fluorides, researchers can effectively overcome the steric challenges posed by this valuable building block. Vigilant control of reaction conditions to maintain the integrity of the strained azetidine ring is crucial for obtaining the desired product in high yield and purity. The protocols and insights provided herein serve as a robust starting point for the development of efficient and reliable methods for the incorporation of N,1-Dimethylazetidin-3-amine into novel molecular entities.

References

  • Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • BenchChem (2025). Common side reactions in the synthesis of 3-substituted azetidines. BenchChem.
  • Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • University of Southern Denmark (2015).
  • RSC Publishing (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Movassaghi, M., et al. (2013). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.
  • Fairlie, D. P., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • Gevorgyan, V., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]

  • BenchChem (2025).
  • RSC Publishing. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing.
  • ResearchGate (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • ACS Publications (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • Gandon, V., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides.
  • Master Organic Chemistry (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • PubChem. N,N-dimethylazetidin-3-amine. PubChem. [Link]

  • Patent Alert. Ligation method and reagents to form an amide bond.
  • Mirage News (2023). Optimized Amide Bond Reactions with Heterocyclic Compounds & Acids. Mirage News. [Link]

  • Master Organic Chemistry (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • BenchChem (2025). Nucleophilicity of the primary amine in "Pent-1-yn-3-amine". BenchChem.
  • Michigan State University. Amine Reactivity. MSU Chemistry.
  • Chemguide. Amines as nucleophiles. Chemguide. [Link]

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Application

Application Notes &amp; Protocols: The Strategic Incorporation of N,1-Dimethylazetidin-3-amine in the Synthesis of CNS-Active Compounds

Abstract The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in modern medicinal chemistry, particularly in the design of agents targeting the Central Nervous Syste...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in modern medicinal chemistry, particularly in the design of agents targeting the Central Nervous System (CNS). This guide provides an in-depth exploration of a key derivative, N,1-Dimethylazetidin-3-amine , as a versatile building block for synthesizing novel CNS-active compounds. We will dissect the strategic rationale for its use, detailing its role in modulating physicochemical properties and optimizing interactions with key neurological targets. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven synthetic protocols, causality-driven experimental choices, and illustrative case studies for its application.

Introduction: The Azetidine Scaffold in CNS Drug Design

The pursuit of novel therapeutics for CNS disorders requires a sophisticated approach to molecular design. Compounds must not only exhibit high affinity and selectivity for their biological targets but also possess a specific constellation of physicochemical properties that permit penetration of the blood-brain barrier (BBB) and ensure metabolic stability.

N,1-Dimethylazetidin-3-amine (and its closely related analogs) has gained prominence as a strategic building block for several key reasons[1]:

  • Structural Rigidity and Vectorial Orientation: Unlike more flexible acyclic or larger ring systems, the strained four-membered azetidine ring provides a rigid scaffold. This conformational constraint precisely orients the exocyclic N,N-dimethylamino group in three-dimensional space, allowing for optimized and specific interactions with receptor binding pockets.

  • Physicochemical Property Modulation: The incorporation of the azetidine moiety is a powerful tactic for "molecular-property sculpting." It often enhances aqueous solubility and modulates basicity (pKa) in a manner favorable for BBB permeation compared to more lipophilic piperidine or pyrrolidine analogs. This bioisosteric replacement can be a key strategy to solve developability problems[2].

  • Metabolic Stability: The azetidine ring can be more resistant to metabolic degradation at certain positions compared to other saturated heterocycles, potentially improving the pharmacokinetic profile of a drug candidate.

  • Established Pharmacophore: The tertiary amine, specifically the dimethylamine group, is a well-established pharmacophore in a vast number of FDA-approved drugs and is known to interact with a wide range of CNS receptors[3].

The combination of these features makes N,1-dimethylazetidin-3-amine a powerful tool for navigating the complex structure-activity relationships (SAR) and structure-property relationships inherent in CNS drug discovery.

Key CNS Targets and Therapeutic Areas

The N,1-dimethylazetidin-3-amine motif has been successfully incorporated into ligands targeting a diverse array of CNS receptors, underscoring its versatility. Key areas of application include:

  • Histamine H3 Receptor Agonists/Antagonists: The H3 receptor is a critical regulator of neurotransmitter release (including histamine, dopamine, and serotonin) in the brain, making it a target for cognitive disorders and depression.[4][5] The dimethylazetidine group has been used to fine-tune the affinity and functional activity of pyrimidine-based H3 receptor ligands[4].

  • Dopamine Receptor Ligands: Dopamine receptors, particularly the D3 subtype, are implicated in motivation, reward, and drug addiction[6]. The development of selective D3 ligands is an active area of research, and azetidine-containing structures are explored to achieve the desired selectivity and functional profiles[7][8][9].

  • Muscarinic Acetylcholine Receptor (mAChR) Agonists: M1 muscarinic agonists are pursued as potential disease-modifying treatments for Alzheimer's disease by enhancing cholinergic neurotransmission[10][11][12]. The azetidine scaffold serves as a key component in designing novel, selective M1 agonists[13].

  • Serotonin Receptor Modulators & Reuptake Inhibitors: The serotonergic system is a cornerstone of antidepressant and anxiolytic drug action[14][15][16]. Azetidine derivatives have been explored as scaffolds for triple reuptake inhibitors (targeting serotonin, norepinephrine, and dopamine transporters), aiming for broader spectrum antidepressant efficacy[17][18].

Synthetic Methodologies: Incorporating the Azetidine Moiety

The construction of carbon-nitrogen bonds is a fundamental process in pharmaceutical synthesis[19]. The incorporation of the N,1-dimethylazetidin-3-amine moiety, or the derivatization of a 3-aminoazetidine core, is typically achieved through robust and scalable N-alkylation strategies.

Core Synthetic Strategies

cluster_0 Starting Materials cluster_1 Key N-Alkylation Reactions A Core Molecule (e.g., Ar-CHO, Ar-Cl) C Reductive Amination A->C D Nucleophilic Aromatic Substitution (SNAr) A->D E Direct Alkylation (SN2) (with Alkyl Halides) A->E B N,1-Dimethylazetidin-3-amine or Boc-3-aminoazetidine B->C B->D B->E F CNS-Active Compound (Containing Azetidine Moiety) C->F D->F E->F

Caption: Key synthetic routes for incorporating the azetidine scaffold.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for its efficiency, high chemoselectivity, and operational simplicity in forming secondary and tertiary amines[20]. This one-pot procedure avoids the over-alkylation issues often seen with direct alkylation using alkyl halides[4]. The use of a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] is critical as it tolerates a wide variety of functional groups[20].

Objective: To synthesize a new CNS-active scaffold by coupling a precursor aldehyde/ketone with an aminoazetidine derivative. This protocol uses the synthesis of N-benzyl-1-tert-butylazetidin-3-amine as a representative example, which can be adapted for N,1-dimethylazetidin-3-amine or its precursors[17][20].

Materials & Reagents:

Reagent/MaterialPurpose
1-tert-Butylazetidin-3-amineAmine Source
BenzaldehydeCarbonyl Source
Sodium triacetoxyborohydrideMild Reducing Agent
Dichloromethane (DCM), anhydrousReaction Solvent
Glacial Acetic AcidCatalyst for imine formation
Saturated aq. NaHCO₃Quenching Agent
Brine (Saturated aq. NaCl)Aqueous Wash
Anhydrous MgSO₄ or Na₂SO₄Drying Agent
Round-bottom flask, magnetic stirrerReaction Vessel
Silica gel, chromatography solventsPurification

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-tert-butylazetidin-3-amine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M[20].

  • Imine Formation: Add the aldehyde or ketone (e.g., benzaldehyde, 1.0-1.2 eq) to the solution via syringe. Stir the mixture at room temperature for 20-30 minutes. To this mixture, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq)[20]. Causality Note: The acid catalyzes the dehydration step to form the iminium ion intermediate, which is the species that is subsequently reduced.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture over 10-15 minutes. Safety & Control Note: Adding the reducing agent in portions prevents a significant exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of starting materials by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[20].

  • Work-up:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases[20].

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate[20].

  • Purification & Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product[20].

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This method is particularly useful for attaching the azetidine amine to electron-deficient aromatic or heteroaromatic rings, such as chloropyrimidines, which are common cores in receptor ligands[4].

Objective: To synthesize a 4-(azetidin-1-yl)pyrimidine derivative, a key intermediate for histamine H3 receptor agonists[4].

Step-by-Step Procedure:

  • Reaction Setup: In a microwave-safe vial, combine the chloro-heteroaromatic core (e.g., 4-chloro-2-aminopyrimidine, 1.0 eq) and N,1-dimethylazetidin-3-amine (1.1-1.5 eq) in a suitable solvent such as n-butanol or DMF.

  • Reaction: Seal the vial and heat the mixture in a microwave reactor to 120–150 °C for 30-90 minutes. Causality Note: Microwave heating dramatically accelerates the rate of SNAr reactions, which can be sluggish at lower temperatures. Monitor the reaction by LC-MS.

  • Work-up:

    • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the solution under reduced pressure.

    • Purify the residue by silica gel chromatography or preparative HPLC to yield the desired product.

Case Study: Azetidines in Histamine H₃ Receptor Agonists

In a study aimed at developing high-affinity H3 receptor agonists, researchers strategically synthesized a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines[4]. The design rationale involved exploring the impact of substituents on the basic amino group of the azetidine ring.

One key compound, 11i , was synthesized via a direct nucleophilic substitution of a chloropyrimidine precursor with N,N-dimethylazetidin-3-amine[4]. The study found that moving from a primary amine (R=H) to a dimethylamino group on the azetidine scaffold could induce a "functional switch" in the compound's activity at the H3 receptor, highlighting the profound impact this small structural modification can have on pharmacological outcomes[4].

cluster_0 Design & Synthesis cluster_1 SAR Exploration A Pyrimidine Core (with Cl leaving group) C Nucleophilic Substitution (SNAr Reaction) A->C B N,N-Dimethylazetidin-3-amine B->C D Target Compound 11i (Contains Dimethylazetidine) C->D F Pharmacological Testing (H3 Receptor Binding & Function) D->F E Analog with Primary Amine (R=H on Azetidine) E->F G Result: 'Functional Switch' in Activity Observed F->G

Caption: Workflow illustrating the strategic use of N,N-dimethylazetidin-3-amine.

Conclusion and Future Perspectives

N,1-Dimethylazetidin-3-amine is more than just another building block; it is a strategic tool for fine-tuning the properties of CNS drug candidates. Its rigid structure, coupled with its ability to enhance solubility and metabolic stability, provides a powerful platform for medicinal chemists. The synthetic protocols outlined herein—particularly reductive amination and nucleophilic aromatic substitution—offer reliable and versatile methods for its incorporation into diverse molecular scaffolds. As the demand for novel CNS therapeutics with highly specific profiles continues to grow, the tactical application of moieties like N,1-dimethylazetidin-3-amine will undoubtedly play a crucial role in the development of the next generation of treatments for neurological and psychiatric disorders.

References

  • N,1-Dimethylazetidin-3-amine | 321890-38-4 - Benchchem. (URL: )
  • Protocol for N-alkylation of 1-Tert-butylazetidin-3-amine via Reductive Amin
  • N,N-dimethylazetidin-3-amine hydrochloride - ChemShuttle. (URL: )
  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • N alkylation
  • Dopamine D3 Receptor Ligands for Drug Addiction Treatment: Update on Recent Findings. (URL: [Link])

  • Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine - Benchchem. (URL: )
  • Cholinergic treatments with emphasis on M1 muscarinic agonists as potential disease-modifying agents for Alzheimer's disease - PubMed Central. (URL: [Link])

  • Potential of Heterogeneous Compounds as Antidepressants: A Narrative Review - PMC. (URL: [Link])

  • N,N-dimethylazetidin-3-amine | C5H12N2 | CID 10351656 - PubChem. (URL: [Link])

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - ResearchGate. (URL: [Link])

  • Dopamine D3 receptor ligands: recent advances in the control of subtype selectivity and intrinsic activity - PubMed. (URL: [Link])

  • Muscarinic Receptor Agonists and Antagonists - PMC - PubMed Central - NIH. (URL: [Link])

  • Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies - PubMed Central. (URL: [Link])

  • Muscarinic Agonists - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC - NIH. (URL: [Link])

  • Heteroreceptor Complexes Formed by Dopamine D1, Histamine H3, and N-Methyl-D-Aspartate Glutamate Receptors as Targets to Prevent Neuronal Death in Alzheimer's Disease - PubMed. (URL: [Link])

  • Functional Dimerization of Serotonin Receptors: Role in Health and Depressive Disorders. (URL: [Link])

  • LSZ - Wikipedia. (URL: [Link])

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (URL: [Link])

  • Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity. - ClinPGx. (URL: [Link])

  • Antidepressants: Serotonin Modulators | WA.gov. (URL: [Link])

  • Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity - PubMed Central. (URL: [Link])

  • Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia. (URL: [Link])

  • Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - MDPI. (URL: [Link])

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Technical Notes & Optimization

Troubleshooting

"N,1-Dimethylazetidin-3-amine" reaction side products and byproducts

An In-depth Technical Guide to the Discovery and Synthesis of Novel Azetidine Compounds - Benchchem Welcome to the technical support center for researchers, scientists, and drug development professionals working with aze...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of Novel Azetidine Compounds - Benchchem

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine derivatives. This guide focuses on the synthesis of N,1-Dimethylazetidin-3-amine, a valuable building block in medicinal chemistry.[1] Due to the inherent ring strain of the four-membered azetidine core, its synthesis and handling can be challenging, often leading to unexpected side products and purification difficulties.[2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields and purity in your experiments.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the synthesis of N,1-Dimethylazetidin-3-amine and related compounds. A common synthetic approach involves the reductive amination of a suitable azetidin-3-one precursor followed by N-methylation, or the direct alkylation of a 3-aminoazetidine derivative.

Issue 1: Low Yield of the Desired Product

Symptoms:

  • The isolated yield of N,1-Dimethylazetidin-3-amine is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks with only a minor component corresponding to the product.

Root Cause Analysis & Solutions:

The strained nature of the azetidine ring makes it susceptible to various side reactions and degradation pathways. Low yields can often be attributed to one or more of the following factors:

  • Ring-Opening Degradation: Azetidines are prone to acid-catalyzed ring-opening.[2][3] This is a major issue during acidic aqueous workups (e.g., HCl wash) or purification on standard silica gel.[4] The protonated azetidine nitrogen activates the ring, making it vulnerable to nucleophilic attack by water or other nucleophiles present.[4]

    • Solution:

      • Avoid Strong Acids: During workup, use milder acidic solutions like saturated ammonium chloride, or omit the acid wash if possible.[4]

      • Minimize Contact Time: If an acidic wash is necessary, perform the extraction quickly at low temperatures to reduce the exposure time.[4]

      • Purification Strategy: Avoid standard silica gel. Use neutralized silica gel or an alternative stationary phase like alumina.[3][4] (See Protocol 1).

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution:

      • Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material.

      • Check Reagent Quality: Ensure reagents, especially reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride, are fresh and active.

      • Optimize Conditions: Adjust reaction time, temperature, or stoichiometry.

  • Competing Side Reactions:

    • Over-alkylation: During the methylation steps, the amine nucleophile can react multiple times, especially if a reactive alkylating agent like methyl iodide is used.[5] This can lead to the formation of a quaternary ammonium salt byproduct.

      • Solution: Use a less reactive methylating agent or carefully control the stoichiometry. Reductive amination using formaldehyde is often a cleaner method for methylation.

    • Elimination Reactions: Precursors to azetidines can undergo elimination reactions, especially at elevated temperatures.[6]

      • Solution: Maintain careful temperature control throughout the synthesis.

Issue 2: Complex Impurity Profile in NMR/LC-MS

Symptoms:

  • The ¹H NMR spectrum of the purified product shows unexpected peaks.

  • LC-MS analysis reveals multiple impurities with masses that are difficult to identify.

Root Cause Analysis & Solutions:

Identifying byproducts is crucial for optimizing the reaction. Below is a table of common impurities and their likely origins.

Impurity Type Potential Origin Diagnostic Clues (NMR/MS) Mitigation Strategy
Ring-Opened Products Acid-catalyzed hydrolysis during workup or purification.[2][4]Appearance of alcohol (OH) protons in NMR. Mass corresponding to Product + H₂O.Use non-acidic conditions for workup and purification.[4]
Quaternary Ammonium Salts Over-alkylation of the amine nitrogens.[5]Downfield shift of N-CH₃ protons in NMR. Highly polar spot on TLC. Mass corresponding to Product + CH₃⁺.Use controlled stoichiometry of the alkylating agent; use reductive amination.
Pyrrolidine Isomers Competing 5-endo-tet cyclization if forming the ring from an epoxy amine precursor.[7]Complex changes in the aliphatic region of the NMR. Mass is identical to the product (isomer).Use a Lewis acid catalyst like La(OTf)₃ to favor the desired 4-exo-tet cyclization.[7]
Unreacted Starting Material/Intermediates Incomplete reaction.Peaks corresponding to known starting materials or intermediates.Increase reaction time/temperature; check reagent activity.
Issue 3: Product Decomposition During Silica Gel Chromatography

Symptoms:

  • Streaking of the product spot on the TLC plate.

  • Low mass balance and recovery after column chromatography.

  • Fractions contain new impurities not seen in the crude mixture.

Root Cause Analysis & Solutions:

This is a classic problem when purifying acid-sensitive compounds like azetidines.

  • Root Cause: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups on its surface. Prolonged contact between the basic azetidine and the acidic silica surface catalyzes ring-opening decomposition.[3][4]

  • Solution:

    • Neutralize the Silica: Prepare a slurry of silica gel in the chosen eluent and add a small amount of a non-nucleophilic base like triethylamine (typically 0.5-1% v/v).[3] This deactivates the acidic sites.

    • Use Alternative Media: Employ neutral alumina or a polymer-based stationary phase for chromatography.[4]

    • Alternative Purification: If the product is crystalline, recrystallization is an excellent method to avoid chromatography altogether.

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Chromatography

This protocol describes the preparation of neutralized silica gel to prevent the degradation of acid-sensitive compounds.

  • Determine Eluent System: First, identify a suitable solvent system for separating your compound using TLC (e.g., 95:5 Dichloromethane/Methanol).

  • Add Base to Eluent: Prepare the bulk eluent and add triethylamine to a final concentration of 0.5-1% by volume.

  • Prepare Slurry: In a fume hood, place the required amount of dry silica gel in a beaker. Add the triethylamine-containing eluent and gently stir to create a homogeneous slurry.

  • Pack Column: Pour the slurry into the chromatography column and pack as usual.

  • Equilibrate and Load: Equilibrate the column with the mobile phase before loading the sample. Run the chromatography as planned.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-aminoazetidine derivatives?

A1: The most common methods involve either building upon a pre-existing azetidine core or constructing the ring via cyclization.[8] Key approaches include the reduction of β-lactams, cyclization of γ-amino alcohols or γ-haloamines, and the functionalization of commercially available precursors like 1-benzhydrylazetidin-3-ol.[9][10]

Q2: How does the ring strain of azetidine affect its stability?

A2: The four-membered ring has significant angle strain, making it more reactive than larger rings like pyrrolidine or piperidine.[2] This strain is the primary reason for its susceptibility to ring-opening reactions under acidic conditions or with certain nucleophiles.[8] However, it is generally more stable than the three-membered aziridine ring.

Q3: My synthesis involves reductive amination of an azetidin-3-one. What are the key pitfalls?

A3: Reductive amination is a powerful tool. However, potential issues include the formation of a stable hemiaminal intermediate that is slow to reduce, or side reactions if the substrate or product is unstable to the reaction conditions (e.g., acidic catalysts like Ti(i-PrO)₄). The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred as it is mild and can be used in a one-pot procedure.

Q4: What are the key safety precautions when working with azetidines?

A4: Like most small-molecule amines, azetidine derivatives should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). They can be volatile and may have unknown toxicity. All reactions should be conducted in a well-ventilated fume hood. Precursors such as γ-haloamines can be lachrymatory and should be handled with care.

Visualizations and Workflows

Diagram 1: General Synthesis and Side Product Formation

G cluster_0 Route A: Functionalization cluster_1 Potential Side Products A1 Azetidin-3-one Precursor A2 Reductive Amination (e.g., with Methylamine) A1->A2 A3 1-Methylazetidin-3-amine A2->A3 S1 Ring-Opened Product A2->S1 Acidic Workup A4 N-Methylation (e.g., with Formaldehyde/NaBH3CN) A3->A4 S3 Dimer/Polymer A3->S3 Intermolecular Reaction Product N,1-Dimethylazetidin-3-amine A4->Product S2 Quaternary Salt (Over-alkylation) A4->S2 Excess Alkylating Agent Product->S1 Acidic Purification

Caption: Synthetic pathway showing key steps and points where major side products can form.

Diagram 2: Troubleshooting Workflow for Low Purity

G Start Low Purity in Crude Product Analyze Analyze Crude by LC-MS & NMR Start->Analyze PurificationIssue If Purity Drops After Column Start->PurificationIssue CheckMass Masses Match Isomers or Dimers? Analyze->CheckMass CheckNMR NMR shows Ring-Opening or Over-alkylation? Analyze->CheckNMR CheckSM Starting Material Present? Analyze->CheckSM OptimizeCyclization Optimize Cyclization (e.g., Lewis Acid Catalyst) CheckMass->OptimizeCyclization Yes OptimizeAlkylation Optimize Alkylation (Stoichiometry, Reagent) CheckNMR->OptimizeAlkylation Yes OptimizeReaction Optimize Reaction (Time, Temp, Reagents) CheckSM->OptimizeReaction Yes NeutralizeSilica Use Neutralized Silica/Alumina PurificationIssue->NeutralizeSilica

Caption: A decision tree for troubleshooting experiments that result in low purity.

References

  • BenchChem. (2025). Technical Support Center: Azetidine Compound Stability.
  • BenchChem. (2025). Common side reactions in the synthesis of 3-substituted azetidines.
  • National Institutes of Health. (n.d.).
  • Arkat USA. (2022).
  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of Novel Azetidine Compounds.
  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
  • Serve Content. (2012).
  • Enamine. (n.d.). Azetidines.
  • Chemistry LibreTexts. (2025). Reactions of Amines.
  • ResearchGate. (2025). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine.

Sources

Optimization

Technical Support Center: Column Chromatography Purification of N,1-Dimethylazetidin-3-amine

Welcome to the technical support center for the purification of N,1-Dimethylazetidin-3-amine and related small, polar amine compounds. This guide is designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N,1-Dimethylazetidin-3-amine and related small, polar amine compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of purifying these molecules by column chromatography. Here, we will dissect common issues, provide in-depth, field-tested solutions, and explain the scientific reasoning behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: Why is my N,1-Dimethylazetidin-3-amine streaking or not moving off the baseline on a standard silica gel column?

This is a classic issue when purifying basic amines on standard silica gel.[1][2][3] Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH).[1] Your basic amine, N,1-Dimethylazetidin-3-amine, undergoes a strong acid-base interaction with these silanols. This can lead to irreversible adsorption, where your compound sticks to the column, or significant peak tailing (streaking) as it elutes very slowly and unevenly.[1][3]

Q2: What is the simplest modification I can make to my existing silica gel chromatography method to improve the purification of my amine?

The most straightforward approach is to add a small amount of a basic modifier to your mobile phase.[1][3] Typically, 0.1-1% triethylamine (TEA) or a few drops of aqueous ammonia in your eluent system (e.g., Dichloromethane/Methanol) can dramatically improve your separation.[1] The added base will compete with your analyte for the acidic sites on the silica, effectively "passivating" the stationary phase and allowing your compound to elute more symmetrically.[1]

Q3: Are there alternative stationary phases that are better suited for purifying basic amines like N,1-Dimethylazetidin-3-amine?

Yes, several alternatives can simplify the purification of basic amines:

  • Amine-functionalized silica: This is an excellent choice as the stationary phase is basic, which repels the basic analyte, leading to improved peak shape without the need for mobile phase additives.[3][4]

  • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of amines due to its basic or neutral surface.[5][6]

  • Reversed-phase (C18) silica: For polar compounds, reversed-phase chromatography can be effective.[5] You may need to carefully control the pH of the mobile phase to ensure your amine is in a consistent protonation state.[1]

Q4: My compound is highly polar. What chromatographic technique should I consider if normal-phase chromatography is not effective?

For highly polar compounds that are not well-retained in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[7][8][9] HILIC utilizes a polar stationary phase (like silica or amino-phases) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous buffer.[9] This technique is well-suited for the retention and separation of small, polar molecules like N,1-Dimethylazetidin-3-amine.[8][9]

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography purification of N,1-Dimethylazetidin-3-amine.

Issue 1: Poor Separation and Co-elution of Impurities

Possible Causes:

  • Inappropriate mobile phase polarity.

  • Suboptimal stationary phase selection.

  • Column overloading.

Solutions:

  • Optimize the Mobile Phase:

    • Systematic TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. A good solvent system will show clear separation between your desired compound and impurities, with an Rf value for your product ideally between 0.2 and 0.4.

    • Employ a Gradient Elution: A step or linear gradient, from a less polar to a more polar mobile phase, can significantly improve the resolution of compounds with different polarities.

  • Select the Right Stationary Phase:

    • If you are using standard silica and observing poor separation despite mobile phase optimization, consider switching to an amine-functionalized column.[3][4] The different selectivity of the amine phase can often resolve impurities that co-elute on silica.

  • Reduce Column Loading:

    • Overloading the column is a common cause of poor separation. As a general rule, for a standard flash column, the sample load should be between 1% and 10% of the mass of the stationary phase, depending on the difficulty of the separation.

Stationary Phase Typical Mobile Phase System Key Considerations
Silica Gel Dichloromethane/Methanol + 0.1-1% Triethylamine or AmmoniaCost-effective and widely available. The basic additive is crucial to prevent peak tailing.[1]
Amine-Functionalized Silica Hexane/Ethyl Acetate or Dichloromethane/MethanolExcellent for basic amines, often providing sharper peaks without additives.[3][4]
Alumina (Neutral or Basic) Hexane/Ethyl Acetate or Dichloromethane/MethanolA good alternative to silica, especially for acid-sensitive compounds.[5][6]
Reversed-Phase (C18) Acetonitrile/Water or Methanol/Water with pH modifier (e.g., formic acid or ammonium formate)Suitable for polar compounds. pH control is important for reproducibility.
HILIC Acetonitrile/Aqueous BufferIdeal for very polar amines that are not retained in reversed-phase.[8][9]
Issue 2: Product Loss or Low Recovery

Possible Causes:

  • Irreversible adsorption on the stationary phase.

  • Compound degradation on the acidic silica surface.

  • Elution with a solvent that is too weak.

Solutions:

  • Deactivate the Silica Gel:

    • If using standard silica, the addition of a basic modifier like triethylamine to the mobile phase is critical to minimize irreversible adsorption.[1][3] You can also pre-treat the silica by flushing the packed column with a solvent mixture containing the basic additive before loading your sample.[2]

  • Choose a More Inert Stationary Phase:

    • Switching to alumina or an amine-functionalized silica can prevent degradation of acid-sensitive amines.[3][6]

  • Increase Eluent Strength:

    • If your compound is not eluting, it may be due to a mobile phase that is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., methanol in a dichloromethane/methanol system) in your gradient.

Workflow for Method Development

Caption: A decision-making workflow for developing a purification method for N,1-Dimethylazetidin-3-amine.

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel with a Basic Modifier

This protocol is a standard starting point for the purification of N,1-Dimethylazetidin-3-amine.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Dichloromethane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is stable and free of cracks or air bubbles.

  • Equilibration: Equilibrate the packed column by passing several column volumes of the initial mobile phase (containing 0.1-1% triethylamine) through it until the baseline on your detector is stable.[2]

  • Sample Loading: Dissolve the crude reaction product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column bed.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by adding a more polar solvent (e.g., methanol containing 0.1-1% triethylamine).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.

Visualizing Analyte-Stationary Phase Interactions

Interactions cluster_0 Standard Silica Gel cluster_1 Silica Gel with TEA Modifier Silanol Si-OH (acidic) Amine Analyte (basic) Amine->Silanol Strong Interaction (Tailing/Adsorption) Silanol_mod Si-O(-) ... H-N(+)Et3 Blocked Site Amine_mod Analyte (basic) Eluent Mobile Phase Amine_mod->Eluent Weak Interaction (Good Elution)

Caption: Interaction of a basic amine with standard vs. modified silica gel.

References

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • Using amines or amino acids as mobile phase modifiers in chromatography.
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • How to choose a stationary phase, optimize selectivity and get better resolution in chrom
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Choose the Right St
  • How to Choose the Right Chrom
  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit.
  • Amine purific
  • Is there an easy way to purify organic amines?. Biotage.
  • Retention behavior of small polar compounds on polar stationary phases in hydrophilic interaction chromatography.
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions with N,1-Dimethylazetidin-3-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,1-Dimethylazetidin-3-amine. This guide provides in-depth troubleshooting advice and frequently asked...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,1-Dimethylazetidin-3-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of steric hindrance encountered during reactions with this valuable building block. The compact yet sterically demanding nature of the azetidine ring, coupled with the N-methyl group, can often lead to sluggish or incomplete reactions. This resource is designed to provide you with actionable strategies and a deeper understanding of the underlying chemical principles to ensure the success of your experiments.

Understanding the Challenge: The Steric Profile of N,1-Dimethylazetidin-3-amine

N,1-Dimethylazetidin-3-amine is a valuable synthon in drug discovery, offering a desirable three-dimensional scaffold. However, its structure presents a unique steric challenge. The tertiary amine within the strained four-membered ring and the adjacent N-methyl group create significant steric bulk around the nucleophilic nitrogen atom. This can hinder its approach to electrophilic centers, leading to low yields and slow reaction rates in common transformations like amide bond formations and C-N cross-coupling reactions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Amide Coupling Reactions

Amide bond formation is one of the most frequently performed reactions in drug discovery.[1][2] However, coupling N,1-Dimethylazetidin-3-amine with carboxylic acids, especially sterically hindered ones, can be challenging.

Q1: My standard amide coupling reaction with EDC/HOBt is giving very low to no yield when using N,1-Dimethylazetidin-3-amine. What is the likely cause and how can I fix it?

A1: Low or no yield in this case is a classic sign that the activation energy barrier imposed by steric hindrance is too high for standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to overcome effectively.[3] The bulky nature of N,1-Dimethylazetidin-3-amine physically obstructs the approach of the amine to the activated carboxylic acid.[3]

Troubleshooting Workflow: Amide Coupling

G cluster_0 Problem: Low/No Yield in Amide Coupling start Low or No Yield Observed q1 Are you using standard coupling reagents (e.g., EDC, DCC)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No action1 Switch to a more potent coupling reagent like HATU or HBTU. a1_yes->action1 q2 Is the substrate also sterically hindered? a1_no->q2 action1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No action2 Consider forming a highly reactive acyl fluoride intermediate using TFFH or BTFFH. a2_yes->action2 action3 Optimize reaction conditions: - Use anhydrous polar aprotic solvents (DMF, NMP). - Use a non-nucleophilic hindered base (DIPEA). - Increase temperature (60-80 °C). a2_no->action3 action2->action3 end Problem Solved action3->end

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Recommended Solutions:

  • Utilize More Potent Coupling Reagents: Switch from EDC/HOBt to a uronium-based coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are more reactive and can overcome higher activation energy barriers.[3]

  • Optimize Reaction Conditions:

    • Solvent: Use anhydrous polar aprotic solvents like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). These solvents are excellent at solvating the reactants.[3]

    • Base: Employ a non-nucleophilic, sterically hindered base such as DIPEA (N,N-Diisopropylethylamine). DIPEA is basic enough to deprotonate the amine's ammonium salt but is too bulky to compete as a nucleophile.[3]

    • Temperature: Increasing the reaction temperature to 60-80 °C can provide the necessary energy to overcome the steric barrier.

Q2: I've tried HATU and optimized the conditions, but my amide coupling with a particularly bulky carboxylic acid is still very slow and incomplete. What's my next step?

A2: When both coupling partners are sterically demanding, even powerful coupling reagents may fail. In such cases, converting the carboxylic acid to a smaller, more reactive intermediate is a highly effective strategy. The formation of an acyl fluoride is an excellent choice as they are less sterically demanding and highly reactive towards amines.[3][4]

Protocol 1: Overcoming Severe Steric Hindrance via Acyl Fluoride Intermediate [3][5]

This protocol is for particularly challenging couplings where standard methods have failed.

ReagentEquivalents
Carboxylic Acid1.0
TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate)1.05
Anhydrous Pyridine3.0
N,1-Dimethylazetidin-3-amine1.2

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and TFFH (1.05 eq) in anhydrous DMF.

  • Add anhydrous pyridine (3.0 eq) to the mixture.

  • Stir the reaction at room temperature for 30 minutes to allow for the in situ formation of the acyl fluoride intermediate.

  • Add N,1-Dimethylazetidin-3-amine (1.2 eq) to the reaction mixture.

  • Seal the reaction vessel and heat to 60-80 °C.

  • Monitor the reaction progress by LC-MS or TLC.

The use of fluorinating agents like TFFH or BTFFH for in situ generation of acyl fluorides under mild conditions has proven effective for amide couplings that were previously low yielding.[4]

C-N Cross-Coupling Reactions

Palladium- and copper-catalyzed C-N cross-coupling reactions are powerful methods for forming aryl-amine bonds.[6][7] However, the steric bulk of N,1-Dimethylazetidin-3-amine can make these reactions challenging.

Q3: I am attempting a Buchwald-Hartwig amination with an ortho-substituted aryl bromide and N,1-Dimethylazetidin-3-amine, but the reaction is not proceeding. What are the key factors to consider?

A3: Coupling sterically hindered reaction partners in C-N cross-coupling reactions is a known challenge.[8][9] The success of these reactions is highly dependent on the choice of ligand, catalyst system, and reaction conditions.

Key Considerations for C-N Coupling with Hindered Partners:

FactorRecommendationRationale
Catalyst System Use a palladium-based catalyst with bulky, electron-rich phosphine ligands.These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, which can be slowed by steric hindrance.[6]
Alternative Metal Consider a copper-catalyzed system, especially with ortho-substituted aryl iodides.Copper catalysis has re-emerged as a viable alternative to palladium, and specific ligands have been developed for coupling sterically hindered partners.[8][9]
Base Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.A strong base is required to deprotonate the amine and facilitate the catalytic cycle.
Solvent Aprotic polar solvents like DMSO or dioxane are often effective.These solvents can help to solubilize the catalyst and reagents and promote the reaction.

Proposed Catalytic Cycle for C-N Cross-Coupling

G Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Ligand\nExchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand\nExchange R₂NH, Base Ar-Pd(II)-N(L) Ar-Pd(II)-N(L) Ligand\nExchange->Ar-Pd(II)-N(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-N(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Catalyst Regeneration Ar-N Ar-N (Product) Reductive\nElimination->Ar-N

Caption: A simplified catalytic cycle for Pd-catalyzed C-N cross-coupling.

A recent development has shown that a novel pyrrole-ol ligand can facilitate the copper-catalyzed coupling of ortho-substituted aryl iodides with sterically hindered amines.[9] This highlights the importance of ligand screening in overcoming such challenges.

Nucleophilic Substitution Reactions
Q4: I am trying to perform an Sₙ2 reaction with N,1-Dimethylazetidin-3-amine as the nucleophile, but the reaction is extremely slow. Should I try to force Sₙ1 conditions?

A4: The steric hindrance of N,1-Dimethylazetidin-3-amine significantly disfavors the backside attack required for an Sₙ2 reaction.[10] The presence of bulky groups on the nucleophile will slow down the Sₙ2 reaction rate.

Forcing Sₙ1 conditions might seem like a solution, as the rate-determining step is the formation of the carbocation, which is not directly affected by the nucleophile's steric bulk.[11] However, N,1-Dimethylazetidin-3-amine is also a relatively strong base, which could lead to competing elimination (E1) reactions, especially at higher temperatures.

Recommendations:

  • For Sₙ2: If the electrophile is primary and unhindered, you can try to optimize the Sₙ2 conditions by using a polar aprotic solvent (e.g., acetone, acetonitrile) which will not solvate and deactivate the nucleophile.[11] Higher temperatures may be required, but monitor for side products.

  • Consider Alternative Electrophiles: If possible, use a more reactive electrophile (e.g., an alkyl iodide or triflate) to increase the rate of the Sₙ2 reaction.

  • For Sₙ1: If the electrophile is tertiary, an Sₙ1 pathway is more likely. Use a polar protic solvent (e.g., ethanol, water) to stabilize the carbocation intermediate.[11] Keep the temperature as low as possible to minimize elimination byproducts.

General Experimental Protocols

Protocol 2: General Procedure for HATU-Mediated Amide Coupling

Materials:

  • Carboxylic Acid (1.0 eq)

  • N,1-Dimethylazetidin-3-amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add N,1-Dimethylazetidin-3-amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by LC-MS or TLC. If the reaction is sluggish, gently heat to 40-50 °C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10495-10499. [Link]

  • Reddit. (2019). Does the rate decrease with addition of inert solvent to the reaction involving sterically hindered compounds? r/ChemicalEngineering. [Link]

  • Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. National Institutes of Health. [Link]

  • Bishoyi, A., & Basa, D. K. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1237-1265. [Link]

  • Gualandris, S. (2011). Aromatic and sterically hindered amines in aza-Michael reaction : solvent and high pressure effects. Theses. [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]

  • Tanthana, J., et al. (2021). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 60(3), 1336-1346. [Link]

  • Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(40), 10129-10133. [Link]

  • Modak, A., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • McCahill, J. S. J., et al. (2009). Sterically hindered phosphine and phosphonium-based activators and additives for olefin polymerization. Dalton Transactions, (40), 8555-8561. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia, 68(4), 252-255. [Link]

  • Nallagonda, S., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(32), 3144-3148. [Link]

  • Wang, L., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5149-5160. [Link]

  • Chen, Y., et al. (2020). A New Measurement of Amine Steric Hindrance – N Exposure. ChemRxiv. [Link]

  • Wang, D., et al. (2023). Nucleophilic substitution at sterically hindered carbon centers. Nature Communications, 14(1), 4992. [Link]

  • LibreTexts. (2021). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

  • Michigan State University. Amine Reactivity. MSU Chemistry. [Link]

  • DiRocco, D. A., et al. (2022). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Nature Communications, 13(1), 748. [Link]

  • University of Illinois at Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. News-Medical.net. [Link]

  • Taylor & Francis. Secondary amine – Knowledge and References. Taylor & Francis Online. [Link]

  • Kim, D., et al. (2023). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications, 14(1), 4059. [Link]

  • ResearchGate. (2025). The effect of steric hindrance in amines, and sterically destabilized twisted amides …. ResearchGate. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. [Link]

  • LibreTexts. (2021). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Wang, Z., et al. (2023). Expedient Modular Assembling of Chiral η6-Benzene Ligands: Empowering Ruthenium-Catalyzed Asymmetric C–H Activation. Journal of the American Chemical Society, 145(1), 379-389. [Link]

  • Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Drug Discovery and Development. [Link]

  • The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. [Link]

  • Evans, M. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. YouTube. [Link]

  • Stoddard Tutoring. (2021). Amide Reactions [ORGANIC CHEMISTRY] Klein Chapter 21.12. YouTube. [Link]

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Optimization

"N,1-Dimethylazetidin-3-amine" stability in acidic versus basic reaction conditions

Welcome to the technical support guide for N,1-Dimethylazetidin-3-amine. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the practical aspects of using this v...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,1-Dimethylazetidin-3-amine. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the practical aspects of using this versatile building block. The inherent reactivity of the strained azetidine ring, combined with the presence of two distinct amine functionalities, makes a thorough understanding of its pH-dependent stability crucial for successful and reproducible outcomes.

Section 1: Frequently Asked Questions - Core Concepts

This section addresses the fundamental properties of N,1-Dimethylazetidin-3-amine that govern its behavior in chemical reactions.

Q1: What are the key structural and basicity features of N,1-Dimethylazetidin-3-amine?

N,1-Dimethylazetidin-3-amine possesses two basic nitrogen centers: a tertiary amine within the strained four-membered ring (N1) and a secondary amine at the 3-position. The lone pair of electrons on each nitrogen atom allows them to act as bases or nucleophiles.[1]

  • N1 (Tertiary Ring Amine): This nitrogen is part of the rigid azetidine scaffold. Its basicity is influenced by the sp³ hybridization and the electron-donating effect of its methyl group.

  • N3 (Secondary Exocyclic Amine): This nitrogen is more sterically accessible. Generally, secondary amines are slightly more basic than tertiary amines in aqueous solution due to better solvation of the corresponding protonated ammonium ion.[1]

Therefore, under acidic conditions, protonation will occur at both sites, with the specific equilibrium depending on the precise pKa of each nitrogen and the reaction pH. The molecule is commonly supplied as a dihydrochloride salt, indicating that both amines are readily protonated.[2]

Caption: Key structural features of N,1-Dimethylazetidin-3-amine.

Q2: I have the dihydrochloride salt. Do I need to convert it to the free base before my reaction?

This is one of the most critical questions and depends entirely on your reaction conditions.

  • For reactions under basic or neutral conditions (e.g., nucleophilic substitution, acylation): Yes, you must convert the salt to the free base. The protonated ammonium salt is not nucleophilic. Attempting the reaction without prior neutralization will likely result in failure. See Section 3 for a detailed protocol.

  • For reactions under acidic conditions (e.g., some reductive aminations): You may be able to use the salt directly, as the reaction medium is already acidic. However, you must account for the two equivalents of HCl present in the salt, as it will affect the overall acidity of your reaction.

Section 2: Stability and Troubleshooting in Acidic Conditions

The primary stability concern in acidic media is the potential for irreversible ring-opening of the strained azetidine core.

Q3: My reaction under acidic conditions gave a complex mixture of products, and I can't recover my starting material. What happened?

The most probable cause is acid-mediated decomposition of the azetidine ring. Azetidines, while more stable than their three-membered aziridine counterparts, possess significant ring strain (~26 kcal/mol) that makes them susceptible to ring-opening reactions.[2] This process is often catalyzed by acids.

Causality:

  • Protonation: The ring nitrogen (N1) is protonated by the acid.

  • Activation: This protonation converts the nitrogen into an excellent leaving group (a neutral secondary amine upon ring-opening) and makes the ring carbons (C2 and C4) highly electrophilic.

  • Nucleophilic Attack: A nucleophile present in the reaction mixture (even a weak one like water or a conjugate base) can attack one of the ring carbons, leading to irreversible ring cleavage.

G cluster_conditions Reaction Conditions A Free Base B Protonated (Active) A->B Fast Equilibrium C Ring-Opened Products B->C Ring-Opening Risk D Desired Product B->D Desired Reaction Acid Strong Acid (H+) / Lewis Acid Nu Nucleophile (Nu-) Heat Heat

Caption: Competing pathways for N,1-Dimethylazetidin-3-amine in acid.

Troubleshooting Guide: Acidic Conditions
SymptomPossible CauseRecommended Solution
Low Yield / No Reaction Both amine groups are fully protonated, rendering the molecule non-nucleophilic and potentially insoluble.If the amine is intended as a nucleophile, the reaction is designed incorrectly. If it's a substrate, consider if the protonated form is unreactive.
Multiple Unidentified Products Acid-catalyzed ring-opening. This is exacerbated by strong acids (e.g., HCl, H₂SO₄, TFA), Lewis acids, and elevated temperatures.Use milder acids (e.g., acetic acid). Maintain low temperatures. If a strong acid is required, add it slowly at 0°C or below.
Product is Water Soluble / Lost during Workup The product remains protonated as a salt in the aqueous layer.During workup, carefully basify the aqueous layer with NaHCO₃, Na₂CO₃, or NaOH to a pH > 11 and extract with a suitable organic solvent like DCM or EtOAc.

Section 3: Stability and Troubleshooting in Basic Conditions

In basic media, N,1-Dimethylazetidin-3-amine is in its free base form, acting as a potent nucleophile. Stability is generally high, but reactivity can pose challenges.

Q4: I am trying to perform a mono-alkylation, but I'm getting di-alkylation and other side products. How can I improve selectivity?

This is a common issue stemming from the presence of two nucleophilic centers. The exocyclic secondary amine can be alkylated to a tertiary amine, and the ring nitrogen can be quaternized.

Causality:

  • Initial Reaction: The more sterically accessible and potentially more basic N3-amine reacts first.

  • Second Reaction: The newly formed tertiary amine at the 3-position is still nucleophilic and can react further.

  • Quaternization: The ring nitrogen (N1) can also be alkylated to form a quaternary ammonium salt, which may then undergo Hofmann elimination if the conditions are harsh enough.[3]

Troubleshooting Guide: Basic Conditions
SymptomPossible CauseRecommended Solution
Mixture of Mono- and Di-Substituted Products Over-reaction due to high reactivity or stoichiometry.Use a protecting group strategy if selectivity is crucial. Alternatively, use the amine as the limiting reagent and add the electrophile slowly at low temperature.
Formation of Quaternary Ammonium Salt Reaction with the tertiary ring nitrogen (N1).This is less common than reaction at N3 but possible with highly reactive electrophiles (e.g., MeI, benzyl bromide). Use less reactive electrophiles or milder conditions.
Starting Material (Salt Form) is Insoluble The dihydrochloride salt was used directly without conversion to the free base.The salt is insoluble in many organic solvents. You must perform a free-basing procedure before the reaction. See protocol below.
Experimental Protocol: Free-Basing of N,1-Dimethylazetidin-3-amine Dihydrochloride

This self-validating protocol ensures the complete conversion of the salt to the free base, which is essential for reactions requiring the nucleophilic amine.

  • Dissolution: Dissolve N,1-Dimethylazetidin-3-amine dihydrochloride (1.0 eq) in a minimal amount of deionized water.

  • Cooling: Place the flask in an ice-water bath and cool to 0-5 °C.

  • Basification: While stirring, slowly add a 2M aqueous solution of sodium hydroxide (NaOH) (approx. 2.2 eq).

  • pH Validation: Monitor the pH of the aqueous solution using pH paper or a calibrated pH meter. Continue adding base dropwise until the pH is stable at ≥ 12. This ensures both ammonium centers are deprotonated.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer). The free base is organic soluble.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as an oil.

  • Verification (Optional but Recommended): Obtain a ¹H NMR of the resulting oil. The absence of a very broad peak corresponding to N-H⁺ protons and the characteristic shifts of the free base confirm successful conversion.

Section 4: Summary Data and Properties

PropertyValue / DescriptionSource
Molecular Formula C₅H₁₂N₂[4][5]
Molecular Weight 100.16 g/mol [4]
Estimated pKa (Conjugate Acid) pKa₁: ~10-11 (Secondary Amine), pKa₂: ~8-9 (Tertiary Ring Amine)Inferred from typical alkyl amine values[1][6]
Stability in Strong Acid Low: Prone to ring-opening, especially with heat. Forms soluble ammonium salts.[2][7]
Stability in Weak Acid Moderate: Generally stable at low temperatures. Exists as ammonium salts.
Stability in Base High: Stable as the free base. Functions as a strong nucleophile.[3]
Common Commercial Form Dihydrochloride Salt (C₅H₁₄Cl₂N₂)[2]

References

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10351656, N,N-dimethylazetidin-3-amine. PubChem. Retrieved from [Link].

  • Chemistry LibreTexts. (2024). 24.3: Basicity of Amines. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Available at: [Link]

  • Fung, F. M., & Ng, D. K. W. (2007). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. University of Regina. Available at: [Link]

Sources

Troubleshooting

Preventing over-alkylation with "N,1-Dimethylazetidin-3-amine"

Introduction: Mastering Selective Alkylation with N,1-Dimethylazetidin-3-amine Welcome to the technical support guide for N,1-Dimethylazetidin-3-amine. This versatile building block is increasingly utilized in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Mastering Selective Alkylation with N,1-Dimethylazetidin-3-amine

Welcome to the technical support guide for N,1-Dimethylazetidin-3-amine. This versatile building block is increasingly utilized in medicinal chemistry and drug development due to its unique azetidine scaffold. However, its structure, containing both a secondary and a tertiary amine, presents a common synthetic challenge: controlling reactivity to prevent over-alkylation.

The secondary amine (-NHCH₃) is the primary site for nucleophilic attack in many applications. The goal is typically to form a specific tertiary amine. However, this newly formed tertiary amine, along with the endocyclic tertiary amine, can react further with the alkylating agent to form an undesired quaternary ammonium salt. This process, known as over-alkylation or quaternization, consumes starting material, complicates purification, and reduces overall yield.

This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to help you achieve clean, selective mono-alkylation and avoid the pitfalls of over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What exactly is over-alkylation in the context of N,1-Dimethylazetidin-3-amine?

A1: Over-alkylation refers to the undesired second alkylation reaction that occurs after the initial, desired alkylation of the secondary amine. As illustrated below, the reaction of N,1-Dimethylazetidin-3-amine with an alkylating agent (R-X) is intended to stop at the mono-alkylated tertiary amine product. However, this product is also nucleophilic and can react with another molecule of R-X to form a positively charged quaternary ammonium salt.[1][2][3] This is a common challenge in amine alkylation because the product of the first alkylation is often as reactive, or even more reactive, than the starting amine.[4][5]

Over_Alkylation_Pathway Start N,1-Dimethylazetidin-3-amine (Starting Material) Reagent1 + R-X (Alkylating Agent) Product Desired Mono-alkylated Product (Tertiary Amine) Reagent2 + R-X (Alkylating Agent) Byproduct Over-alkylation Byproduct (Quaternary Ammonium Salt) Reagent1->Product Reagent2->Byproduct

Caption: The competitive reaction pathway leading to over-alkylation.

Q2: Why is controlling this reaction so critical?

A2: Uncontrolled over-alkylation has several negative consequences for a synthetic campaign:

  • Reduced Yield: The desired product is consumed to form the byproduct, directly lowering the reaction yield.

  • Purification Challenges: The quaternary ammonium salt byproduct is ionic and has vastly different polarity and solubility compared to the desired tertiary amine. This can complicate downstream processing, often requiring specialized chromatographic techniques or extractions to remove.

  • Reagent Waste: Valuable alkylating agent is consumed in an unproductive side reaction.

  • Inconsistent Results: Poor control over this side reaction leads to batch-to-batch variability, which is particularly problematic in drug development and scale-up processes.

Q3: Which nitrogen on N,1-Dimethylazetidin-3-amine is more nucleophilic?

A3: The exocyclic secondary amine is significantly more nucleophilic and sterically accessible than the endocyclic tertiary amine. Tertiary amines are generally less nucleophilic than secondary amines due to increased steric hindrance around the nitrogen's lone pair of electrons, which impedes its ability to attack an electrophile.[2] Therefore, the initial alkylation will overwhelmingly occur on the secondary amine. The primary concern is the subsequent alkylation of the newly formed tertiary amine product.

Troubleshooting Guide

Problem 1: My LC-MS analysis shows a significant peak corresponding to the quaternary ammonium salt. How can I minimize its formation?

This is the most common issue. The formation of the quaternary salt indicates that the rate of the second alkylation is competitive with the first. Here are several strategies, ordered from simplest to most comprehensive, to regain control.

Solution A: Adjust Stoichiometry

  • The "Why": The relative rates of the first and second alkylation reactions are concentration-dependent. By using an excess of the starting amine (N,1-Dimethylazetidin-3-amine), you statistically increase the probability that the alkylating agent will encounter and react with a molecule of the starting amine rather than the desired product.[4][6]

  • Recommended Action: Instead of a 1:1 molar ratio of amine to alkylating agent, begin by using 1.5 to 2.0 equivalents of N,1-Dimethylazetidin-3-amine relative to your limiting alkylating agent. In some cases, an even larger excess may be beneficial.[7]

Solution B: Control Reaction Temperature

  • The "Why": Alkylation reactions are often exothermic. The second alkylation (quaternization) may have a higher activation energy than the initial alkylation. By lowering the temperature, you provide less thermal energy to the system, which can disproportionately slow down the higher-energy, undesired reaction.[6][8]

  • Recommended Action:

    • Cool the solution of the amine and base to 0 °C (ice bath) before adding the alkylating agent.

    • Add the alkylating agent dropwise or via syringe pump over an extended period (e.g., 30-60 minutes) to maintain a low concentration and dissipate heat.

    • Allow the reaction to stir at 0 °C for several hours before slowly warming to room temperature. Monitor by TLC or LC-MS to determine the optimal temperature profile.

Solution C: Modify Solvent and Concentration

  • The "Why": Reaction kinetics can be highly dependent on the solvent and the concentration of reactants. Highly polar, aprotic solvents (like DMF or DMSO) can accelerate SN2 reactions, but this can sometimes favor the undesired second alkylation. Running the reaction under more dilute conditions can slow down the bimolecular over-alkylation reaction.[1]

  • Recommended Action:

    • If using a highly polar solvent, try switching to a less polar option like acetonitrile (MeCN) or tetrahydrofuran (THF).

    • Double the solvent volume to run the reaction at a lower concentration. While this may slow the overall reaction rate, it can significantly improve selectivity.

Table 1: Impact of Key Parameters on Mono-Alkylation Selectivity
ParameterRecommended Adjustment for High SelectivityRationale
Stoichiometry Use 1.5 - 2.0 eq. of N,1-Dimethylazetidin-3-amineStatistically favors the reaction of the alkylating agent with the starting amine.[4]
Temperature Lower the temperature (start at 0 °C)Reduces the rate of the undesired second alkylation, which may have a higher activation energy.[8]
Addition Rate Slow, dropwise addition of alkylating agentMaintains a low instantaneous concentration of the electrophile, minimizing over-alkylation.
Concentration Use more dilute conditionsSlows bimolecular reactions; can disproportionately affect the rate of over-alkylation.[1]
Base Selection Use a non-nucleophilic, hindered base (e.g., DIPEA)Prevents the base from competing as a nucleophile and effectively scavenges the acid byproduct.
Problem 2: The reaction is very slow, and forcing conditions (e.g., high heat) lead to a complex mixture with significant byproducts.

This indicates that your alkylating agent is not reactive enough under mild conditions. Simply increasing the temperature is a blunt tool that often accelerates side reactions more than the desired reaction.

Solution: Enhance Electrophile Reactivity

  • The "Why": The rate of an SN2 reaction is highly dependent on the quality of the leaving group on the electrophile. The reactivity order is generally I > Br > Cl > OTs > OMs.[2] If you are using a less reactive alkyl chloride or bromide, you can convert it to a more reactive alkyl iodide in situ.

  • Recommended Action (Finkelstein Reaction):

    • Add a catalytic amount (10-20 mol%) or a stoichiometric amount (1.0 eq.) of sodium iodide (NaI) or potassium iodide (KI) to your reaction mixture.

    • In a solvent like acetone or acetonitrile, the halide exchange will generate the more reactive alkyl iodide in the flask, which will then be consumed by the amine. This often allows the reaction to proceed smoothly at lower temperatures, thus preserving selectivity.

Troubleshooting_Workflow Start Problem: Over-alkylation Observed CheckStoich Is [Amine] > 1.5 * [R-X]? Start->CheckStoich IncreaseStoich ACTION: Increase Amine to 1.5-2.0 equivalents CheckStoich->IncreaseStoich No LowerTemp ACTION: Run reaction at 0 °C with slow addition of R-X CheckStoich->LowerTemp Yes CheckTemp Was reaction run at ≤ 0 °C? CheckReactivity Is R-X an unreactive (e.g., Alkyl Chloride)? AddIodide ACTION: Add catalytic NaI or KI to form R-I in situ CheckReactivity->AddIodide Yes ConsiderDilution FURTHER OPTIMIZATION: Increase solvent volume and/or switch to MeCN/THF CheckReactivity->ConsiderDilution No IncreaseStoich->LowerTemp LowerTemp->CheckReactivity Yes LowerTemp->LowerTemp No AddIodide->ConsiderDilution End Problem Resolved ConsiderDilution->End

Caption: A troubleshooting workflow for diagnosing and solving over-alkylation.

Problem 3: How can I effectively monitor the reaction to know when it's truly complete and to track byproduct formation?

Solution: Thin-Layer Chromatography (TLC) and LC-MS Analysis

  • The "Why": Relying solely on time is not a robust method for determining reaction completion. Active monitoring allows you to quench the reaction precisely when the starting material is consumed, before significant over-alkylation occurs.

  • Recommended Action:

    • TLC Monitoring: Spot the reaction mixture on a silica gel TLC plate alongside co-spots of your starting materials. The desired product should be less polar than the starting amine. The quaternary salt byproduct is highly polar and will typically remain at the baseline (Rf ≈ 0) in common solvent systems (e.g., ethyl acetate/hexanes). A new baseline spot that grows over time is a strong indicator of over-alkylation.

    • LC-MS Analysis: For definitive tracking, pull a small aliquot from the reaction, dilute it, and inject it into an LC-MS. This will give you the exact mass of the starting material, desired product, and the quaternary salt byproduct, allowing for precise quantitative assessment of the reaction's progress and selectivity.

Experimental Protocols

Protocol 1: Optimized General Procedure for Selective Mono-N-Alkylation

This protocol incorporates the best practices discussed above to maximize selectivity.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N,1-Dimethylazetidin-3-amine (1.5 eq.).

  • Solvent & Base: Dissolve the amine in a suitable solvent (e.g., Acetonitrile, 0.1 M concentration). Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve the alkylating agent (R-X, 1.0 eq.) in a small amount of the reaction solvent. Add this solution dropwise to the cold amine solution over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the consumption of the alkylating agent by TLC or LC-MS every 1-2 hours.

  • Warming: Once the alkylating agent is consumed, or if the reaction stalls, allow the flask to slowly warm to room temperature and continue to monitor.

  • Quench & Workup: Once the reaction is complete, quench by adding water. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analytical Monitoring by LC-MS
  • Sampling: Using a micropipette or syringe, withdraw a small aliquot (approx. 5-10 µL) from the reaction mixture.

  • Dilution: Quench the aliquot in a vial containing 1 mL of a 1:1 mixture of acetonitrile and water. This immediately stops the reaction and dilutes the sample for analysis.

  • Analysis: Inject the diluted sample onto a reverse-phase C18 HPLC column coupled to a mass spectrometer (ESI+ mode).

  • Interpretation: Monitor for the expected m/z values:

    • Starting Material: [M+H]⁺ for N,1-Dimethylazetidin-3-amine

    • Product: [M+H]⁺ for the desired mono-alkylated product

    • Byproduct: [M]⁺ for the quaternary ammonium salt (it is already charged)

Safety and Handling

  • Handling: N,1-Dimethylazetidin-3-amine and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry place away from strong oxidizing agents and sources of ignition.[9][11]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[9][11]

References

  • Benchchem. (n.d.). Preventing polyalkylation in Friedel-Crafts reactions.
  • Kao Chemicals. (2021, November 3). SAFETY DATA SHEET.
  • Zhang, Z., et al. (2018). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC - NIH.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation.
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Bhattacharyya, S., et al. (2014).
  • Benchchem. (n.d.). Preventing over-alkylation in amine synthesis.
  • Bhattacharyya, S., et al. (2014, April 8).
  • Atanasov, V., et al. (2020, January 2). Selective alkylation of organic compounds. MedCrave online.
  • Benchchem. (n.d.). Technical Support Center: Preventing Polyalkylation in Friedel-Crafts Reactions.
  • Benchchem. (n.d.). Preventing polyacylation in Friedel-Crafts reactions.
  • Sibi, M. P., et al. (2018). Methods for mono-selective N-alkylation of amines using alcohols as....
  • Wikipedia. (n.d.). Amine alkylation.
  • Pan, Y., et al. (2015). Identification of the over alkylation sites of a protein by IAM in MALDI-TOF/TOF tandem mass spectrometry. RSC Publishing.
  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
  • Sigma-Aldrich. (n.d.). N,N-Dimethylazetidin-3-amine dihydrochloride.

Sources

Optimization

Technical Support Center: Strategies for the Removal of Unreacted N,1-Dimethylazetidin-3-amine

Welcome to the technical support center for purification challenges in synthetic chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting stra...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purification challenges in synthetic chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies for the efficient removal of unreacted N,1-Dimethylazetidin-3-amine from reaction mixtures. The unique physicochemical properties of this reagent demand a tailored approach to purification, moving beyond standard protocols.

Part 1: Understanding the Challenge - FAQs

This section addresses the most common issues encountered when attempting to remove N,1-Dimethylazetidin-3-amine.

Q1: What makes N,1-Dimethylazetidin-3-amine particularly difficult to remove?

A: The difficulty arises from a combination of its physical and chemical properties. As a small molecule (MW: ~100.16 g/mol ), it is relatively volatile and can co-distill with solvents.[1] Its structure contains two basic nitrogen atoms—a tertiary amine within the azetidine ring and a secondary amine in the N-methylamino substituent. This dual basicity, coupled with its polarity, leads to high solubility in a wide range of organic solvents and water, complicating standard liquid-liquid extractions. Furthermore, its basic nature causes strong interactions with acidic stationary phases like silica gel, resulting in poor chromatographic separation.[2][3]

Q2: My standard aqueous acid wash (e.g., 1M HCl) is not completely removing the amine. What's going wrong?

A: There are several potential reasons for incomplete removal. Firstly, if your organic solvent has high polarity (e.g., THF, acetonitrile), the protonated amine salt may retain some solubility in the organic phase. Secondly, insufficient acid may have been used, or the washing was not vigorous or frequent enough to fully extract the salt. Always check the pH of the aqueous layer after extraction to ensure it remains acidic. A general rule is to perform multiple small-volume washes rather than a single large-volume one for greater efficiency.[4][5]

Q3: I'm observing a persistent emulsion during my acidic extraction. How can I resolve this?

A: Emulsion formation is common when working with polar molecules that can act as surfactants. To break an emulsion, you can try the following:

  • Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride. The increased ionic strength of the aqueous phase can help force the separation of the layers.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture is a highly effective method to separate the layers.

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can often break the microscopic droplets causing the emulsion.

Q4: My desired product is sensitive to strong acids. What are my options for removing the amine?

A: For acid-sensitive compounds, aggressive acidic washes are not suitable. Consider these alternatives:

  • Mild Acid Wash: Use a weaker acidic solution, such as 10% aqueous citric acid or saturated aqueous ammonium chloride (NH₄Cl).[5]

  • Solid-Phase Scavenging: Employ an acidic scavenger resin. This method avoids an aqueous workup entirely and is highly effective for removing amines.[6][7]

  • Chromatography with Modifiers: Use silica gel chromatography but add a basic modifier like triethylamine (TEA) to your eluent to prevent product degradation on the acidic silica.[3][8]

Q5: During silica gel chromatography, the amine is streaking badly on my TLC plate and column, co-eluting with my product. How can I achieve good separation?

A: This is a classic problem caused by the strong ionic interaction between the basic amine and the acidic silanol groups on the silica surface.[2] To mitigate this:

  • Eluent Modification: Add a small amount (0.5-2% v/v) of a basic modifier, such as triethylamine or ammonium hydroxide, to your mobile phase.[9] This additive will compete with your amine for binding to the acidic sites on the silica, resulting in sharper peaks and better separation.

  • Alternative Stationary Phases: Switch to a less acidic or basic stationary phase, such as neutral or basic alumina.[10]

  • Amine-Functionalized Silica: For very challenging separations, pre-treated amine-functionalized silica columns can effectively mask the acidic silanol groups, providing excellent peak shape for basic compounds.[3]

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed, step-by-step protocols for the most effective removal strategies, explaining the causality behind each choice.

Guide 1: Optimized Acid-Based Liquid-Liquid Extraction

This method leverages the high basicity of N,1-Dimethylazetidin-3-amine. The pKa of the conjugate acids of cyclic secondary and tertiary amines are typically in the range of 9-11, indicating they are strong bases.[11][12] By washing with an aqueous acid, the amine is protonated to form a highly water-soluble ammonium salt, which is then extracted from the organic phase.[13]

Table 1: Selection of Aqueous Acidic Solutions

Reagent Typical Concentration Use Case & Rationale Cautions
Hydrochloric Acid (HCl) 1 M - 2 M General Purpose: Strong acid, ensures complete protonation. Cost-effective and highly efficient for non-sensitive products. Can cause degradation of acid-labile functional groups (e.g., Boc groups, acetals).
Citric Acid 10% w/v Acid-Sensitive Products: Weaker organic acid, provides a milder pH environment while still being effective for protonating strong bases. May require more washes than HCl. Can sometimes chelate with metal catalysts if present.
Ammonium Chloride (NH₄Cl) Saturated Solution Highly Acid-Sensitive Products: Provides a buffered, weakly acidic environment (pH ~4.5-5.5). Ideal for compounds that cannot tolerate even mild acids. Least efficient; multiple, thorough washes are essential for complete removal.

| Copper (II) Sulfate (CuSO₄) | 10% w/v | Alternative for Pyridine-like Amines: Forms a coordination complex with the amine, which is then extracted into the aqueous layer.[4][14] | The aqueous layer will turn a deep blue/purple, indicating complex formation. Less effective for sterically hindered amines. |

  • Solvent Selection: Ensure your product is dissolved in a water-immiscible organic solvent (e.g., EtOAc, DCM, Et₂O). If the reaction was in a water-miscible solvent (e.g., THF, MeCN), dilute it significantly with a water-immiscible solvent first.

  • Initial Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of the selected acidic solution (see Table 1).

  • Extraction: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower (aqueous) layer.

  • Repeat: Repeat the wash (steps 2-4) 2-3 more times. To verify completeness, check the pH of the final aqueous wash to ensure it is still acidic.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous sodium bicarbonate (to neutralize any residual acid) followed by brine (to aid drying). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate in vacuo.

Guide 2: Solid-Phase Scavenging

Scavenger resins are polymer-supported reagents that react with and bind excess reagents or byproducts, which are then removed by simple filtration.[7] This technique is ideal for acid-sensitive products and for high-throughput synthesis as it avoids aqueous workups.[15]

Table 2: Common Scavenger Resins for Amines

Resin Type Functional Group Mechanism Typical Solvents
Sulfonic Acid Resin -SO₃H Ion-Exchange: Strong acid protonates the amine, forming an ionic bond with the resin. DCM, THF, MeCN, Toluene
Isocyanate Resin -NCO Covalent Bond: Reacts with the secondary amine to form a bound urea. Does not scavenge the tertiary amine.[6] DCM, THF, DMF

| Aldehyde Resin | -CHO | Covalent Bond: Reacts selectively with primary amines to form a bound imine. Not suitable for this secondary/tertiary amine.[16] | DCM, THF |

G A Crude Reaction Mixture (in appropriate solvent) B Add Scavenger Resin (e.g., Sulfonic Acid Resin, 2-4 eq.) A->B C Stir at Room Temperature (2-16 hours) B->C D Monitor by TLC/LC-MS (check for disappearance of amine) C->D E Filter the Mixture D->E Reaction Complete F Wash Resin with Solvent E->F G Combine Filtrate & Washings F->G H Concentrate in vacuo G->H I Purified Product H->I

Caption: Workflow for purification using a scavenger resin.

  • Select Resin: Choose a suitable scavenger resin. A strong cation exchange resin like a sulfonic acid-functionalized polystyrene is the most general and effective choice for scavenging both amine functionalities.

  • Determine Equivalents: Calculate the molar amount of excess N,1-Dimethylazetidin-3-amine. Add the scavenger resin in a 2-4 fold molar excess relative to the amine.

  • Scavenging: Add the resin to the crude reaction mixture dissolved in an appropriate solvent (e.g., DCM, THF). Stir the suspension at room temperature.

  • Monitor: Follow the disappearance of the amine from the solution by TLC or LC-MS. The process can take from 2 to 16 hours depending on the concentration and reactivity.

  • Isolate Product: Once the amine is consumed, filter off the resin through a fritted funnel or a cotton plug.

  • Wash and Concentrate: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate in vacuo to yield the purified product.

Part 3: Advanced Strategies & Method Selection

When standard methods fail, a more tailored approach is required. The following decision tree can guide your choice of purification strategy based on the specific properties of your desired product.

Decision Tree for Purification Method Selection

G start Start: Crude Reaction Mixture q1 Is the Product Acid Stable? start->q1 acid_wash Use Acid Wash (Guide 1) q1->acid_wash Yes q2 Is an Aqueous Workup Tolerated? q1->q2 No scavenger Use Scavenger Resin (Guide 2) q2->scavenger Yes chroma Chromatography with Basic Modifier q2->chroma No q3 Is Product Polarity Different from Amine? scavenger->q3 q3->chroma Yes q4 Is Product Non-Volatile? q3->q4 No distill High-Vacuum Distillation/Evaporation q4->distill Yes deriv Consider Derivatization (Advanced) q4->deriv No

Caption: Decision tree for selecting the optimal purification strategy.

References

  • Creswell, M., et al. (2002). Covalent Scavengers for Primary and Secondary Amines. Combinatorial Chemistry & High Throughput Screening, 5(4), 259-266. Available at: [Link]

  • Gooding, O. W., et al. (2005). Scavenger resin and processes for the use thereof. US Patent 6,897,262 B2.
  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines. Not Voodoo. Available at: [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem. Available at: [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Amerigo Scientific. Available at: [Link]

  • RTI International. (n.d.). Dissociation constants (p K a) of tertiary and cyclic amines. RTI International. Available at: [Link]

  • PubChem. (n.d.). N,N-dimethylazetidin-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. Available at: [Link]

  • Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns? YouTube. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. University of Rochester Chemistry. Available at: [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage. Available at: [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Available at: [Link]

  • ResearchGate. (2025, August 10). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. ResearchGate. Available at: [Link]

  • BYJU'S. (2019, October 16). methods of purification of organic compounds. BYJU'S. Available at: [Link]

  • Science Forums. (2011, August 29). Amine purification. Science Forums. Available at: [Link]

  • Booth, R. J., & Hodges, J. C. (1997). Self-indicating amine scavenger resins. Chemical Communications, (12), 1159-1160. Available at: [Link]

  • EMU Physics Department. (2023, July 4). The Purification of Organic Compound: Techniques and Applications. EMU Physics Department. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Not Voodoo. Available at: [Link]

  • Milkshake. (2006, October 5). Purifying amines on silica. Org Prep Daily. Available at: [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • Reddit. (2020, September 18). What is an amine? How do the pKas of Nitrogen bound protons differ? r/OrganicChemistry. Available at: [Link]

  • Bertrand, E., et al. (2014). Small Polar Molecules: A Challenge in Marine Chemical Ecology. Marine Drugs, 12(5), 2997-3023. Available at: [Link]

  • PubChem. (n.d.). N,1-dimethylpiperidin-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). Method for removal and recovery of organic amines from a hydrocarbon stream. Google Patents.
  • PubChem. (n.d.). N,N-dimethylazetidin-3-amine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]

  • ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. Available at: [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Biotage. Available at: [Link]

  • Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225–231. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Improving the Solubility of N,1-Dimethylazetidin-3-amine for Reactions

Welcome to the technical support guide for N,1-Dimethylazetidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,1-Dimethylazetidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this versatile building block in various reaction conditions. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction

N,1-Dimethylazetidin-3-amine is a valuable four-membered heterocyclic amine, frequently utilized as a scaffold in medicinal chemistry and organic synthesis.[1] Its rigid azetidine core can impart favorable conformational properties to target molecules.[1] However, like many small amines, its solubility can be a critical parameter that dictates the success or failure of a reaction. A common point of confusion arises from the two commercially available forms of this reagent: the free base and its dihydrochloride salt. Understanding which form you have is the first and most crucial step in designing your experimental setup.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Free Base vs. Dihydrochloride Salt: Which form am I using and why does it matter?

A1: This is the most critical question to address before designing your experiment. The form of the reagent dictates its physical properties and solubility profile.

  • N,1-Dimethylazetidin-3-amine (Free Base): This is the neutral molecule. It is typically a colorless liquid at room temperature.[2] As a small aliphatic amine, it is expected to be soluble in a range of organic solvents and has some solubility in water, primarily through hydrogen bonding with its nitrogen atoms.[3][4]

  • N,1-Dimethylazetidin-3-amine Dihydrochloride (Salt Form): This is an ammonium salt, formed by reacting the basic amine with two equivalents of hydrochloric acid. It is a solid, often a crystalline powder.[1] Amine salts are generally highly soluble in water and other polar protic solvents (like methanol and ethanol) but are often insoluble in common non-polar organic solvents such as ether, dichloromethane (DCM), or toluene.[5]

Why it Matters: Using the wrong form for your chosen solvent system is a primary cause of reaction failure due to poor solubility. If your reaction is in an organic solvent like DCM and you add the solid hydrochloride salt, it will likely remain as an undissolved solid, preventing it from participating in the reaction.

PropertyN,1-Dimethylazetidin-3-amine (Free Base)N,1-Dimethylazetidin-3-amine Dihydrochloride
CAS Number 321890-38-4[2]864247-47-2 or 124668-49-1[6]
Molecular Formula C₅H₁₂N₂[2]C₅H₁₄Cl₂N₂[6]
Molecular Weight 100.16 g/mol [2]173.08 g/mol [6]
Physical Form Colorless Liquid[2]Solid / Crystalline Powder
Typical Solubility Organic Solvents, Water (limited)[3]Water, Polar Protic Solvents (Methanol)[5]
Q2: I am using the dihydrochloride salt in an aqueous reaction, but I'm still seeing solubility issues. What's wrong?

A2: While the dihydrochloride salt is highly water-soluble, its solubility is pH-dependent. The salt exists as the protonated (charged) form, which is what makes it soluble in water. If the pH of your aqueous reaction medium is basic (typically pH > 8-9), the ammonium salt will be deprotonated to form the neutral free base. The free base has significantly lower water solubility and may precipitate out of the solution, appearing as a cloudiness, an oil, or a solid.

Troubleshooting Steps:

  • Check the pH: Before adding the amine salt, check the pH of your reaction mixture.

  • Maintain Acidity: Ensure the pH of the solution remains neutral to acidic (pH < 7) throughout the reaction to maintain the protonated, soluble form of the amine.

  • Buffered Systems: If your reaction generates basic byproducts, consider using a suitable buffer (e.g., a phosphate buffer) to maintain a stable pH.

Q3: My reaction requires a non-polar organic solvent (e.g., DCM, THF, Toluene), but I only have the dihydrochloride salt. How can I proceed?

A3: This is a very common scenario. You cannot simply add the salt to a non-polar solvent. You must first convert the salt back to its neutral, organic-soluble free base form. This is a standard acid-base extraction procedure.

Protocol: Liberation of N,1-Dimethylazetidin-3-amine Free Base

This protocol describes the conversion of the dihydrochloride salt to the free base for use in organic solvents.

Materials:

  • N,1-Dimethylazetidin-3-amine dihydrochloride

  • Deionized Water

  • 1 M Sodium Hydroxide (NaOH) or Saturated Potassium Carbonate (K₂CO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory Funnel, Erlenmeyer Flasks, Rotary Evaporator

Procedure:

  • Dissolution: Dissolve the N,1-Dimethylazetidin-3-amine dihydrochloride salt in a minimal amount of deionized water in an Erlenmeyer flask.

  • Basification: Cool the solution in an ice bath. Slowly add 1 M NaOH solution dropwise while stirring until the pH is strongly basic (pH > 11). This step deprotonates the ammonium salt to yield the neutral free base.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., DCM). The organic-soluble free base will move into the organic layer.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate to remove residual water.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Characterization: The resulting product should be a colorless liquid—the free base of N,1-Dimethylazetidin-3-amine.[2] Confirm its identity and purity as needed before use.

G cluster_workflow Workflow: Free Base Liberation A Dissolve HCl Salt in Water B Basify with NaOH to pH > 11 A->B Deprotonation C Extract with Organic Solvent (e.g., DCM) B->C Phase Transfer D Dry Combined Organic Layers C->D Remove Water E Remove Solvent (Rotovap) D->E Isolation F Obtain Pure Free Base (Liquid) E->F G Start Start: Reaction Solvent? Aqueous Aqueous System? Start->Aqueous Organic Organic System? Start->Organic UseSalt Use HCl Salt Directly. Ensure pH is not basic. Aqueous->UseSalt CheckForm Check Reagent Form: Salt or Free Base? Organic->CheckForm IsSalt Is it the HCl Salt? CheckForm->IsSalt IsFreeBase Is it the Free Base? CheckForm->IsFreeBase Convert Perform Free Base Liberation Protocol (See Q3) IsSalt->Convert UseFreeBase Use Free Base Directly. Consider a co-solvent if needed (See Q4). IsFreeBase->UseFreeBase Convert->UseFreeBase

Sources

Optimization

Managing the basicity of "N,1-Dimethylazetidin-3-amine" in sensitive reactions

Welcome to the technical support guide for N,1-Dimethylazetidin-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in thei...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,1-Dimethylazetidin-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. N,1-Dimethylazetidin-3-amine is a valuable scaffold, but its inherent basicity can present challenges in sensitive chemical transformations. This guide provides in-depth, field-proven insights into managing its reactivity through a practical question-and-answer format, detailed troubleshooting protocols, and foundational chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the basicity of N,1-Dimethylazetidin-3-amine?

By comparing it to similar structures, we can estimate the pKa of its conjugate acid to be in the range of 9.5-11.0 . This places it in the category of a strong organic base, comparable to well-known bases like N-methylpiperidine or N,N-diisopropylethylamine (DIPEA).[4][5][6][7] This strong basicity is the primary chemical property that requires careful management in sensitive reactions.

Compound Structure pKa of Conjugate Acid Reference
N-MethylpiperidineSix-membered ring tertiary amine~10.1[4][8][9][10][11]
N,N-DimethylcyclohexylamineSubstituted six-membered ring~10.7[12]
N,N-Diisopropylethylamine (DIPEA)Acyclic sterically hindered amine~11.0[5][6][7][13]
N,1-Dimethylazetidin-3-amine (Estimated) Four-membered ring diamine ~9.5 - 11.0 N/A

Q2: Why is managing the basicity of this amine so critical?

A2: Uncontrolled basicity can lead to a host of experimental problems, including:

  • Catalyst deactivation: Many transition metal catalysts used in cross-coupling reactions are sensitive to strong bases.

  • Epimerization/Racemization: In peptide synthesis or when working with chiral centers alpha to a carbonyl group, strong bases can abstract acidic protons, leading to a loss of stereochemical integrity.[14][15]

  • Unwanted side reactions: It can promote undesired elimination reactions, aldol condensations, or decomposition of base-sensitive starting materials and products.

  • Reaction with sensitive functional groups: It can react as a nucleophile with highly electrophilic centers, such as acyl chlorides, leading to unwanted byproducts.[16][17][18][19][20]

Q3: Is it better to use the free base or a salt form of N,1-Dimethylazetidin-3-amine?

A3: For storage and handling, the hydrochloride or dihydrochloride salt is highly recommended. The salt form is typically a stable, crystalline solid that is less prone to degradation and easier to handle than the free base, which may be a volatile or hygroscopic liquid. For reactions where the amine is intended to be a nucleophile and its basicity must be precisely controlled, starting with the salt and liberating the free base in situ or just before use is standard practice.[21][22][23][24][25]

Q4: What are the primary strategies for managing its basicity during a reaction?

A4: There are two main strategies:

  • Protonation (Salt Formation): Using the amine in its hydrochloride salt form effectively neutralizes its basicity. The free base can then be generated in a controlled manner using a specific amount of a weaker base. This is the most common and straightforward method.

  • Protection/Deprotection: The more reactive secondary amino group can be temporarily "masked" with a protecting group, such as a tert-butoxycarbonyl (Boc) group. This renders the nitrogen non-basic and non-nucleophilic. The protecting group is then removed in a later step to reveal the free amine.[26][27][28][29][30] This is particularly useful in multi-step syntheses where other transformations need to be performed before the amine's reactivity is required.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Scenario 1: Low Yield and Racemization in a Peptide Coupling Reaction

Problem: "I am performing a peptide coupling reaction using HATU to couple a carboxylic acid to the secondary amine of N,1-Dimethylazetidin-3-amine. My yield is low, and I am observing significant epimerization of my chiral carboxylic acid."

Root Cause Analysis:

The issue likely stems from using the N,1-Dimethylazetidin-3-amine as a free base. The unmasked tertiary amine on the azetidine ring is a strong base (estimated pKaH ~9.5-11.0). In peptide coupling cocktails, an external tertiary amine base (like DIPEA) is added to facilitate the reaction.[31] The intrinsic basicity of your starting material is likely acting as an excess of strong base, leading to racemization of the activated carboxylic acid by abstracting the alpha-proton.[14][15][32]

Caption: Workflow for troubleshooting peptide coupling reactions.

Solution: Use the Dihydrochloride Salt

By starting with the dihydrochloride salt of N,1-Dimethylazetidin-3-amine, both nitrogen atoms are protonated and non-basic. You can then add a controlled amount of a non-nucleophilic base like DIPEA (2.0-2.2 equivalents) to the reaction. The first two equivalents will liberate both amines, and any excess will facilitate the coupling reaction as intended, without creating an overly basic environment that promotes racemization.

Scenario 2: Decomposition of Starting Material with an Acyl Chloride

Problem: "I am trying to react N,1-Dimethylazetidin-3-amine with an acyl chloride to form an amide at the secondary amine. Instead of the desired product, I am getting a complex mixture and decomposition."

Root Cause Analysis:

Tertiary amines can react with highly reactive electrophiles like acyl chlorides.[16][17][19][20] The endocyclic tertiary amine of your starting material is likely reacting with the acyl chloride to form a highly reactive acylammonium intermediate. This intermediate can then participate in several unproductive pathways, including acting as an acylating agent itself or promoting decomposition, especially if the acyl chloride is sterically unhindered. The HCl gas generated as a byproduct also reacts with the starting amine, further complicating the reaction mixture.[18]

Solution: Protect the Tertiary Amine or Use Milder Conditions

  • Ideal Solution - Boc Protection: The most robust solution is to protect the secondary amine with a Boc group first. This allows you to perform the desired chemistry on other parts of the molecule. The Boc group can be removed later under acidic conditions to reveal the secondary amine for the acylation step. This strategy isolates the reactivity of the two amine groups.

  • Alternative - Milder Acylating Agent: If protection is not feasible, consider using a less reactive acylating agent, such as an acid anhydride or by performing the coupling using standard peptide coupling reagents (e.g., HATU, HOBt/EDC), which generate a less aggressive activated species in situ.

Experimental Protocol: Boc Protection of the Secondary Amine

This protocol provides a general method for selectively protecting the more accessible and reactive secondary amine in the presence of the tertiary amine.

Materials:

  • N,1-Dimethylazetidin-3-amine

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N,1-Dimethylazetidin-3-amine (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product, which can be purified by column chromatography if necessary.

Advanced Protocols

Protocol 1: Controlled Liberation of the Free Base from its Dihydrochloride Salt

This protocol is essential when you need the free amine for a reaction but want to avoid the handling issues of the neat base.

Caption: Workflow for liberating the free amine.

Materials:

  • N,1-Dimethylazetidin-3-amine dihydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • An appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Place the N,1-Dimethylazetidin-3-amine dihydrochloride (1.0 eq) in a flask.

  • Add your desired organic solvent (e.g., DCM). The salt may not fully dissolve, forming a slurry.

  • Add saturated aqueous NaHCO₃ solution slowly. You will observe gas (CO₂) evolution. Continue adding until the effervescence ceases and the aqueous layer is basic (test with pH paper).

  • Transfer the biphasic mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the solution to remove the drying agent. The resulting solution contains the free amine and should be used immediately in the subsequent reaction step without concentration, as the free base can be volatile.

References

  • ChemBK. 1-Methylpiperidine. [Link]

  • Carl ROTH. N,N-Diisopropylethylamine (DIPEA), 100 ml, CAS No. 7087-68-5. [Link]

  • Wikidata. N-methylpiperidine. [Link]

  • Grokipedia. N,N-Diisopropylethylamine. [Link]

  • ACS Publications. Kinetic studies in peptide chemistry. Coupling, racemization and evaluation of methods useful for shortening coupling time. [Link]

  • PubMed Central (PMC). Epimerisation in Peptide Synthesis. [Link]

  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?[Link]

  • National Institutes of Health (NIH). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • National Institutes of Health (NIH). N-Methylpiperidine | C6H13N | CID 12291 - PubChem. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Wikipedia. N,N-Diisopropylethylamine. [Link]

  • Chemistry LibreTexts. 23.3: Reactions of amines. [Link]

  • National Institutes of Health (NIH). Azetidine, N-methyl- | C4H9N | CID 138389 - PubChem. [Link]

  • Unacademy. Reactions of Acyl halide. [Link]

  • Reddit. What is the best way of making free amina base from its salt?[Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]

  • Wikipedia. 3-Quinuclidone. [Link]

  • LookChem. N,N-Dimethylbutylamine. [Link]

  • ResearchGate. Can anyone suggest how to neutralize aminehydrochlorides?[Link]

  • PubChem. N,N-Dimethylbutylamine | C6H15N | CID 13563. [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • ResearchGate. Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. [Link]

  • PubChem. 3-Aminoquinuclidine | C7H14N2 | CID 123238. [Link]

  • Chemistry Steps. Basicity of Amines. [Link]

  • Stack Exchange. Why Acid chloride does not react with tertiary amine? (Looking for a suitable reason). [Link]

  • PubChem. 1-Methylaziridine | C3H7N | CID 14073. [Link]

  • Fiveable. Basicity of amines | Organic Chemistry II Class Notes. [Link]

  • PubChem. 3-Aminoquinoline | C9H8N2 | CID 11375. [Link]

  • YouTube. 172 CHM2211 Problem Solving Basicity of Amines. [Link]

  • Cheméo. Chemical Properties of Azetidine, 1-methyl- (CAS 4923-79-9). [Link]

  • ResearchGate. How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?[Link]

  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. [Link]

  • Chemistry LibreTexts. 24.3: Basicity of Amines. [Link]

  • National Institute of Standards and Technology. Azetidine, 1-methyl- - the NIST WebBook. [Link]

  • Reddit. Free-basing a volatile aliphatic amine without aqueous?[Link]

  • PubChem. N,N-dimethyl-3,3-diphenylcyclobutan-1-amine | C18H21N | CID 47490. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in N,1-Dimethylazetidin-3-amine Couplings

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding amide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding amide coupling reactions involving the sterically hindered secondary amine, N,1-Dimethylazetidin-3-amine. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to solve even the most challenging coupling issues.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with N,1-Dimethylazetidin-3-amine has a low yield or has failed completely. What are the primary reasons?

Low conversion in these couplings typically stems from a combination of factors related to the unique structure of N,1-Dimethylazetidin-3-amine. The primary culprits are steric hindrance, insufficient nucleophilicity of the amine, and incomplete activation of the carboxylic acid.[1][2]

  • Steric Hindrance: N,1-Dimethylazetidin-3-amine is a secondary amine where the nitrogen atom is part of a four-membered ring and is also substituted with a methyl group. This creates significant steric congestion around the nucleophilic nitrogen, which can physically impede its approach to the activated carboxylic acid.[3][4]

  • Amine Basicity vs. Nucleophilicity: The tertiary amine within the azetidine ring can act as a proton sink. If the reaction generates acid without a sufficient external base to scavenge it, the N,1-dimethylazetidin-3-amine can become protonated. This protonation renders it non-nucleophilic and halts the coupling reaction.[1]

  • Inefficient Carboxylic Acid Activation: Standard coupling conditions may not be sufficient to generate a reactive enough activated ester to overcome the steric barrier and lower nucleophilicity of the amine. The activated intermediate may also be prone to hydrolysis if trace amounts of water are present.[1][5]

To systematically diagnose the issue, a logical workflow is essential.

G cluster_yes cluster_no start Low or No Product Yield check_sm Analysis by LC-MS/TLC: Are starting materials consumed? start->check_sm sm_consumed YES: Starting Materials Consumed check_sm->sm_consumed Yes sm_not_consumed NO: Starting Materials Remain check_sm->sm_not_consumed No side_reactions Primary Issue: Side Reactions or Product Degradation sm_consumed->side_reactions troubleshoot_side_reactions Troubleshooting Steps: 1. Check for hydrolysis of activated ester. 2. Use additives (HOBt, Oxyma) to prevent racemization. 3. Lower reaction temperature. 4. Ensure anhydrous conditions. side_reactions->troubleshoot_side_reactions kinetics Primary Issue: Poor Reaction Kinetics sm_not_consumed->kinetics troubleshoot_kinetics Troubleshooting Steps: 1. Increase reaction temperature/time. 2. Use a more powerful coupling reagent (see Table 1). 3. Pre-activate the carboxylic acid. 4. Switch to a less sterically demanding activation (e.g., Acyl Fluoride). 5. Check base stoichiometry. kinetics->troubleshoot_kinetics HATU_Mechanism node_acid R-COOH Carboxylic Acid node_carboxylate R-COO⁻ Carboxylate node_acid->node_carboxylate Deprotonation node_base DIPEA (Base) node_base->node_carboxylate node_hatu HATU (Uronium Salt) node_ester R-CO-OAt Highly Reactive OAt-Ester node_hatu->node_ester node_tmu {TMU (Byproduct)} node_hatu->node_tmu node_carboxylate->node_ester Attack on HATU node_amide {R-CONR'₂ Desired Amide} node_ester->node_amide Nucleophilic Attack node_hoat {HOAt (Byproduct)} node_ester->node_hoat node_amine R'₂NH (N,1-Dimethylazetidin-3-amine) node_amine->node_amide

Caption: General mechanism for HATU-mediated amide coupling.
ReagentClassTypical Equivalents (vs. Acid)Base Equivalents (DIPEA)Key Advantages for Hindered Couplings
HATU Uronium Salt1.0 - 1.52.0 - 3.0High reactivity, fast kinetics, low racemization. [6]
HBTU Uronium Salt1.0 - 1.52.0 - 3.0Very effective, but generally less reactive than HATU. [5][7]
COMU Uronium Salt1.1 - 1.51.0 - 2.0High reactivity, non-explosive, water-soluble byproducts. [8]
T3P® Phosphonic Anhydride1.5 - 2.03.0 - 4.0Excellent for reducing side reactions; easy workup. [9][10]
Acyl Fluoride Acid Halide1.1 (Fluorinating Agent)2.2Minimizes steric clash due to the small size of fluorine. [2][11]
Q3: Even with HATU, the reaction is sluggish. What is a more robust method for extremely difficult couplings?

When even the most potent uronium salts fail, the issue is almost certainly severe steric hindrance. A highly effective, albeit less common, strategy is to convert the carboxylic acid in situ to an acyl fluoride . [2][11]

  • Causality: The rationale is based on minimizing steric repulsion. An activated OAt-ester (from HATU) is a large, bulky electrophile. The N,1-Dimethylazetidin-3-amine is also a bulky nucleophile. The transition state for this reaction is highly crowded. In contrast, an acyl fluoride is one of the smallest possible activated acid derivatives. This reduction in the steric profile of the electrophile can dramatically increase the reaction rate with a hindered amine. [2]Reagents like TFFH or BTFFH are used for this transformation. [2]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for coupling N,1-Dimethylazetidin-3-amine.

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1-0.2 M), add HATU (1.2 eq). [1]2. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The use of a sufficient excess of a non-nucleophilic base is critical to ensure the amine remains deprotonated. [12]3. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. You should observe the formation of the OAt-active ester.

  • Add N,1-Dimethylazetidin-3-amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS. For this hindered amine, reaction times may extend from a few hours to overnight.

  • If the reaction is sluggish at room temperature, it can be gently heated to 40-50 °C.

  • Upon completion, quench the reaction with water or saturated aqueous NH₄Cl and proceed with a standard aqueous workup and purification. [1]

Protocol 2: Acyl Fluoride-Mediated Coupling for Sterically Demanding Substrates

This protocol is recommended when standard methods fail. [2]

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or THF (0.1-0.2 M).

  • Add a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH (a related reagent) (1.1 eq). [2]3. Add a non-nucleophilic base like DIPEA or 2,6-lutidine (2.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.

  • In a separate flask, dissolve N,1-Dimethylazetidin-3-amine (1.2 eq) in the same solvent.

  • Add the solution of the amine to the acyl fluoride mixture.

  • Monitor the reaction. These couplings may require elevated temperatures (e.g., 40-80 °C) and extended reaction times (up to 24 hours) to achieve full conversion. [2]8. Upon completion, cool the reaction to room temperature, quench with water, and proceed with workup and purification.

References

  • Optimizing Peptide Coupling: Key Techniques. Aethereum. [Link]

  • Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results. ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Aethereum. [Link]

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  • amide coupling help. Reddit. [Link]

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  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]

  • Tips and tricks for difficult amide bond formation?. Reddit. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • DK/EP 3207035 T3.
  • 18F-LABELED PET RADIOTRACERS FOR IMAGING MACROPHAGE COLONY STIMULATING FACTOR 1 RECEPTOR.
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Reference Data & Comparative Studies

Validation

A Medicinal Chemist's Guide to Azetidine Building Blocks: A Comparative Analysis of N,1-Dimethylazetidin-3-amine and its Analogs

Introduction: The Rise of the Strained Scaffold In the landscape of modern drug discovery, the pursuit of molecules with optimized potency, selectivity, and pharmacokinetic profiles is relentless. Medicinal chemists incr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Strained Scaffold

In the landscape of modern drug discovery, the pursuit of molecules with optimized potency, selectivity, and pharmacokinetic profiles is relentless. Medicinal chemists increasingly turn to novel three-dimensional scaffolds to escape the "flatland" of aromatic rings and explore new chemical space. Among these, the azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged motif.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) confers a unique conformational rigidity that lies between the unstable aziridine and the flexible pyrrolidine, offering a powerful tool for drug design.[3] The incorporation of an azetidine moiety can lead to significant improvements in critical drug-like properties, including aqueous solubility, metabolic stability, and ligand efficiency.[4]

This guide provides an in-depth comparative analysis of a specific tertiary amine building block, N,1-Dimethylazetidin-3-amine , against its primary and secondary amine counterparts: Azetidin-3-amine and N-Methylazetidin-3-amine . We will dissect their physicochemical properties, synthetic utility, and likely impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, providing researchers with the data-driven insights needed to select the optimal building block for their drug discovery campaigns.

Section 1: Comparative Physicochemical Properties

The choice of a basic amine in a drug candidate is a critical decision that profoundly impacts its properties. Basicity (pKa) influences solubility, cell permeability, and target engagement, while lipophilicity (logP/D) affects absorption, distribution, and potential for off-target toxicity. The substitution on the 3-aminoazetidine core creates distinct physicochemical profiles for each building block.

PropertyAzetidin-3-amine (Primary)N-Methylazetidin-3-amine (Secondary)N,1-Dimethylazetidin-3-amine (Tertiary)
Structure
ngcontent-ng-c1205671314="" class="ng-star-inserted">
[5]

ngcontent-ng-c1205671314="" class="ng-star-inserted">
[6]
Molecular Weight 72.11 g/mol [5]86.14 g/mol 100.16 g/mol [6]
Calculated XLogP3 -1.3[5]-0.8[7]-0.3[6]
Topological Polar Surface Area (TPSA) 38.1 Ų[5]24.1 Ų[7]15.3 Ų[6]
Expected pKa (Conjugate Acid) ~9.0 - 10.0~10.0 - 11.0~9.5 - 10.5
Hydrogen Bond Donors 210
Hydrogen Bond Acceptors 222

Analysis of Properties:

  • Lipophilicity (logP): As expected, the addition of methyl groups increases lipophilicity. The calculated XLogP3 value systematically increases from -1.3 for the primary amine to -0.3 for the tertiary amine.[5][7][6] This trend is critical, as increasing logP can enhance membrane permeability but may also increase promiscuous binding and hERG liability.

  • Polar Surface Area (TPSA): The TPSA, a key predictor of cell permeability, decreases significantly with methylation as hydrogen bond donors are removed. This reduction from 38.1 Ų to 15.3 Ų suggests that molecules incorporating the N,N-dimethylated variant may exhibit superior passive diffusion across cell membranes.[5][7][6]

Section 2: Impact on ADME & Safety Profiles

The choice between these building blocks extends beyond simple physicochemical properties and directly influences the drug's fate in the body.

Metabolic Stability: The Azetidine Advantage

A primary driver for the adoption of the azetidine scaffold is its recognized enhancement of metabolic stability.[4][10]

  • Resistance to N-Dealkylation: Larger saturated heterocycles like piperidine and pyrrolidine are often susceptible to CYP450-mediated N-dealkylation. The compact, strained nature of the azetidine ring provides a significant advantage by sterically shielding the ring nitrogen, thus resisting this common metabolic pathway.[10] A comparative study demonstrated that replacing a piperidine ring with an azetidine moiety successfully diverted metabolism away from the heterocyclic linker.[10]

  • N-Methyl vs. N,N-Dimethyl Liability: While the azetidine ring nitrogen is stable, the exocyclic N-methyl groups of N,1-Dimethylazetidin-3-amine introduce a new potential metabolic soft spot. Tertiary amines are known substrates for CYP-mediated N-demethylation to form the secondary amine, and subsequently the primary amine, releasing formaldehyde in the process. The N-methyl group of the secondary amine is also susceptible. Therefore, from a metabolic stability perspective, the unsubstituted Azetidin-3-amine is the most robust, while the N,1-Dimethylazetidin-3-amine offers the most likely site for Phase I metabolism. This can be either a liability (high clearance) or an advantage (prodrug strategy), depending on the project's goals.

hERG Liability: A Cautionary Note on Basic Amines

The human ether-à-go-go-related gene (hERG) potassium channel is a critical anti-target in drug discovery due to the risk of drug-induced cardiac arrhythmia. A common pharmacophore for hERG channel blockers includes a basic amine (often tertiary) and lipophilic groups.[11][12]

  • Risk Profile: All three building blocks introduce a basic center. However, the tertiary amine of N,1-Dimethylazetidin-3-amine , combined with its higher lipophilicity compared to the other two, presents a theoretically higher intrinsic risk for hERG interactions.[13] Potent hERG inhibitors are often characterized by higher cLogP values.[13]

  • Mitigation Strategies: The hERG risk is highly context-dependent and can be mitigated. A key strategy is to modulate the pKa and lipophilicity of the basic side chain. In one study, adding a fluorine atom to a basic pyrrolidine ring decreased the pKa by 2.4 units and significantly reduced hERG activity.[14] Therefore, while N,1-Dimethylazetidin-3-amine may present a higher initial risk, its properties can be fine-tuned within the context of the whole molecule.

The relationship between N-substitution and key drug properties can be visualized as follows:

G A Azetidin-3-amine (Primary, -NH2) LOGP Lipophilicity (logP) A->LOGP Lowest TPSA Permeability (↓TPSA) A->TPSA Lowest Permeability METSTAB Metabolic Stability (N-demethylation risk) A->METSTAB Highest Stability B N-Methylazetidin-3-amine (Secondary, -NHMe) PKA Basicity (pKa) B->PKA Highest B->METSTAB Medium Stability C N,1-Dimethylazetidin-3-amine (Tertiary, -NMe2) C->LOGP Highest C->TPSA Highest Permeability C->METSTAB Lowest Stability HERG hERG Risk (Potential) C->HERG Highest Potential G reagents Aldehyde/Ketone (1.0 eq) + Azetidine Amine (1.1 eq) solvent Solvent (e.g., MeOH, DCE) reagents->solvent Dissolve imine Imine / Iminium Ion (Intermediate) solvent->imine Spontaneous Formation (Acid cat.) reducer Reducing Agent Na(OAc)3BH (1.5 eq) imine->reducer Reduction product Final Alkylated Azetidine Product reducer->product workup Aqueous Workup & Purification product->workup

Caption: General workflow for reductive amination.

Exemplary Protocol: Synthesis of N-benzyl-N,1-dimethylazetidin-3-amine

  • Causality: This protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to pH than sodium cyanoborohydride and does not release toxic cyanide gas. [15]Dichloroethane (DCE) is a common solvent for this reaction. A slight excess of the amine ensures complete consumption of the limiting aldehyde.

  • Step-by-Step Methodology:

    • To a stirred solution of benzaldehyde (100 mg, 0.94 mmol, 1.0 equiv) in 1,2-dichloroethane (5 mL) at room temperature, add N,1-Dimethylazetidin-3-amine (104 mg, 1.04 mmol, 1.1 equiv).

    • Stir the mixture for 20 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (299 mg, 1.41 mmol, 1.5 equiv) portion-wise over 5 minutes. The addition may be slightly exothermic.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor reaction progress by LC-MS or TLC until the starting aldehyde is consumed.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure product.

    • Self-Validation: Confirm the structure and purity (>95%) of the final product by ¹H NMR, ¹³C NMR, and HRMS.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

This method is ideal for coupling the azetidine amines to electron-deficient aromatic or heteroaromatic rings bearing a good leaving group (e.g., F, Cl). The reaction is driven by the presence of electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group.

Exemplary Protocol: Synthesis of 1-(5-nitro-2-pyridyl)azetidin-3-amine

  • Causality: This protocol uses 2-chloro-5-nitropyridine as the electrophile. The strong electron-withdrawing effect of the nitro group activates the 2-position for nucleophilic attack. A base such as diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction. Dioxane is a suitable high-boiling polar aprotic solvent.

  • Step-by-Step Methodology:

    • To a solution of 2-chloro-5-nitropyridine (1.0 g, 6.3 mmol, 1.0 equiv) in 1,4-dioxane (20 mL), add Azetidin-3-amine dihydrochloride (1.0 g, 6.9 mmol, 1.1 equiv).

    • Add diisopropylethylamine (DIPEA) (3.3 mL, 18.9 mmol, 3.0 equiv) to the suspension. The extra equivalent of base is needed to neutralize the hydrochloride salt of the starting material.

    • Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction progress by LC-MS.

    • After cooling to room temperature, concentrate the mixture under reduced pressure.

    • Partition the residue between ethyl acetate (50 mL) and water (30 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of 0-15% methanol in dichloromethane) to afford the desired product.

    • Self-Validation: Characterize the final compound by NMR and mass spectrometry to confirm its identity and purity.

Conclusion and Strategic Recommendations

The selection of a 3-aminoazetidine building block is a strategic decision with significant downstream consequences. There is no single "best" choice; the optimal building block is dictated by the specific goals of the medicinal chemistry program.

  • Choose Azetidin-3-amine (Primary) when:

    • Maximal metabolic stability is paramount.

    • A hydrogen bond donor is required for target engagement.

    • Further N-functionalization is desired as part of the synthetic strategy.

  • Choose N-Methylazetidin-3-amine (Secondary) when:

    • The highest basicity is desired to maximize aqueous solubility via salt formation.

    • A single N-H hydrogen bond donor is required.

    • A balance between stability and moderate lipophilicity is needed.

  • Choose N,1-Dimethylazetidin-3-amine (Tertiary) when:

    • Maximizing passive permeability is a key objective (lowest TPSA).

    • Hydrogen bond donors must be eliminated to improve properties or fit into a specific binding pocket.

    • A potential metabolic liability (N-demethylation) is acceptable or even desirable, and the slightly higher lipophilicity and potential hERG risk can be managed through optimization of the parent scaffold.

By understanding the nuanced interplay between N-substitution and the resulting physicochemical, pharmacokinetic, and synthetic properties, researchers can leverage this powerful family of azetidine building blocks to accelerate the discovery of new and effective therapeutics.

References

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Comparative

A Comparative Guide to the Reactivity of N,1-Dimethylazetidin-3-amine and N-methylazetidin-3-amine

For researchers and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. The azetidine scaffold, a four-membered nitrogen-containing h...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry, often imparting favorable physicochemical properties to drug candidates.[1][2] This guide provides an in-depth comparison of the reactivity of two closely related azetidine derivatives: N,1-Dimethylazetidin-3-amine and N-methylazetidin-3-amine. While direct comparative experimental data for these specific compounds is not extensively available in the public domain, this document will leverage fundamental principles of organic chemistry to provide a robust predictive analysis of their relative reactivity.

Structural and Electronic Considerations

The reactivity of an amine is primarily governed by the availability of the lone pair of electrons on the nitrogen atom, which in turn is influenced by both electronic and steric factors.[3]

N,1-Dimethylazetidin-3-amine (a tertiary amine at the 3-position) and N-methylazetidin-3-amine (a secondary amine at the 3-position) share a common N-methylated azetidine ring. The key distinction lies in the substitution at the exocyclic amine group.

CompoundStructureAmine Type at Position 3Molecular FormulaMolecular Weight
N,1-Dimethylazetidin-3-amineN,1-Dimethylazetidin-3-amineTertiaryC₅H₁₂N₂100.16 g/mol [4]
N-methylazetidin-3-amineN-methylazetidin-3-amineSecondaryC₄H₁₀N₂86.14 g/mol [5]

The additional methyl group on the exocyclic nitrogen of N,1-Dimethylazetidin-3-amine introduces two primary competing effects:

  • Inductive Effect: Alkyl groups are electron-donating. The presence of two methyl groups on the exocyclic nitrogen in N,1-Dimethylazetidin-3-amine increases the electron density on this nitrogen compared to the single methyl group in N-methylazetidin-3-amine.[3] This would suggest an increase in basicity and nucleophilicity.

  • Steric Hindrance: The additional methyl group also increases the steric bulk around the exocyclic nitrogen. This increased crowding can impede the approach of electrophiles, thereby reducing its reactivity as a nucleophile.[6][7]

cluster_0 N,1-Dimethylazetidin-3-amine cluster_1 N-methylazetidin-3-amine a Tertiary Amine (Position 3) b Increased Inductive Effect (+I) b->a e Predicted Lower Basicity (in aqueous media due to solvation effects) b->e c Increased Steric Hindrance c->a d Predicted Lower Nucleophilicity c->d f Secondary Amine (Position 3) g Lesser Inductive Effect g->f j Predicted Higher Basicity (in aqueous media) g->j h Lesser Steric Hindrance h->f i Predicted Higher Nucleophilicity h->i

Caption: Factors influencing the reactivity of the two azetidine derivatives.

Comparative Basicity

Prediction: In aqueous solution, N-methylazetidin-3-amine is predicted to be a stronger base than N,1-Dimethylazetidin-3-amine .

Comparative Nucleophilicity

Nucleophilicity is a measure of the rate at which a nucleophile attacks an electrophile. It is influenced by both basicity and steric accessibility. While stronger bases are often better nucleophiles, steric hindrance can significantly diminish nucleophilicity.[10]

In reactions such as acylation and alkylation, the nitrogen's lone pair attacks a carbon center. The bulkier environment around the tertiary exocyclic amine in N,1-Dimethylazetidin-3-amine is expected to slow down the rate of reaction compared to the less hindered secondary amine in N-methylazetidin-3-amine.[6][11] Therefore, despite the increased electron density from the additional methyl group, the steric impediment is likely to be the dominant factor.

Prediction: N-methylazetidin-3-amine is predicted to be a more potent nucleophile than N,1-Dimethylazetidin-3-amine , especially towards sterically demanding electrophiles.

Experimental Protocols for Reactivity Comparison

To empirically validate these predictions, the following comparative experiments can be performed.

Experiment 1: Competitive Acylation

This experiment will directly compare the nucleophilicity of the two amines towards a common electrophile.

Objective: To determine the relative reactivity of N,1-Dimethylazetidin-3-amine and N-methylazetidin-3-amine in an acylation reaction.

Materials:

  • N,1-Dimethylazetidin-3-amine

  • N-methylazetidin-3-amine

  • Acetyl chloride

  • Triethylamine (or another non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, prepare a 0.1 M solution of N,1-Dimethylazetidin-3-amine (1 eq.) and N-methylazetidin-3-amine (1 eq.) in anhydrous DCM.

  • Add a known amount of an internal standard.

  • Cool the solution to 0 °C in an ice bath.

  • To this stirred solution, add a solution of acetyl chloride (0.5 eq.) in anhydrous DCM dropwise over 10 minutes. The substoichiometric amount of the acylating agent is crucial for a competitive reaction.

  • Add triethylamine (1.1 eq.) to quench the HCl byproduct.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional hour.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the product mixture by GC-MS and ¹H NMR to determine the ratio of the two amide products.

start Mix Amines (1 eq. each) in DCM add_acyl Add Acetyl Chloride (0.5 eq.) at 0 °C start->add_acyl add_base Add Triethylamine add_acyl->add_base react Stir and Warm to Room Temp. add_base->react quench Aqueous Workup react->quench analyze GC-MS and NMR Analysis quench->analyze

Caption: Workflow for the competitive acylation experiment.

Expected Outcome: A higher ratio of the N-acylated product derived from N-methylazetidin-3-amine would confirm its greater nucleophilicity.

Experiment 2: Determination of Relative Basicity via ¹H NMR Titration

Objective: To estimate the relative pKa values of the conjugate acids of the two amines.

Materials:

  • N,1-Dimethylazetidin-3-amine

  • N-methylazetidin-3-amine

  • Trifluoroacetic acid (TFA)

  • Deuterated methanol (CD₃OD)

Procedure:

  • Prepare separate 0.05 M solutions of N,1-Dimethylazetidin-3-amine and N-methylazetidin-3-amine in CD₃OD.

  • Acquire a ¹H NMR spectrum for each solution.

  • Create a series of solutions for each amine containing increasing molar equivalents of TFA (e.g., 0.1, 0.2, 0.3... 1.5 eq.).

  • Acquire a ¹H NMR spectrum for each of these solutions.

  • Monitor the chemical shift of the protons adjacent to the nitrogen atoms. As the amine is protonated, the chemical shift of these protons will change.

  • Plot the change in chemical shift (Δδ) against the molar equivalents of added acid.

  • The midpoint of the resulting titration curve corresponds to the point where 50% of the amine is protonated, providing an estimation of the pKa. By comparing the titration curves, the relative basicity can be determined.

Expected Outcome: The titration curve for N-methylazetidin-3-amine is expected to show protonation at a lower concentration of added acid, indicating it is the stronger base.

Conclusion

Based on established principles of organic chemistry, N-methylazetidin-3-amine is predicted to be both more basic (in aqueous media) and more nucleophilic than N,1-Dimethylazetidin-3-amine . The reduced steric hindrance around the secondary amine in N-methylazetidin-3-amine is the primary determinant of its enhanced nucleophilicity, outweighing the increased inductive effect in its tertiary counterpart. For synthetic applications requiring nucleophilic attack, such as in the formation of amides or in alkylation reactions, N-methylazetidin-3-amine is likely to be the more reactive and preferred building block. The proposed experimental protocols provide a clear path for the empirical validation of these principles.

References

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [Link]

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Validation

A Tale of Two Amines: N,1-Dimethylazetidin-3-amine vs. Piperazine in Modern Drug Design

A Senior Application Scientist's Guide to Scaffold Selection and Performance In the intricate world of medicinal chemistry, the selection of the right molecular scaffold is a critical decision that profoundly influences...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Scaffold Selection and Performance

In the intricate world of medicinal chemistry, the selection of the right molecular scaffold is a critical decision that profoundly influences a drug candidate's ultimate success. Among the plethora of nitrogen-containing heterocycles, piperazine has long been hailed as a "privileged scaffold," a testament to its remarkable versatility and favorable physicochemical properties.[1][2] However, the relentless pursuit of novel chemical space and improved drug-like properties has brought smaller, more constrained systems into the limelight. One such scaffold garnering significant attention is the 3-aminoazetidine core, exemplified by N,1-Dimethylazetidin-3-amine.

This guide provides an in-depth, objective comparison of N,1-Dimethylazetidin-3-amine and piperazine, moving beyond mere structural analogy to dissect the nuanced physicochemical and pharmacological implications of choosing one over the other. We will delve into experimental data and established principles to equip drug discovery researchers with the insights needed to make informed decisions in scaffold selection and lead optimization.

At a Glance: Key Physicochemical and Structural Differences

The fundamental distinction between the six-membered piperazine ring and the four-membered azetidine ring of N,1-Dimethylazetidin-3-amine dictates a cascade of differences in their properties and, consequently, their application in drug design.

PropertyN,1-Dimethylazetidin-3-aminePiperazineRationale and Implications in Drug Design
Molecular Weight 100.16 g/mol [3]86.14 g/mol N,1-Dimethylazetidin-3-amine has a slightly higher molecular weight. While a minor difference, careful management of molecular weight is crucial for maintaining drug-like properties.
Topological Polar Surface Area (TPSA) 15.3 Ų[4]12.5 Ų (for the parent ring)The slightly higher TPSA of N,1-Dimethylazetidin-3-amine may suggest a greater potential for hydrogen bonding interactions, which can influence solubility and target engagement.
XLogP3 (Computed) -0.3[4]-1.1 (for the parent ring)The less negative XLogP3 of N,1-Dimethylazetidin-3-amine suggests it is less polar than piperazine. This can have significant implications for cell permeability and blood-brain barrier penetration.
pKa (Predicted/Typical) The pKa of the tertiary amine is predicted to be in the range of 9-10, while the azetidine nitrogen is less basic.pKa1 ≈ 5.35, pKa2 ≈ 9.73[5]Both scaffolds possess basic nitrogens capable of salt formation to enhance solubility. Piperazine's two distinct pKa values offer more nuanced control over ionization at physiological pH. The single strongly basic center in N,1-Dimethylazetidin-3-amine simplifies ionization behavior.
3D Shape & Rigidity More compact and rigid, with defined substituent vectors.Flexible chair/boat conformations.The rigidity of the azetidine ring can pre-organize substituents into a specific conformation for optimal target binding, potentially increasing potency and selectivity.[6] Piperazine's flexibility can be advantageous for accommodating different binding pockets but may come at an entropic cost.[1][7]
Metabolic Stability The azetidine ring is generally associated with enhanced metabolic stability compared to larger saturated heterocycles.Can be susceptible to N-dealkylation and oxidation by cytochrome P450 enzymes.The strained ring system of azetidine can be less prone to metabolism, potentially leading to improved pharmacokinetic profiles.

Delving Deeper: A Mechanistic and Functional Comparison

Basicity and Solubility: The Role of Ionization

The basicity of the nitrogen atoms in both scaffolds is a cornerstone of their utility in drug design, primarily through the formation of water-soluble salts.[8] Piperazine, with its two nitrogen atoms, possesses two distinct pKa values.[5] This allows for fine-tuning of a molecule's ionization state at different physiological pHs, which can be crucial for absorption, distribution, and target engagement.

N,1-Dimethylazetidin-3-amine, on the other hand, presents a simpler ionization profile. The exocyclic tertiary amine is the primary basic center, while the endocyclic nitrogen's basicity is significantly lower. This can be advantageous in scenarios where a single, well-defined basic center is desired to minimize off-target interactions, for instance, with aminergic GPCRs or the hERG channel.

Lipophilicity and Permeability: Navigating Biological Barriers

A key differentiator between the two scaffolds lies in their lipophilicity. The computed XLogP3 of -0.3 for N,1-Dimethylazetidin-3-amine suggests it is inherently less polar than piperazine.[4] This seemingly subtle difference can have profound consequences for a drug's ability to cross cell membranes. In many drug discovery programs, a judicious increase in lipophilicity is sought to enhance permeability and oral bioavailability. The azetidine core offers a means to achieve this while maintaining a degree of aqueous solubility through its basic amine.

The relationship between structure and permeability can be visualized in the following workflow for assessing passive diffusion:

G cluster_0 Permeability Assessment Workflow start Compound in Donor Well (e.g., pH 7.4 buffer) membrane Artificial Membrane (e.g., Lecithin in Dodecane) start->membrane Passive Diffusion acceptor Acceptor Well (e.g., pH 7.4 buffer) membrane->acceptor analysis Quantification of Compound (LC-MS/MS) acceptor->analysis permeability Calculate Permeability Coefficient (Pe) analysis->permeability

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Conformational Rigidity and Target Engagement

The constrained, four-membered ring of N,1-Dimethylazetidin-3-amine imparts significant conformational rigidity.[6] This can be a powerful tool for medicinal chemists, as it allows for the precise positioning of substituents in three-dimensional space to optimize interactions with a biological target. This pre-organization can lead to a lower entropic penalty upon binding, potentially resulting in higher affinity and selectivity.

Piperazine, in contrast, exists in a dynamic equilibrium of chair and boat conformations.[7] While this flexibility can be beneficial for adapting to various binding pockets, it can also lead to a loss of potency due to the energetic cost of adopting the correct binding conformation. The choice between a rigid and a flexible scaffold is therefore highly dependent on the specific target and the desired pharmacological profile.

The concept of bioisosteric replacement is central to this discussion. 3-Aminoazetidines are increasingly being explored as bioisosteres for other cyclic amines, including piperazine, to modulate physicochemical properties while retaining or improving biological activity.[3][9]

G cluster_0 Bioisosteric Replacement Strategy piperazine Piperazine-containing Lead Compound properties1 Initial Properties: - High solubility - Flexible - Potential metabolic liability piperazine->properties1 azetidine Azetidine-containing Analogue piperazine->azetidine Bioisosteric Replacement properties2 Modified Properties: - Modulated lipophilicity - Rigid conformation - Improved metabolic stability azetidine->properties2

Caption: The logic of bioisosteric replacement of piperazine with an azetidine scaffold.

Case Study: A Glimpse into Real-World Applications

Piperazine, on the other hand, is a well-established component of numerous CNS-active drugs, including antipsychotics and antidepressants.[11] Its ability to confer water solubility and engage in specific interactions with neurotransmitter receptors is well-documented. However, its flexibility and potential for metabolism can sometimes limit its application.

Experimental Protocols for Scaffold Evaluation

To ensure the trustworthiness of our comparison, we present standardized, self-validating protocols for key in vitro assays used to characterize and compare drug candidates containing these scaffolds.

Protocol 1: Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in cytochrome P450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Liver microsomes (human, rat, or other species)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard (for reaction termination)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare the reaction mixture by adding buffer and microsomes to a 96-well plate.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes.

  • Initiation: Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM). Add the NADPH regenerating system to initiate the metabolic reaction. A control incubation without NADPH should be included to assess non-enzymatic degradation.[2]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[2][7]

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[7]

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate t½ (0.693/k) and CLint.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a compound across an artificial lipid membrane, providing an indication of its potential for oral absorption.

Objective: To determine the effective permeability coefficient (Pe) of a test compound.

Materials:

  • 96-well donor and acceptor plates (hydrophobic PVDF filter plate for the donor)

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Test compound stock solution

  • UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Coat the filter of each well in the donor plate with the artificial membrane solution (e.g., 5 µL) and allow the solvent to evaporate.[12]

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer (e.g., 300 µL of PBS with 5% DMSO).[12]

  • Prepare Donor Plate: Prepare the test compound solutions in the donor buffer (e.g., 10 µM in PBS with 5% DMSO). Add these solutions to the donor plate wells (e.g., 150 µL).[12]

  • Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).[1]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectrophotometry or LC-MS/MS).[1]

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation parameters.

Protocol 3: Radioligand Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand with known affinity for the target receptor

  • Unlabeled test compound at various concentrations

  • Assay buffer

  • 96-well filter plates (e.g., glass fiber filters)

  • Scintillation fluid and a scintillation counter or a non-radioactive detection system.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.[5][13]

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[14]

  • Separation: Separate the receptor-bound radioligand from the free radioligand by vacuum filtration through the filter plate. The filters will trap the receptor-ligand complexes.[13]

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: Add scintillation fluid to the wells and count the radioactivity retained on the filters using a scintillation counter.[5]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion: Making the Right Choice for Your Drug Discovery Program

The choice between N,1-Dimethylazetidin-3-amine and piperazine is not a matter of one being universally superior to the other. Instead, it is a strategic decision that must be guided by the specific goals of the drug discovery program, the nature of the biological target, and the desired ADME properties.

Choose Piperazine when:

  • High aqueous solubility is a primary requirement.[15]

  • The flexibility of the scaffold is needed to accommodate the binding site.

  • The two basic centers can be leveraged for specific salt formation strategies or bivalent interactions.[16]

Consider N,1-Dimethylazetidin-3-amine when:

  • Improved metabolic stability and a longer half-life are desired.

  • A more lipophilic scaffold is needed to enhance membrane permeability.

  • Conformational rigidity is required to increase potency and/or selectivity.[6]

  • A single basic center is preferred to minimize off-target effects.

By understanding the fundamental differences between these two valuable scaffolds and employing robust experimental validation, researchers can navigate the complexities of drug design with greater confidence and precision, ultimately increasing the likelihood of developing safe and effective medicines.

References

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  • N,N-Dimethylazetidin-3-amine dihydrochloride | 124668-49-1. (n.d.). Sigma-Aldrich.

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Comparative

A-Comparative-Guide-to-N,1-Dimethylazetidin-3-amine-for-Enhancing-Metabolic-Stability-in-Drug-Discovery

Introduction: The Imperative of Metabolic Stability In the intricate process of drug discovery, the journey of a candidate molecule from a promising hit to a viable therapeutic is fraught with challenges. One of the most...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Metabolic Stability

In the intricate process of drug discovery, the journey of a candidate molecule from a promising hit to a viable therapeutic is fraught with challenges. One of the most significant hurdles is achieving an optimal pharmacokinetic profile, which is largely dictated by the molecule's metabolic stability.[1] Rapid biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily located in the liver, can drastically reduce a drug's exposure, shorten its half-life, and lead to the formation of potentially toxic or inactive metabolites.[1][2][3][4] Consequently, medicinal chemists are constantly seeking novel structural motifs and strategies to "harden" molecules against metabolic attack, thereby enhancing their in vivo performance.

This guide provides an in-depth analysis of the N,1-Dimethylazetidin-3-amine moiety, a specific nitrogen-containing heterocyclic building block, and evaluates its potential efficacy in improving the metabolic stability of drug candidates. We will dissect its structural features, compare it with common alternative scaffolds, and provide detailed, field-tested experimental protocols for its validation.

The N,1-Dimethylazetidin-3-amine Moiety: A Structural and Mechanistic Analysis

The N,1-Dimethylazetidin-3-amine scaffold is a four-membered heterocyclic ring containing two nitrogen atoms.[5][6] Its potential utility in medicinal chemistry stems from a unique combination of structural features:

  • The Azetidine Ring: Azetidines are considered strained four-membered rings.[7] This ring strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, can confer a degree of conformational rigidity.[7] This rigidity may influence how the molecule presents itself to the active site of a metabolic enzyme, potentially hindering an optimal binding orientation for metabolism.

  • Tertiary Amine Functionality: The structure contains two tertiary amines. Tertiary amines are well-known "soft spots" for metabolism, being particularly susceptible to CYP-mediated N-dealkylation.[8][9] This process involves the oxidation of a carbon atom adjacent (alpha) to the nitrogen, leading to an unstable intermediate that fragments into a secondary amine and an aldehyde.[8][10]

The central hypothesis for using this moiety is that while it contains the metabolically susceptible tertiary amine, the rigid and strained nature of the azetidine ring may sterically shield the N-methyl groups from CYP enzymes, thus slowing the rate of N-dealkylation compared to more flexible, acyclic counterparts.

Comparative Analysis with Alternative Metabolic Blocking Strategies

The decision to incorporate N,1-Dimethylazetidin-3-amine into a lead compound should be weighed against other established strategies. No single strategy is universally superior; the choice is context-dependent, guided by the specific metabolic liabilities of the scaffold .

StrategyMoiety ExampleMechanistic RationalePotential AdvantagesPotential Disadvantages
Strained Ring Introduction N,1-Dimethylazetidin-3-amine The rigid azetidine ring may sterically hinder access of CYP enzymes to the N-methyl groups, reducing the rate of N-dealkylation.Can maintain basicity while potentially improving stability. Provides a novel chemical space.The strained ring could introduce chemical instability under certain conditions (e.g., acidic pH).[11][12] Synthesis can be more complex.
Larger Ring Analogues N-Methyl-pyrrolidine / N-Methyl-piperidineThese less-strained rings are common in drug molecules and are often used as bioisosteres for open-chain amines.[13]Generally stable and synthetically accessible. Well-understood metabolic pathways.[13]Can still be susceptible to N-dealkylation and ring oxidation. May significantly alter lipophilicity and conformation.[13]
Steric Hindrance N-tert-Butyl GroupThe bulky tert-butyl group provides a powerful steric shield, effectively preventing CYP enzymes from accessing the alpha-carbon for oxidation.[14]Highly effective at blocking N-dealkylation.Drastically increases lipophilicity, which can negatively impact solubility and other ADME properties. May introduce unwanted off-target effects.
Deuteration Deuterated N-CH3 (N-CD3)The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond. Since C-H bond cleavage is often the rate-limiting step in N-dealkylation, replacing H with D can slow the reaction (Kinetic Isotope Effect).Minimal structural or electronic perturbation to the parent molecule. Can be a highly effective and subtle modification.The metabolic block is not absolute; metabolism can still occur, just at a slower rate. May not be effective if C-H bond cleavage is not the rate-limiting step.[15] Synthesis requires deuterated starting materials.
Electron Withdrawal Fluorination (e.g., on an adjacent ring)Placing electron-withdrawing groups like fluorine near the site of metabolism can lower the electron density of the target C-H bond, making it less favorable for oxidative attack by CYP enzymes.[16]Can simultaneously block metabolism and modulate pKa and lipophilicity.[16]Can significantly alter the electronics and binding properties of the molecule. Synthesis can be challenging.

Experimental Validation: Protocols for Assessing Metabolic Stability

Theoretical advantages must be confirmed with empirical data. The following are robust, industry-standard protocols for quantitatively assessing the metabolic stability of a compound containing the N,1-Dimethylazetidin-3-amine moiety against relevant comparators.

Workflow for In Vitro Metabolic Stability Assessment

The general workflow involves incubating the test compound with a liver-derived enzyme system and quantifying its disappearance over time.

Caption: General workflow for an in vitro metabolic stability assay.

Protocol 1: Liver Microsomal Stability Assay

This assay is a primary screen focusing on Phase I metabolism, which is predominantly mediated by CYP enzymes.[2][17][18]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound in the presence of liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)[2][19]

  • Test Compound (TC) and Control Compounds (e.g., Propranolol - high clearance; Verapamil - intermediate clearance)

  • Phosphate Buffer (100 mM, pH 7.4)[17]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)[17][19]

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well plates, incubator, centrifuge, LC-MS/MS system[17]

Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).[2] Prepare a working solution of the TC at 2x the final concentration (e.g., 2 µM for a 1 µM final concentration).[17]

  • Pre-incubation: Add the microsomal solution to a 96-well plate. Add the TC working solution. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[2] The time of this addition is T=0.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.[18] The T=0 sample is quenched immediately after adding the TC and before adding NADPH. A "minus-cofactor" control should be run at the final time point to check for non-NADPH dependent degradation.[2][18]

  • Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[18]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the test compound relative to the internal standard at each time point.[18]

  • Data Analysis: Plot the natural logarithm of the % TC remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.

    • Half-life (t½, min): 0.693 / k

    • Intrinsic Clearance (CLint, µL/min/mg protein): (0.693 / t½) * (Incubation Volume / Protein mass)[18]

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive picture of hepatic metabolism, as intact hepatocytes contain both Phase I and Phase II enzymes, as well as active transporters.[3][20][21][22] It is often used as a secondary screen for promising compounds.[20]

Objective: To determine the in vitro intrinsic clearance in a system that models the cellular environment of the liver more closely.

Materials:

  • Cryopreserved, plateable hepatocytes (human, rat, etc.)[3][20]

  • Hepatocyte culture and incubation media

  • Collagen-coated 96-well plates

  • Test Compound (TC) and control compounds

  • Acetonitrile (ACN) with internal standard (IS)

  • CO2 incubator, centrifuge, LC-MS/MS system[4]

Methodology:

  • Cell Plating: Thaw and plate hepatocytes onto collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer (typically 3-4 hours in a CO2 incubator).

  • Dosing: Remove the plating medium and replace it with fresh, pre-warmed incubation medium containing the TC (e.g., final concentration of 1 µM).[20][21]

  • Incubation & Time Points: Place the plate back into the 37°C CO2 incubator.[4] At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove the entire plate and terminate the reaction by adding ice-cold ACN with IS to the wells.[4]

  • Sample Processing & Analysis: The subsequent steps of protein precipitation, centrifugation, and LC-MS/MS analysis are identical to the microsomal assay.

  • Data Analysis: Data is analyzed similarly to the microsomal assay to yield t½ and CLint. The intrinsic clearance is typically expressed in units of µL/min/million cells.[20] This value can then be scaled to predict in vivo hepatic clearance.[20]

Data Interpretation and Visualization

The primary output of these assays is a quantitative measure of stability. A compound with a longer half-life and lower intrinsic clearance is considered more metabolically stable.

Table 2: Hypothetical Comparative Metabolic Stability Data

Compound IDMoietyMicrosomal t½ (min)Microsomal CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)
LEAD-001 Acyclic Dimethylamine12115.59129.4
LEAD-002 N,1-Dimethylazetidine 45 30.8 38 30.6
LEAD-003 N-Methylpiperidine3539.63137.5
LEAD-004 N-tert-Butyl>120<5.8>120<9.6

In this hypothetical example, incorporating the N,1-Dimethylazetidin-3-amine moiety (LEAD-002) resulted in a significant ~4-fold improvement in half-life in both microsomes and hepatocytes compared to the acyclic analogue (LEAD-001), demonstrating its effectiveness at blocking the primary metabolic pathway.

Visualizing the Metabolic Hypothesis

The proposed mechanism of improved stability can be visualized by comparing the enzymatic approach to a flexible versus a constrained substrate.

Metabolic_Shielding cluster_acyclic Acyclic Analogue (Flexible) cluster_azetidine Azetidine Analogue (Constrained) A CYP450 Active Site B N(CH3)2 A->B Easy Access (Fast N-dealkylation) C Flexible Chain C->B D CYP450 Active Site F Azetidine Ring D->F Steric Hindrance (Slow N-dealkylation) E N(CH3)2 F->E

Caption: Steric hindrance from the azetidine ring may block CYP450 access.

Conclusion

The N,1-Dimethylazetidin-3-amine moiety presents a compelling, albeit context-dependent, strategy for enhancing the metabolic stability of drug candidates susceptible to N-dealkylation. Its utility lies in the potential for the strained, rigid azetidine ring to sterically shield the metabolically labile N-methyl groups from attack by CYP450 enzymes. While not an absolute block like a tert-butyl group, it offers a more nuanced modification that may better preserve the desired physicochemical properties of a lead compound.

As with any medicinal chemistry strategy, theoretical benefits must be rigorously tested. The in vitro microsomal and hepatocyte stability assays detailed in this guide provide the essential tools for researchers to quantitatively evaluate the efficacy of the N,1-Dimethylazetidin-3-amine moiety in their specific chemical series. By comparing its performance against acyclic or alternative heterocyclic analogues, drug development professionals can make data-driven decisions to optimize the pharmacokinetic profiles of the next generation of therapeutics.

References

  • Cyprotex ADME-Tox Solutions | Evotec. Hepatocyte Stability. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • Cyprotex ADME-Tox Solutions | Evotec. Microsomal Stability. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Creative Bioarray. Hepatocyte Stability Assay. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • AxisPharm. Hepatocyte Stability Assay Test. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • BioDuro. ADME Hepatocyte Stability Assay. [Link]

  • Medicinal Chemistry, University of Washington. Drug Metabolism: Enzyme Mechanisms and Inhibition. [Link]

  • National Institutes of Health. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • National Institutes of Health. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. [Link]

  • University of Washington. Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. [Link]

  • PubMed. Anilinic N-oxides support cytochrome P450-mediated N-dealkylation through hydrogen-atom transfer. [Link]

  • National Institutes of Health. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. [Link]

  • ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. [Link]

  • PubChem, National Institutes of Health. N,N-dimethylazetidin-3-amine. [Link]

  • ResearchGate. (PDF) Metabolic stability and its role in the discovery of new chemical entities. [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • ResearchGate. Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. [Link]

  • Semantic Scholar. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. [Link]

  • New England Drug Metabolism Discussion Group. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]

  • Matrix Fine Chemicals. N,N-DIMETHYLAZETIDIN-3-AMINE DIHYDROCHLORIDE | CAS 124668-49-1. [Link]

  • Nomura Research Group, University of California, Berkeley. Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. [Link]

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Validation

A Comparative Guide to N,1-Dimethylazetidin-3-amine Derivatives in M1 Muscarinic Agonist Development

For Researchers, Scientists, and Drug Development Professionals In the landscape of neurodegenerative disease therapeutics, particularly Alzheimer's disease, the M1 muscarinic acetylcholine receptor (mAChR) stands out as...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurodegenerative disease therapeutics, particularly Alzheimer's disease, the M1 muscarinic acetylcholine receptor (mAChR) stands out as a promising target. Activation of the M1 receptor is implicated in enhancing cognitive function and potentially modifying the disease course by influencing amyloid precursor protein (APP) processing. This guide provides an in-depth comparative analysis of N,1-Dimethylazetidin-3-amine derivatives as M1 muscarinic agonists, contextualizing their structure-activity relationships (SAR) against established and alternative scaffolds.

Introduction to M1 Muscarinic Agonists in Alzheimer's Disease

Alzheimer's disease is characterized by a decline in cognitive function, partly attributed to cholinergic deficit. M1 muscarinic receptors, predominantly expressed in the cortex and hippocampus, play a crucial role in learning and memory. Agonism of these Gq-coupled receptors initiates a signaling cascade that is believed to be neuroprotective and cognition-enhancing. The development of selective M1 agonists has been a long-standing goal, with challenges including achieving subtype selectivity over other muscarinic receptors (M2-M5) to avoid adverse effects.

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered interest in medicinal chemistry for its ability to impart favorable physicochemical properties and unique three-dimensional structural elements into drug candidates. This guide focuses on derivatives of N,1-Dimethylazetidin-3-amine, exploring their potential as a novel class of M1 muscarinic agonists.

The N,1-Dimethylazetidin-3-amine Scaffold: A Novel Approach

The N,1-Dimethylazetidin-3-amine core presents a compact and rigid framework. The N-methyl group on the azetidine ring and the dimethylamino group at the 3-position are key features influencing its pharmacological profile. The basic nitrogen atoms are crucial for interaction with the orthosteric binding site of the M1 receptor, mimicking the quaternary ammonium of the endogenous ligand, acetylcholine.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies on a wide range of N,1-Dimethylazetidin-3-amine derivatives are still emerging, preliminary data and structure-activity trends from related 3-aminoazetidine series allow for the postulation of key relationships:

  • The Azetidine Ring: This strained ring system serves as a rigid scaffold, properly orienting the pharmacophoric elements for receptor binding. Its substitution pattern is critical for activity and selectivity.

  • N1-Methyl Group: The methyl group on the azetidine nitrogen is generally considered important for maintaining a favorable pKa and for optimal interaction within the binding pocket. Variations at this position can significantly impact potency.

  • 3-Amino Group: The nature of the substituent on the 3-amino nitrogen is a critical determinant of M1 agonist activity.

    • Small Alkyl Groups: Derivatives with small alkyl groups, such as the dimethylamino moiety, often exhibit good baseline activity.

    • Cyclic Amines: Incorporation of small cyclic amines (e.g., pyrrolidine, piperidine) at this position can modulate potency and selectivity.

    • Aromatic and Heteroaromatic Substituents: The introduction of aromatic or heteroaromatic rings can lead to additional interactions within the receptor, potentially enhancing potency and selectivity. The nature and substitution pattern of these rings are key areas for optimization.

Comparative Analysis with Alternative Scaffolds

To understand the potential of N,1-Dimethylazetidin-3-amine derivatives, it is essential to compare them with other classes of M1 muscarinic agonists.

Scaffold Key SAR Features Advantages Disadvantages
Azetidine-based (N,1-Dimethylazetidin-3-amine core) - Rigid 4-membered ring. - N1 and N3 substitutions are critical for activity.- Novel chemical space. - Potential for improved physicochemical properties (e.g., lower lipophilicity).- Emerging SAR, less established. - Synthesis can be challenging.
Thiadiazole-based (e.g., Xanomeline) - Tetrahydropyridine or quinuclidine core linked to a substituted thiadiazole. - The length and nature of the side chain on the thiadiazole are crucial for M1 selectivity.- Clinically validated M1/M4 preferring agonist. - Demonstrates pro-cognitive and antipsychotic effects.- Significant cholinergic side effects (e.g., gastrointestinal issues). - Also acts on M4 receptors.
Quinuclidine-based (e.g., Cevimeline, AF102B) - Rigid bicyclic core mimicking acetylcholine's conformation. - Substitutions on the quinuclidine ring modulate potency and selectivity.- Established class of muscarinic agonists. - Some members show good M1 selectivity.- Can suffer from a lack of subtype selectivity, leading to side effects.

Table 1: Comparison of M1 Muscarinic Agonist Scaffolds

Experimental Data and Performance Comparison

The following table summarizes hypothetical in vitro data for a representative N,1-Dimethylazetidin-3-amine derivative (AZD-1) compared to established M1 agonists.

Compound M1 Binding Affinity (Ki, nM) M1 Functional Activity (EC50, nM) Selectivity (vs. M2/M3)
AZD-1 (Hypothetical) 1525>100-fold
Xanomeline 510 (M1), 20 (M4)M1/M4 preferring
Cevimeline 5080Moderate
AF102B 2040High

Table 2: Hypothetical In Vitro Performance Data

Experimental Protocols

The characterization of M1 muscarinic agonists relies on a suite of in vitro assays to determine binding affinity, functional potency, and selectivity.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the M1 receptor by competing with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human M1 muscarinic receptor (e.g., CHO-K1 cells).

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound.

  • Incubation: Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration upon activation of the Gq-coupled M1 receptor.

Protocol:

  • Cell Culture: Plate cells expressing the M1 receptor in a 96- or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye extrusion.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: Plot the peak fluorescence response against the compound concentration to determine the EC50 value (concentration that produces 50% of the maximal response).

Inositol Monophosphate (IP-1) Accumulation Assay

This assay measures the accumulation of a downstream second messenger, IP-1, following M1 receptor activation.

Protocol:

  • Cell Stimulation: Incubate cells expressing the M1 receptor with varying concentrations of the test compound in the presence of lithium chloride (LiCl) to inhibit the degradation of IP-1.

  • Cell Lysis: Lyse the cells to release intracellular IP-1.

  • HTRF Assay: Perform a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay using an IP-1 d2-labeled analog and a europium cryptate-labeled anti-IP-1 antibody.

  • Signal Detection: Measure the HTRF signal, which is inversely proportional to the amount of IP-1 produced.

  • Data Analysis: Generate a concentration-response curve to determine the EC50 value.

Signaling Pathways and Workflows

The activation of the M1 muscarinic receptor initiates a well-defined signaling cascade.

M1_Signaling_Pathway Agonist M1 Agonist (e.g., N,1-Dimethylazetidin-3-amine derivative) M1R M1 Receptor Agonist->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses (e.g., Cognitive Enhancement) Ca_release->Downstream PKC->Downstream

Caption: M1 Muscarinic Receptor Signaling Pathway.

The experimental workflow for characterizing a novel M1 agonist involves a tiered approach, from primary screening to in-depth pharmacological profiling.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity Profiling cluster_3 Lead Optimization Screening High-Throughput Screening (e.g., Calcium Flux Assay) Potency Dose-Response Curves (Calcium Flux & IP-1 Assays) Screening->Potency Binding Radioligand Binding Assay (Determine Ki) Potency->Binding Selectivity Functional Assays on M2-M5 Receptors Binding->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR ADME ADME/PK Profiling SAR->ADME

Caption: Experimental Workflow for M1 Agonist Characterization.

Conclusion and Future Directions

N,1-Dimethylazetidin-3-amine derivatives represent a promising and relatively underexplored class of potential M1 muscarinic agonists. Their rigid, compact structure offers a solid foundation for the design of novel therapeutics for Alzheimer's disease. The key to unlocking their full potential lies in systematic SAR studies focused on optimizing potency, selectivity, and pharmacokinetic properties. By leveraging the established experimental protocols and comparing their performance against benchmark compounds like xanomeline and cevimeline, researchers can effectively evaluate and advance this novel chemical series. Future work should focus on expanding the diversity of substituents at the 3-amino position and exploring bioisosteric replacements for the azetidine ring to further refine the pharmacological profile of these compelling molecules.

References

  • Bridges, T. M., et al. (2008). Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I: Exploration of alternative benzyl and privileged structure moieties. Bioorganic & Medicinal Chemistry Letters, 18(19), 5439-5442. [Link]

  • Budzik, B. W., et al. (2010). The discovery of a series of N-substituted 3-(4-piperidinyl)-1,3-benzoxazolinones and oxindoles as highly brain penetrant, selective muscarinic M1 agonists. Bioorganic & Medicinal Chemistry Letters, 20(18), 5434-5438. [Link]

  • Doré, A. S., et al. (2011). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. Neuron, 70(5), 849-861. [Link]

  • Felder, C. C., et al. (2018). The Future of Muscarinic Receptor Agonists for the Treatment of Schizophrenia. ACS Chemical Neuroscience, 9(6), 1224-1234. [Link]

  • Jones, C. K., et al. (2006). Novel Selective Allosteric Activator of the M1 Muscarinic Acetylcholine Receptor Regulates Amyloid Processing and Produces Antipsychotic-Like Activity in Rats. Journal of Neuroscience, 26(46), 12007-12014. [Link]

  • Langmead, C. J., et al. (2008). G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. Molecular Pharmacology, 74(4), 1106-1115. [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2), 000282. [Link]

  • Spalding, T. A., et al. (2002). Identification of a Novel Agonist for the M1 Muscarinic Acetylcholine Receptor. Molecular Pharmacology, 61(6), 1297-1302. [Link]

Comparative

The Azetidine Ring: A Compact Scaffold of Conformational Rigidity for Modern Drug Discovery

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the intricate dance of drug-receptor interactions, the three-dimensional conformation of a molecule is paramount. The ability to cons...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug-receptor interactions, the three-dimensional conformation of a molecule is paramount. The ability to constrain a molecule into its bioactive conformation is a cornerstone of modern medicinal chemistry, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. Among the arsenal of saturated heterocycles used to impart such rigidity, the four-membered azetidine ring has emerged as a powerful, albeit underutilized, scaffold.[1][2] Its inherent ring strain dictates a unique, non-planar geometry that offers distinct advantages over more flexible five- and six-membered ring systems like pyrrolidine and piperidine.[2][3]

This guide provides an in-depth comparative analysis of the conformational properties of azetidine-containing compounds. We will explore the experimental and computational methodologies used to characterize their rigidity and present a clear, data-driven comparison with commonly employed heterocyclic alternatives.

The Puckered World of Azetidine: A Balance of Strain and Stability

Unlike the planar cyclobutane, the introduction of a nitrogen atom and the inherent strain of a four-membered ring forces the azetidine nucleus into a non-planar, "puckered" conformation to alleviate torsional and angle strain.[4] This puckering is not static; the ring can invert between two equivalent puckered conformations, passing through a higher-energy planar transition state. The energy barrier to this inversion is a key measure of its conformational rigidity.

An electron diffraction study of unsubstituted azetidine in the gas phase revealed a dihedral angle of approximately 37° between the C2-N1-C4 and C2-C3-C4 planes, clearly demonstrating its non-planar nature.[4][5] The introduction of substituents on the ring can significantly influence the puckering amplitude and the energetic preference for one conformation over another.[4] For instance, bulky substituents at the 3-position are expected to favor a pseudo-equatorial orientation to minimize steric clashes with the protons on the C2 and C4 atoms.[4]

G

Caption: Puckering and inversion of a substituted azetidine ring.

Comparative Rigidity: Azetidine vs. Pyrrolidine and Piperidine

The true value of the azetidine scaffold becomes apparent when its conformational properties are compared with those of its five- and six-membered counterparts, pyrrolidine and piperidine.

PropertyAzetidinePyrrolidinePiperidineKey Considerations in Drug Design
Ring Strain (kcal/mol) ~25.4[2]~5.4[2]~0The high ring strain in azetidine contributes to its unique geometry and reactivity but also necessitates careful synthetic planning.[2][3]
Conformational Flexibility Rigid, puckeredFlexible (envelope/twist)[6][7]Rigid (chair)[6][7]Azetidine offers a distinct rigid vector for substituent placement, different from the chair conformation of piperidine and the more fluid nature of pyrrolidine.
Primary Conformation PuckeredEnvelope and TwistChairThe defined puckered state of azetidine can be exploited to pre-organize ligands for optimal receptor binding.[8]
pKa (Conjugate Acid) ~11.29~11.27[7]~11.22[7]The basicity is comparable across the series, allowing for interchangeability when this is the primary physicochemical driver.[9][10]
logP (Octanol/Water) ~0.130.46[7]0.84[7]Azetidine is the most hydrophilic of the three, which can be advantageous for improving solubility and other ADME properties.

The greater rigidity of the azetidine ring, compared to the flexible pseudo-rotation of the pyrrolidine ring, provides a more defined orientation for substituents.[6] This conformational restriction can be a significant advantage in drug design, as it reduces the entropic penalty upon binding to a biological target.[11] While piperidine also offers a rigid scaffold in its chair conformation, the unique bond angles and spatial arrangement of substituents on an azetidine ring allow for exploration of different chemical space.[9]

Probing the Conformation: Experimental and Computational Protocols

A multi-faceted approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling is essential for a thorough understanding of azetidine conformation.

G

Caption: Integrated workflow for determining azetidine conformation.

Experimental Protocol 1: NMR Spectroscopy for Solution-State Analysis

NMR spectroscopy is a powerful tool for studying the time-averaged conformation of molecules in solution.[4][12]

  • Sample Preparation: Dissolve 5-10 mg of the azetidine-containing compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-20 mM.[4]

  • 1D ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to observe chemical shifts and proton-proton coupling constants (J-values).[13]

    • Causality: The vicinal coupling constants (³J) between protons on adjacent carbons of the azetidine ring are highly dependent on the dihedral angle between them (Karplus relationship). This allows for the estimation of ring puckering. For azetidines, J(trans) values are typically smaller (5.8-7.9 Hz) than J(cis) values (8.4-8.9 Hz).[12]

  • 2D NMR Acquisition (COSY & NOESY/ROESY):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to confirm proton connectivity within the ring.

    • Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.[12]

    • Causality: NOE/ROE signals indicate through-space proximity between protons. The presence or absence of cross-peaks between a substituent and ring protons can definitively establish its pseudo-axial or pseudo-equatorial orientation.[4][12]

  • Data Analysis:

    • Integrate proton signals and measure coupling constants from the ¹H spectrum.

    • Analyze NOESY/ROESY cross-peaks to determine the relative spatial arrangement of atoms.

    • Combine these data to build a model of the predominant solution-state conformation.

Experimental Protocol 2: Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state.[4][14]

  • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[4]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.[4]

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. Refine the atomic coordinates to obtain precise bond lengths, bond angles, and torsional (dihedral) angles.[4]

  • Data Analysis: From the refined structure, directly measure the puckering amplitude and dihedral angles of the azetidine ring. This provides a high-resolution snapshot of the solid-state conformation.[15]

Computational Protocol 3: Quantum Mechanical Modeling

In the absence of experimental data, or to complement it, computational modeling offers valuable insights into conformational preferences and energetics.[4][16]

  • Structure Preparation: Build the 3D structure of the azetidine derivative using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.

  • Geometry Optimization and Energy Calculation:

    • For each low-energy conformer, perform a geometry optimization and frequency calculation using an appropriate level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[17]

    • Causality: This calculation provides the relative energies of different conformers (e.g., axial vs. equatorial substituent), allowing for the prediction of the most stable conformation.

  • Transition State Calculation: To determine the energy barrier to ring inversion, locate the planar transition state structure and calculate its energy. The difference in energy between the puckered ground state and the planar transition state gives the inversion barrier.

  • NMR Parameter Calculation: The chemical shifts and coupling constants can also be calculated computationally (e.g., using the GIAO method) and compared with experimental data for validation.[17]

Leveraging Azetidine's Rigidity in Drug Design

The conformational constraint offered by the azetidine ring is not merely a theoretical curiosity; it has profound implications for biological activity. By locking a key pharmacophore element in a specific orientation, the azetidine scaffold can enhance binding affinity to the target receptor.[8][18] For example, conformationally restricted azetidine-2,3-dicarboxylic acids have been synthesized as potent and subtype-selective agonists for NMDA receptors.[8] The rigid framework of these molecules pre-organizes the carboxylic acid groups in a specific spatial arrangement that is optimal for binding to the receptor's active site.

Furthermore, the introduction of this strained ring can improve metabolic stability and other pharmacokinetic properties.[19] The replacement of more common rings like piperidine or morpholine with azetidines can lead to significant changes in a compound's properties, including solubility and lipophilicity, providing medicinal chemists with a valuable tool for lead optimization.[9]

Conclusion

The azetidine ring is a compact, conformationally rigid scaffold that offers a compelling alternative to more traditional saturated heterocycles in drug discovery. Its distinct puckered geometry provides a unique and defined vector for the spatial orientation of substituents, which can be leveraged to enhance biological activity and fine-tune physicochemical properties. A thorough understanding of its conformational landscape, achieved through a combination of high-resolution NMR, X-ray crystallography, and computational modeling, is critical for the rational design of novel azetidine-containing therapeutics. As synthetic methodologies for accessing functionalized azetidines continue to advance, this small but powerful ring is poised to make an increasingly significant impact on the next generation of medicines.[3]

References

  • BenchChem. (2025). X-ray Crystallography of 1-(4-Methylbenzyl)
  • BenchChem. (2025).
  • BenchChem. (2025). Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)
  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(28).
  • I. B. D. C. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Azetidin-2-ones. Benchchem.
  • Azetidines of pharmacological interest. (n.d.).
  • Hansen, K. B., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PLOS ONE, 10(11), e0143529. [Link]

  • Mastryukov, V. S., et al. (1979). Ring puckering of azetidine: an electron diffraction study. Journal of the Chemical Society, Chemical Communications, (5), 211-212. [Link]

  • MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. [Link]

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  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]

  • Li, X., et al. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 999205. [Link]

  • Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2564-2571. [Link]

  • Gámez-Valero, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(17), 3846-3864. [Link]

  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]

  • Urban, M. & Cernochova, J. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 3846-3864. [Link]

  • Gurbych, O., et al. (2024). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. [Link]

  • BenchChem. (2025). Pyrrolidine vs. Piperidine: A Comparative Guide to Privileged Scaffolds in Drug Design. Benchchem.

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Validation

A Senior Application Scientist's Guide to the Validation of N,1-Dimethylazetidin-3-amine Derivatives as Novel Kinase Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals The quest for novel, potent, and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The azetidine sca...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quest for novel, potent, and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is an increasingly attractive structural motif due to its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability.[1][2] This guide provides a comprehensive, technically-grounded framework for the validation of a hypothetical series of compounds derived from N,1-Dimethylazetidin-3-amine, designed as inhibitors of a critical oncogenic kinase, which we will refer to as Kinase-X.

This document is structured to provide not just protocols, but the strategic rationale behind the experimental workflow. We will proceed from initial biochemical potency assessment to cellular target engagement and selectivity profiling, establishing a self-validating system to build a robust data package for a lead candidate.

Part 1: Foundational Validation: Biochemical Potency and Cellular Activity

The initial phase of validation aims to answer two fundamental questions: 1) Do our compounds directly inhibit the target kinase enzyme? and 2) Does this inhibition translate to a functional effect in a relevant cancer cell line?

Rationale: From Enzyme to Cell

We begin with a biochemical assay using purified, recombinant Kinase-X. This is the cleanest system to determine direct enzyme inhibition and calculate a half-maximal inhibitory concentration (IC50), a key measure of potency.[3] A positive result here confirms on-target activity without the complexities of cellular uptake, metabolism, or off-target effects.

Subsequently, we move to a cell-based assay. Here, we measure the compound's ability to inhibit the proliferation of a cancer cell line known to be dependent on Kinase-X signaling. This provides the half-maximal effective concentration (EC50), which assesses not only target inhibition but also the compound's ability to enter cells and exert a biological effect. A strong correlation between IC50 and EC50 values is a primary indicator of a well-behaved, on-target inhibitor.

Comparative Data Summary

To contextualize the performance of our novel derivatives, we compare them against a known, well-characterized Kinase-X inhibitor, "Reference-X". The following table presents hypothetical data that would be generated in this phase.

CompoundBiochemical IC50 (nM) [Kinase-X]Cellular EC50 (nM) [Cell Line Y]
Derivative A 8.555
Derivative B 150.2> 1,000
Reference-X 12.180

Based on this data, Derivative A emerges as a promising lead candidate, exhibiting superior biochemical potency and comparable cellular activity to the reference compound. Derivative B shows poor translation from biochemical to cellular activity, suggesting potential issues with cell permeability or rapid metabolism, and would be deprioritized.

Part 2: Confirming the Mechanism: Cellular Target Engagement

After establishing cellular activity, it is crucial to confirm that the observed anti-proliferative effect is a direct consequence of Kinase-X inhibition.[4] This is known as target engagement. A robust and widely used method for this is Western blotting to probe the phosphorylation status of a known downstream substrate of Kinase-X.[5]

Rationale: Linking Inhibition to Pathway Modulation

Kinase-X, upon activation, phosphorylates a specific downstream protein, Substrate-P. This phosphorylation event is a direct biomarker of its activity.[6] By treating Kinase-X-dependent cells with our inhibitor and measuring the levels of phosphorylated Substrate-P (p-Substrate-P), we can directly visualize target engagement. A potent inhibitor should cause a dose-dependent decrease in the p-Substrate-P signal, without affecting the total amount of Substrate-P or a loading control protein like GAPDH.[4]

Experimental Workflow & Visualization

The overall validation workflow is designed to logically progress from broad activity to specific mechanism.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: MoA Confirmation cluster_2 Phase 3: Preclinical Advancement Biochem Biochemical Assay (IC50) Cell Cell Viability Assay (EC50) Biochem->Cell Potency Translation TE Target Engagement (Western Blot) Cell->TE Validate Lead Candidate Selectivity Selectivity Profiling TE->Selectivity Confirm On-Target Effect InVivo In Vivo Efficacy Studies Selectivity->InVivo Advance Optimized Lead

Caption: High-level workflow for kinase inhibitor validation.

The signaling pathway provides the context for the target engagement experiment.

G Upstream Upstream Signal (e.g., Growth Factor) KinaseX Kinase-X Upstream->KinaseX Activates SubstrateP Substrate-P KinaseX->SubstrateP Phosphorylates pSubstrateP p-Substrate-P SubstrateP->pSubstrateP Response Cell Proliferation & Survival pSubstrateP->Response Promotes Inhibitor Derivative A Inhibitor->KinaseX Inhibits

Caption: Simplified Kinase-X signaling pathway.

Part 3: Defining the Therapeutic Window: Selectivity Profiling

A critical attribute of a high-quality drug candidate is its selectivity.[7] Many kinases share structural similarities, especially in the ATP-binding pocket where most inhibitors act.[8] A non-selective compound may inhibit other kinases, leading to off-target toxicities. Therefore, profiling a lead compound against a broad panel of other kinases is an essential step to understand its selectivity and predict its therapeutic window.[9]

Rationale: Ensuring Target Specificity

We assess Derivative A against a panel of related and unrelated kinases. High selectivity is demonstrated when the IC50 for Kinase-X is significantly lower than for other kinases. A common metric is the selectivity ratio (Off-target IC50 / On-target IC50). A higher ratio indicates greater selectivity.

Comparative Selectivity Data
Kinase TargetDerivative A IC50 (nM)Reference-X IC50 (nM)
Kinase-X (On-Target) 8.5 12.1
Kinase A (related)850150
Kinase B (related)> 10,0002,500
Kinase C (unrelated)> 10,000> 10,000

This hypothetical data shows that while Reference-X has some activity against Kinase A, Derivative A is over 100-fold more selective for Kinase-X over Kinase A, and demonstrates a very clean profile otherwise. This superior selectivity makes Derivative A a more attractive candidate for further development.

Part 4: Detailed Experimental Protocols

Protocol: ADP-Glo™ Biochemical Kinase Assay

This protocol measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10]

  • Reagent Preparation : Prepare 1X Kinase Buffer, ATP, and purified recombinant Kinase-X enzyme. Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's instructions.[11]

  • Compound Plating : Serially dilute compounds (Derivative A, B, and Reference-X) in DMSO and then in Kinase Buffer in a 384-well plate.

  • Kinase Reaction : Add Kinase-X enzyme and substrate to each well. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.[12]

  • Reaction Termination : Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[11]

  • Signal Generation : Add Kinase Detection Reagent to convert the ADP produced into ATP, which is then used to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.[12]

  • Data Acquisition : Measure luminescence using a plate-reading luminometer.

  • Data Analysis : Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Plating : Seed cells from a Kinase-X dependent cancer line (e.g., Cell Line Y) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[13]

  • Compound Treatment : Treat the cells with a serial dilution of the test compounds for 72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization : Add a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis : Calculate the percentage of cell viability relative to vehicle-treated control cells. Plot viability against the logarithm of compound concentration to determine the EC50 value.

Protocol: Western Blot for Target Engagement

This protocol assesses the phosphorylation status of a Kinase-X substrate.[5]

  • Cell Treatment & Lysis : Plate cells and treat with various concentrations of the lead candidate (Derivative A) for 2-4 hours. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE : Normalize protein amounts, denature the samples, and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of Substrate-P (p-Substrate-P).

  • Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Reprobing : To ensure equal protein loading, the membrane is stripped of the first set of antibodies and re-probed with antibodies against total Substrate-P and a loading control (e.g., GAPDH).

  • Data Analysis : Quantify the band intensities. Normalize the p-Substrate-P signal to the total Substrate-P signal for each concentration.

Conclusion

This guide outlines a rigorous, multi-step process for validating the biological activity of novel N,1-Dimethylazetidin-3-amine derivatives as kinase inhibitors. By systematically progressing from biochemical potency to cellular activity, target engagement, and selectivity profiling, researchers can build a compelling case for a lead candidate. The hypothetical data for "Derivative A" demonstrates a compound with high potency, clear on-target activity in cells, and superior selectivity over the reference compound, marking it as a strong candidate for progression into more advanced preclinical studies, such as in vivo efficacy and safety assessment.[3]

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Comparative

The N,1-Dimethyl Substitution: A Double-Edged Sword in Modulating Binding Affinity

A Senior Application Scientist's Guide to a Common Structural Motif in Drug Design In the intricate dance of drug discovery, even the smallest structural modifications to a lead compound can lead to dramatic shifts in it...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Common Structural Motif in Drug Design

In the intricate dance of drug discovery, even the smallest structural modifications to a lead compound can lead to dramatic shifts in its biological activity. Among these, the seemingly simple addition of two methyl groups—one on a nitrogen atom (N-methylation) and another on an adjacent carbon (C1- or α-methylation)—presents a fascinating case study in the principles of structure-activity relationships (SAR). This N,1-dimethyl substitution can be a powerful tool for medicinal chemists, capable of enhancing binding affinity, improving selectivity, and favorably altering pharmacokinetic properties. However, it can also be a double-edged sword, sometimes leading to a decrease in potency or a switch in functional activity.

This guide provides an in-depth technical assessment of the impact of N,1-dimethyl substitution on binding affinity. We will explore the underlying mechanistic principles, present comparative case studies with supporting experimental data, and provide detailed protocols for the key binding assays used to quantify these effects. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to rationally leverage this common structural motif in their own discovery programs.

The Mechanistic Underpinnings: Why Two Methyl Groups are More Than the Sum of Their Parts

The profound effects of N,1-dimethyl substitution on binding affinity arise from a complex interplay of steric, electronic, and hydrophobic factors. Understanding these contributions is crucial for predicting the outcome of such a modification.

  • Steric Effects: The introduction of a methyl group at the C1/α-position can introduce steric hindrance, which can either be beneficial or detrimental. In some cases, this added bulk can lock the molecule into a more favorable, pre-organized conformation for binding to the target protein, thus reducing the entropic penalty of binding. Conversely, if the binding pocket is constrained, the additional methyl group can lead to steric clashes, thereby reducing affinity.

  • Electronic Effects: N-methylation can significantly alter the electronic properties of the nitrogen atom. It increases the electron density on the nitrogen, which can enhance its ability to act as a hydrogen bond acceptor. However, it also introduces a permanent positive charge if the nitrogen is part of a quaternary amine, or it can alter the pKa of a tertiary amine, affecting its ionization state at physiological pH. These changes can dramatically influence electrostatic interactions with the receptor.

  • Hydrophobicity: The addition of two methyl groups invariably increases the lipophilicity of the molecule. This increased hydrophobicity can enhance binding affinity if the methyl groups can interact with a hydrophobic pocket in the receptor, displacing water molecules and leading to a favorable entropic gain. This is often a key driver of the "magic methyl" effect, where a single methyl group in the right position can lead to a significant boost in potency[1][2].

Case Study 1: The Tryptamine Scaffold - A Classic Example of Affinity Modulation

The tryptamine scaffold, the backbone of many neurotransmitters and psychedelic compounds, provides a clear illustration of how N,1-dimethylation can modulate receptor binding profiles. Let's compare the binding affinities of tryptamine, N,N-dimethyltryptamine (DMT), and a hypothetical N,1-dimethyltryptamine analog at key serotonin and sigma receptors.

Compound5-HT2A Receptor (Ki, nM)Sigma-1 Receptor (Ki, µM)
Tryptamine>10,000431
N,N-Dimethyltryptamine (DMT)7514
1-Methyl-DMT~25Not Reported

Data compiled from multiple sources, including McKenna et al. (1990) and Fontanilla et al. (2009).[3][4]

As the data indicates, N,N-dimethylation of tryptamine to form DMT significantly increases its affinity for the 5-HT2A receptor. Further methylation at the 1-position of the indole ring to give 1-methyl-DMT has been reported to further increase affinity for the 5-HT2A receptor approximately 3-fold.[5] This suggests that the N,N-dimethyl groups and the indole-N-methyl group contribute favorably to the interaction with this receptor, likely through a combination of increased hydrophobicity and optimized steric interactions within the binding pocket.

Interestingly, for the Sigma-1 receptor, N,N-dimethylation also leads to a substantial increase in binding affinity, with DMT showing a much lower Ki value compared to tryptamine.[4] This highlights that the effects of N,1-dimethyl substitution are highly dependent on the specific topology and chemical environment of the binding site.

Case Study 2: Histamine Analogs - Fine-Tuning Receptor Selectivity and Potency

Histamine, a key mediator of allergic and inflammatory responses, acts on four different G protein-coupled receptors (H1-H4). The N,1-dimethyl substitution has been explored in histamine analogs to modulate their potency and selectivity.

CompoundH1 Receptor (Ki, nM)H2 Receptor (pD2)
Histamine~1005.6
Nα-Methylhistamine~505.8
Nα,Nα-Dimethylhistamine4.9Not a potent agonist

Data for H1 receptor from Sadek, B., et al. (2001). Data for H2 receptor from Durant, G. J., et al. (1976).[6][7]

At the H1 receptor, Nα-methylation of histamine leads to a modest increase in affinity. Strikingly, the addition of a second methyl group to the nitrogen (Nα,Nα-dimethylhistamine) results in a dramatic, more than 10-fold increase in affinity compared to histamine.[6] This suggests that the H1 receptor binding pocket can favorably accommodate the dimethylamino group, likely through hydrophobic and van der Waals interactions.

In contrast, at the H2 receptor, while Nα-methylation is tolerated and even slightly increases agonist potency, the N,N-dimethylated analog is not a potent agonist.[7] This demonstrates how the N,1-dimethyl substitution can be used to fine-tune selectivity between different receptor subtypes.

Experimental Protocols for Assessing Binding Affinity

To empirically determine the impact of N,1-dimethyl substitution, several biophysical techniques are routinely employed. Here, we provide detailed, step-by-step methodologies for three of the most common and robust binding assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[8][9]

Protocol:

  • Sample Preparation:

    • Prepare the protein (in the cell) and the ligand (in the syringe) in identical, degassed buffer to minimize heats of dilution.[9]

    • Accurately determine the concentrations of both the protein and the ligand.

    • A typical starting concentration for the protein in the cell is 10-50 µM, and the ligand in the syringe should be 10-20 times more concentrated.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat of reaction for each injection.

    • Plot the heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte (in solution) to a ligand (immobilized on a sensor chip) in real-time. It provides kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[4][10]

Protocol:

  • Sensor Chip Preparation:

    • Immobilize the protein (ligand) onto a suitable sensor chip surface (e.g., via amine coupling).

    • Equilibrate the chip with running buffer.

  • Binding Analysis:

    • Inject a series of concentrations of the small molecule (analyte) over the sensor surface and monitor the change in the SPR signal (response units, RU).

    • After the association phase, switch back to running buffer to monitor the dissociation of the analyte.

    • Regenerate the sensor surface between different analyte concentrations if necessary.

  • Data Analysis:

    • Fit the association and dissociation curves (sensorgrams) to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd/ka).

Radioligand Binding Assay

This highly sensitive and robust technique uses a radiolabeled ligand to quantify the binding of unlabeled test compounds to a receptor.[11][12] It is often considered the gold standard for measuring binding affinity.[11]

Protocol:

  • Membrane Preparation:

    • Prepare membrane homogenates from cells or tissues expressing the receptor of interest.[3]

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • Incubate a fixed concentration of the radioligand with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (competitor).

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.[11]

    • Wash the filters to remove any unbound radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) are provided.

N1_Dimethyl_Substitution cluster_ligand Ligand Modification cluster_effects Physicochemical Effects cluster_outcome Impact on Binding Affinity Parent_Compound Parent Compound (-NH-CH-) N1_Dimethyl_Compound N,1-Dimethyl Substituted (-N(CH3)-C(CH3)-) Parent_Compound->N1_Dimethyl_Compound N,1-Dimethylation Steric_Effects Steric Effects (Conformational Rigidity, Steric Clash) N1_Dimethyl_Compound->Steric_Effects Electronic_Effects Electronic Effects (pKa, H-bonding) N1_Dimethyl_Compound->Electronic_Effects Hydrophobicity Increased Hydrophobicity (Lipophilicity) N1_Dimethyl_Compound->Hydrophobicity Increased_Affinity Increased Affinity Steric_Effects->Increased_Affinity Context-Dependent Decreased_Affinity Decreased Affinity Steric_Effects->Decreased_Affinity Context-Dependent No_Change No Significant Change Steric_Effects->No_Change Context-Dependent Electronic_Effects->Increased_Affinity Context-Dependent Electronic_Effects->Decreased_Affinity Context-Dependent Electronic_Effects->No_Change Context-Dependent Hydrophobicity->Increased_Affinity Context-Dependent Hydrophobicity->Decreased_Affinity Context-Dependent Hydrophobicity->No_Change Context-Dependent

Caption: The impact of N,1-dimethyl substitution on binding affinity.

Experimental_Workflow Start Start: Assess Binding Affinity ITC Isothermal Titration Calorimetry (ITC) Start->ITC SPR Surface Plasmon Resonance (SPR) Start->SPR Radioligand Radioligand Binding Assay Start->Radioligand ITC_Data Thermodynamic Data (Kd, ΔH, ΔS, n) ITC->ITC_Data SPR_Data Kinetic Data (ka, kd, KD) SPR->SPR_Data Radioligand_Data Affinity Data (IC50, Ki) Radioligand->Radioligand_Data Analysis Comparative Analysis of Substituted vs. Unsubstituted ITC_Data->Analysis SPR_Data->Analysis Radioligand_Data->Analysis

Caption: Workflow for assessing binding affinity.

Conclusion

The N,1-dimethyl substitution is a powerful, yet nuanced, tool in the medicinal chemist's arsenal. As we have seen through our case studies and mechanistic discussions, its impact on binding affinity is not always predictable and is highly dependent on the specific context of the ligand and the receptor binding site. A thorough understanding of the interplay between steric, electronic, and hydrophobic effects is paramount for the rational design of molecules incorporating this motif.

By employing robust biophysical techniques such as ITC, SPR, and radioligand binding assays, researchers can quantitatively assess the consequences of N,1-dimethyl substitution, generating the critical data needed to drive structure-activity relationship studies and ultimately, to design more potent and selective therapeutics. This guide serves as a foundational resource for navigating the complexities of this common structural modification and harnessing its potential in drug discovery.

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  • Dalpiaz, A., et al. (2020). "Degree of N-Methylation of Nucleosides and Metabolites Controls Binding Affinity to Pristine Silica Surfaces." The journal of physical chemistry letters, 11(24), 10401-10407. [Link]

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Validation

The Azetidine Scaffold in Kinase Inhibition: A Comparative Guide to Cross-Reactivity and Selectivity

Introduction: The Double-Edged Sword of Kinase Inhibition In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, transforming the prognosis for numerous malignancies. Their mechanis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, transforming the prognosis for numerous malignancies. Their mechanism, the targeted disruption of aberrant signaling pathways that drive tumor growth and survival, offers a potent and more precise alternative to traditional chemotherapy. However, the very nature of the human kinome—comprising over 500 structurally similar ATP-binding sites—presents a formidable challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to a spectrum of adverse effects and confound experimental data, making a thorough understanding of a compound's cross-reactivity profile a critical step in drug development.[1]

This guide provides an in-depth comparative analysis of kinase inhibitors built around the N,1-Dimethylazetidin-3-amine moiety and the broader class of azetidine-containing scaffolds. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged scaffold" in medicinal chemistry.[2][3] Its inherent ring strain and three-dimensional structure offer a unique combination of metabolic stability, structural rigidity, and synthetic versatility, which can be exploited to enhance potency and selectivity.[2][3]

We will dissect the cross-reactivity profiles of representative azetidine-based inhibitors, comparing them to clinically relevant alternatives that lack this scaffold. This analysis is grounded in experimental data from biochemical and cellular assays, providing researchers, scientists, and drug development professionals with a robust framework for evaluating and selecting kinase inhibitors.

Comparative Cross-Reactivity Profiling

To illustrate the impact of the azetidine scaffold on kinase inhibitor selectivity, we will compare three classes of inhibitors targeting critical oncogenic pathways.

MerTK/FLT3 Inhibition: UNC2025 and MRX-2843 vs. Quizartinib

The receptor tyrosine kinases MerTK and FLT3 are crucial targets in acute myeloid leukemia (AML).[4][5] MERTK is overexpressed in a majority of AML cases, while activating mutations in FLT3 are present in approximately 30% of patients.[5][6]

Azetidine-Based Inhibitors:

  • UNC2025: A potent, orally bioavailable dual Mer/Flt3 inhibitor featuring a central azetidine ring.[7][8][9]

  • MRX-2843: Another potent, orally active dual MerTK/FLT3 inhibitor containing an azetidine moiety, designed to overcome resistance to other FLT3 inhibitors.[4]

Non-Azetidine Alternative:

  • Quizartinib (AC220): A potent, second-generation, non-azetidine FLT3 inhibitor that has shown clinical efficacy but is susceptible to resistance mutations in the tyrosine kinase domain.[10][11]

Selectivity Profile Comparison:

Kinase TargetUNC2025 (IC50 nM)MRX-2843 (IC50 nM)Quizartinib (IC50 nM)
MerTK 0.74 1.3 -
FLT3 0.8 0.64 1.1 [11]
FLT3-ITD-Potent Inhibition1.1 [11]
FLT3-D835Y-Retains Activity[4]>1000[11]
FLT3-F691L-Retains Activity[4]>1000[11]
Axl122--
Tyro3301--
KIT8.18-Potent Inhibition
TRKA1.67--
TRKC4.38--

Data compiled from multiple sources. Direct head-to-head large-scale kinome scan data is not available in a single publication.

Expert Insights: The data highlights the high potency of the azetidine-containing inhibitors UNC2025 and MRX-2843 against both MerTK and FLT3.[4][8] Notably, UNC2025 demonstrates significant selectivity for MerTK over the other TAM family members, Axl and Tyro3.[9][12] This is a crucial feature, as broad TAM kinase inhibition can have unintended biological consequences.

A key advantage of the azetidine-based inhibitor MRX-2843 is its ability to retain activity against common quizartinib-resistant FLT3 mutations, such as D835Y and F691L.[4][13] This suggests that the structural constraints imposed by the azetidine scaffold may allow for a binding mode that is less susceptible to mutations that confer resistance to other inhibitor classes.

MEK Inhibition: Cobimetinib vs. Trametinib

The RAF-MEK-ERK (MAPK) pathway is a central signaling cascade that is frequently hyperactivated in various cancers, most notably in BRAF-mutant melanoma.[14] MEK1 and MEK2 are dual-specificity kinases that represent a critical node in this pathway.

Azetidine-Based Inhibitor:

  • Cobimetinib (RG7167): A potent and selective allosteric inhibitor of MEK1 and MEK2 that contains an azetidine moiety.[15][16]

Non-Azetidine Alternative:

  • Trametinib (GSK1120212): A highly selective, allosteric MEK1/2 inhibitor that does not contain an azetidine ring.[17]

Selectivity Profile Comparison:

ParameterCobimetinibTrametinib
Biochemical IC50 (MEK1) 4.2 nM0.7 nM[15]
Biochemical IC50 (MEK2) -0.9 nM[17]
Binding Preference Phosphorylated MEK[16]Unphosphorylated MEK[16]
Notable Off-Targets (at high concentrations) Akt, PKC[16]Minimal off-target effects on platelet function[16]
Plasma Concentration (Oral Admin.) ~18 nM~9.7 nM

Expert Insights: Both cobimetinib and trametinib are highly potent MEK inhibitors that operate through a non-ATP-competitive, allosteric mechanism.[15][18] While trametinib exhibits slightly higher potency in biochemical assays, both are effective at nanomolar concentrations.[15][17] A study comparing their effects on platelet function revealed that at supra-pharmacological concentrations, cobimetinib exhibited off-target inhibition of Akt and PKC, effects not observed with trametinib.[16] This suggests that while both are highly selective, the specific chemical scaffold can introduce different off-target profiles at higher doses. The clinical significance of these differences is complex, but it underscores the importance of comprehensive profiling even for highly selective inhibitors.

AKT Inhibition: The Case of AZD5363

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[2][19] AKT (also known as Protein Kinase B) is a key serine/threonine kinase in this pathway.

Azetidine-Scaffold Containing Inhibitor (by structural analogy):

  • AZD5363 (Capivasertib): A potent, orally bioavailable, ATP-competitive pan-AKT inhibitor. While not explicitly named as an "N,1-Dimethylazetidin-3-amine" derivative, its structure contains a substituted piperidine ring, which shares some structural similarities with the azetidine core in terms of being a saturated nitrogen-containing heterocycle, and it serves as an excellent example of a well-characterized, potent kinase inhibitor.[20]

Selectivity Profile Insights: AZD5363 potently inhibits all three AKT isoforms (AKT1, AKT2, and AKT3) with IC50 values in the low nanomolar range (<10 nM).[21][22] Kinome scan analyses have shown that AZD5363 is highly selective for AKT over other kinases, including the closely related AGC kinase family members.[23] However, at higher concentrations, it is known to inhibit S6K and PKA.[23] The selectivity of AZD5363 is a key attribute, as non-specific inhibition of other kinases in the PI3K pathway could lead to complex and undesirable cellular responses.

Visualizing the Field of Action: Signaling Pathway Diagrams

Understanding the context in which these inhibitors operate is crucial. The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by the inhibitors discussed.

MerTK_FLT3_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MerTK MerTK PI3K PI3K MerTK->PI3K FLT3 FLT3 FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS Gas6 Gas6 Gas6->MerTK activates FL FLT3 Ligand FL->FLT3 activates AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Proliferation STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation MRX-2843 MRX-2843 MRX-2843->MerTK MRX-2843->FLT3 Quizartinib Quizartinib Quizartinib->FLT3 UNC2025 UNC2025 UNC2025->MerTK UNC2025->FLT3

Caption: Simplified MerTK and FLT3 signaling pathways.

MAPK_ERK_Pathway Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., MYC, FOS) ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Trametinib Trametinib Trametinib->MEK Cobimetinib Cobimetinib Cobimetinib->MEK

Caption: The RAF-MEK-ERK (MAPK) signaling cascade.

PI3K_AKT_Pathway Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth AZD5363 AZD5363 AZD5363->AKT

Caption: The PI3K-AKT signaling pathway.

Experimental Protocols: The Foundation of Cross-Reactivity Profiling

The quantitative data presented in this guide is derived from sophisticated experimental techniques designed to assess inhibitor-kinase interactions on a broad scale. The following are detailed protocols for three cornerstone assays in cross-reactivity profiling.

Protocol 1: KINOMEscan® - Competition Binding Assay

This biochemical assay quantitatively measures the binding affinity of a test compound against a large panel of kinases. It is an ATP-independent method, which provides a direct measure of binding (dissociation constant, Kd) rather than enzymatic inhibition (IC50).

Workflow Diagram:

KINOMEscan_Workflow cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_separation Separation & Elution cluster_quantification Quantification p1 DNA-tagged kinase r1 Combine kinase, ligand-beads, and test compound in well p1->r1 p2 Immobilized ligand (on beads) p2->r1 p3 Test compound (inhibitor) p3->r1 r2 Incubate to allow competition for binding r1->r2 s1 Wash beads to remove unbound kinase r2->s1 s2 Elute bound kinase s1->s2 q1 Quantify kinase via qPCR of the DNA tag s2->q1 q2 Compare to DMSO control to determine % inhibition q1->q2

Caption: KINOMEscan® competition binding assay workflow.

Step-by-Step Methodology:

  • Assay Component Preparation:

    • Recombinant human kinases are tagged with a unique DNA identifier.

    • A kinase-specific, active-site directed ligand is biotinylated and immobilized on streptavidin-coated magnetic beads.

    • The test compound (e.g., an azetidine-based inhibitor) is serially diluted in DMSO.

  • Competition Binding Reaction:

    • The three components—DNA-tagged kinase, immobilized ligand beads, and the test compound—are combined in the wells of a microplate.

    • The plate is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase's active site.

  • Separation:

    • The magnetic beads are captured using a magnet, and the unbound components are washed away. This step removes any kinase that was not bound to the immobilized ligand (i.e., it was bound by the test compound).

  • Quantification:

    • The kinase that remains bound to the beads is eluted.

    • The amount of eluted kinase is quantified using quantitative PCR (qPCR) to amplify and measure the unique DNA tag.

  • Data Analysis:

    • The amount of kinase captured in the presence of the test compound is compared to a DMSO vehicle control.

    • A low qPCR signal indicates strong binding of the test compound to the kinase.

    • By testing a range of compound concentrations, a dissociation constant (Kd) can be calculated, providing a precise measure of binding affinity.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) - Target Engagement in a Native Environment

CETSA® is a powerful biophysical method used to verify and quantify drug-target engagement within intact cells or tissue lysates. The principle is that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.

Workflow Diagram:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis t1 Treat intact cells with test compound or DMSO t2 Incubate to allow target engagement t1->t2 h1 Aliquot treated cells t2->h1 h2 Heat aliquots across a temperature gradient h1->h2 l1 Lyse cells (e.g., freeze-thaw) h2->l1 l2 Centrifuge to pellet aggregated/denatured proteins l1->l2 d1 Collect soluble fraction (supernatant) l2->d1 d2 Detect target protein via Western Blot or Mass Spec d1->d2 d3 Plot protein abundance vs. temperature to generate melting curve d2->d3

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells of interest to an appropriate density.

    • Treat the cells with the test compound at the desired concentration or with a DMSO vehicle control.

    • Incubate for a sufficient time (e.g., 1 hour) at 37°C to allow the compound to enter the cells and bind to its target.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler for a defined period (e.g., 3 minutes).

    • Cool the samples to room temperature.

  • Lysis and Separation:

    • Lyse the cells to release their protein content. This is often achieved by repeated freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the denatured and aggregated proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of the specific target protein remaining in the soluble fraction using a detection method like Western blotting or mass spectrometry.

    • Plot the relative amount of soluble protein against the temperature to generate a "melting curve." A shift in the curve to higher temperatures in the compound-treated sample compared to the control indicates target stabilization and therefore, engagement.

Protocol 3: Quantitative Phosphoproteomics - Mapping Downstream Signaling Effects

This mass spectrometry-based approach provides a global snapshot of kinase activity within the cell by quantifying changes in protein phosphorylation in response to an inhibitor. It is the ultimate functional readout of on-target and off-target kinase inhibition.

Workflow Diagram:

Phosphoproteomics_Workflow cluster_sample Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Treat cells with inhibitor or DMSO s2 Lyse cells and digest proteins (e.g., with trypsin) s1->s2 e1 Enrich for phosphopeptides using TiO2 or IMAC beads s2->e1 e2 Wash to remove non-phosphorylated peptides e1->e2 a1 Separate peptides by liquid chromatography (LC) e2->a1 a2 Analyze by tandem mass spectrometry (MS/MS) a1->a2 d1 Identify phosphopeptides and quantify their abundance a2->d1 d2 Compare inhibitor vs. control to identify regulated phosphorylation sites d1->d2

Caption: Quantitative phosphoproteomics workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Treat parallel cultures of cells with the kinase inhibitor or DMSO vehicle control for a defined time.

    • Harvest and lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment:

    • Incubate the peptide mixture with a material that has a high affinity for phosphate groups, such as titanium dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) beads.

    • Wash the beads extensively to remove the much more abundant non-phosphorylated peptides.

    • Elute the bound phosphopeptides.

  • LC-MS/MS Analysis:

    • Separate the enriched phosphopeptides using high-performance liquid chromatography (HPLC), typically based on their hydrophobicity.

    • Analyze the eluting peptides using a high-resolution tandem mass spectrometer. The instrument will determine the mass-to-charge ratio of the phosphopeptides and then fragment them to determine their amino acid sequence and pinpoint the site of phosphorylation.

  • Data Analysis:

    • Use specialized software to search the acquired mass spectra against a protein sequence database to identify the phosphopeptides.

    • Quantify the relative abundance of each phosphopeptide in the inhibitor-treated sample compared to the control.

    • A significant decrease in the phosphorylation of a known substrate of the target kinase confirms on-target activity. Conversely, changes in the phosphorylation of other proteins can reveal off-target effects and provide a comprehensive view of the inhibitor's impact on cellular signaling networks.

Conclusion

The N,1-Dimethylazetidin-3-amine scaffold and related azetidine-containing structures represent a valuable asset in the medicinal chemist's toolbox for designing potent and selective kinase inhibitors. As demonstrated by compounds like UNC2025 and MRX-2843, this moiety can contribute to high target potency while enabling selectivity against closely related kinases and even overcoming clinically relevant resistance mutations.

However, as the comparison between cobimetinib and trametinib illustrates, no scaffold is a universal guarantee of perfect selectivity. Subtle structural differences can lead to distinct off-target profiles, emphasizing that comprehensive, empirical cross-reactivity profiling is indispensable. The methodologies outlined in this guide—from high-throughput biochemical binding assays like KINOMEscan® to cellular target engagement verification with CETSA® and global functional readouts via phosphoproteomics—form a powerful, self-validating system for the rigorous characterization of any kinase inhibitor.

By integrating these advanced analytical techniques, researchers can make more informed decisions, leading to the development of safer, more effective targeted therapies and more reliable tool compounds for basic research.

References

  • Carnero A, Blanco-Aparicio C, Renner O, Link W, Leal JF (2008) The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications. Curr Cancer Drug Targets 8(3), 187–98. [Link]

  • Davies BR., et al. (2012). Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background. Mol Cancer Ther 2012 (11) (4) 873-887. [Link]

  • Gilmartin AG, et al. (2011). GSK1120212 is a potent, selective, non-ATP-competitive inhibitor of MEK1 and MEK2 activity against branchio-oto-renal syndrome. Cancer Res. 71(15):5349-59. [Link]

  • Johnston, S. (2015). Trametinib: a MEK inhibitor for the treatment of metastatic melanoma. Drug Design, Development and Therapy, 9, 3647. [Link]

  • Kampa-Schittenhelm KM, et al. (2013). Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms. Mol Cancer. 12:19. [Link]

  • Liu P, Cheng H, Roberts TM, Zhao JJ (2009) Targeting the phosphoinositide 3-kinase pathway in cancer. Nat Rev Drug Discov 8(8), 627–44. [Link]

  • Minson KA, et al. (2016). The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia. JCI Insight. 1(3):e85630. [Link]

  • O'Reilly, K. E., et al. (2014). The MEK inhibitors cobimetinib and trametinib inhibit platelet MEK but do not cause platelet dysfunction. Haematologica, 99(8), e143–e145. [Link]

  • Roskoski R Jr. (2012). The Ras-Raf-MEK-ERK pathway in human cancers. Pharmacol Res. 66(2):115-27. [Link]

  • Zhang W, et al. (2014). UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor. J Med Chem. 57(16):7031-41. [Link]

  • Zarrinkar PP, et al. (2009). AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood. 114(14):2984-92. [Link]

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Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of N,1-Dimethylazetidin-3-amine

This guide provides a comprehensive, step-by-step framework for the proper and safe disposal of N,1-Dimethylazetidin-3-amine. Tailored for researchers, scientists, and professionals in drug development, this document mov...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the proper and safe disposal of N,1-Dimethylazetidin-3-amine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to explain the scientific rationale behind each procedural step. The protocols herein are designed to ensure personnel safety, environmental protection, and full compliance with federal and local regulations.

The core principle of chemical waste management is risk mitigation. N,1-Dimethylazetidin-3-amine, as a substituted azetidine, belongs to a class of cyclic amines that requires careful handling due to its potential reactivity, corrosivity, and toxicity. Adherence to these procedures is critical for maintaining a safe laboratory environment.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for N,1-Dimethylazetidin-3-amine should always be consulted first, its structural characteristics—a strained four-membered ring and a secondary amine functionality—allow us to infer a reliable hazard profile from analogous compounds.

The primary hazards are associated with its basicity and reactivity.[1][2] Like other amines, it is expected to be corrosive and capable of causing severe skin and eye damage.[3][4][5][6]

Table 1: Inferred Hazard Profile for N,1-Dimethylazetidin-3-amine

Hazard CategoryDescriptionRationale & Primary References
Corrosivity Expected to cause severe skin burns and serious eye damage.[4][5]Amine functional groups are alkaline and corrosive to biological tissues. This is a common characteristic of similar amine compounds.[3][6][7]
Toxicity Likely harmful if swallowed, inhaled, or in direct contact with skin.[4][8]Small, volatile amines can be readily absorbed, potentially causing systemic effects. May cause respiratory irritation.[4]
Flammability Potential to be a flammable liquid and vapor.[4][6]Many low-molecular-weight amines are flammable. Keep away from heat, sparks, and open flames.[3][4]
Reactivity Incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][7]Violent exothermic reactions can occur when amines are mixed with acids. Contact with oxidizers can lead to fire.
Environmental Potentially harmful to aquatic life with long-lasting effects.Discharge into the environment must be avoided. Do not empty into drains.[8]

Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Given the high potential for corrosivity and toxicity, a stringent PPE protocol is non-negotiable. The objective is to create a complete barrier between the researcher and the chemical.

Table 2: Required Personal Protective Equipment (PPE)

PPE TypeSpecificationJustification
Eye & Face Protection Chemical safety goggles and a face shield.Protects against splashes that can cause irreversible eye damage. Standard safety glasses are insufficient.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.Prevents direct contact that can lead to severe chemical burns.[4][5] Contaminated gloves must be disposed of properly after use.
Respiratory Protection Use only under a chemical fume hood.[3]A fume hood is essential to prevent inhalation of potentially harmful and irritating vapors.[4]

All handling and disposal preparation must occur in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that safety showers and eyewash stations are unobstructed and immediately accessible.[5]

Section 3: Step-by-Step Waste Disposal Protocol

The disposal of N,1-Dimethylazetidin-3-amine is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][11][12] This protocol ensures compliance with these "cradle-to-grave" regulations.[12][13][14]

Step 1: Waste Characterization All laboratory chemicals become "waste" when they are no longer needed or intended for use.[11] You must first classify the waste. N,1-Dimethylazetidin-3-amine waste is considered hazardous due to its inherent properties. It would likely be classified under RCRA for:

  • Corrosivity (D002): As a strong base.[1]

  • Potential Toxicity: Depending on specific toxicological data.

Step 2: Container Selection and Labeling The integrity of the waste containment system is critical to prevent leaks and exposures.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container. Do not use metal containers, as corrosive amines can degrade them.[10] The container must have a tight-fitting, screw-on cap.[15]

  • Label the Container: As soon as the first drop of waste is added, the container must be labeled.[11] The label must include:

    • The words "Hazardous Waste".[16]

    • The full chemical name: "N,1-Dimethylazetidin-3-amine".

    • An accurate description of the hazard(s) (e.g., "Corrosive," "Flammable," "Toxic").[16]

    • The date accumulation started.

Step 3: Waste Segregation and Collection Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.

  • Designate a Waste Stream: Dedicate a specific container for N,1-Dimethylazetidin-3-amine waste and materials grossly contaminated with it (e.g., pipette tips, absorbent pads).[15]

  • Avoid Mixing: Crucially, do not mix this waste with incompatible materials. [15] Keep it separate from acids, oxidizing agents, and halogenated solvents.[3][7][15] Mixing hazardous and non-hazardous waste increases the volume and cost of disposal.[11]

  • Container Filling: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[10] Keep the container closed at all times except when adding waste.[11][15][17]

Step 4: On-Site Accumulation and Storage Waste must be stored safely in a designated laboratory area.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[16] This area must be at or near the point of generation and under the control of laboratory personnel.[10][18]

  • Secondary Containment: Place the container in a larger, chemically compatible secondary container to contain any potential leaks.

  • Ventilation: The storage area must be well-ventilated.[3][7]

Step 5: Arranging for Final Disposal Hazardous waste must be disposed of through a licensed facility.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[15]

  • Licensed Transporter: The EHS office will arrange for a licensed hazardous waste transporter to collect the material for disposal at an approved treatment, storage, and disposal facility (TSDF).[9][13][16]

  • Never Use Drains: Do not dispose of N,1-Dimethylazetidin-3-amine down the sanitary sewer.[8]

Step 6: Documentation Maintain meticulous records of waste generation and disposal. This includes the waste manifest provided by the transporter, which tracks the waste from your lab to its final destination.[13]

Section 4: Emergency Procedures - Spill & Exposure Management

Accidents require immediate and correct responses to minimize harm.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[3]

  • Control Ignition Sources: If the material is flammable, remove all sources of ignition.[3][4]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain and Absorb: Contain the spill and absorb it with an inert material like vermiculite, dry sand, or earth. Do not use combustible materials.

  • Collect Waste: Using spark-proof tools, carefully collect the absorbed material and any contaminated soil or items into a designated, labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area thoroughly. All cleanup materials are also considered hazardous waste and must be disposed of accordingly.[11]

In Case of Exposure:

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][8] Seek immediate medical attention.[3]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][8] If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[3] Call a poison control center or doctor immediately for treatment advice.[3]

Section 5: Visualization of Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N,1-Dimethylazetidin-3-amine.

Disposal_Workflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal & Emergency A Identify Waste: N,1-Dimethylazetidin-3-amine B Consult SDS & Assess Hazards (Corrosive, Toxic, Flammable) A->B C Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) B->C D Characterize as Hazardous Waste (e.g., RCRA D002) C->D E Select Compatible Container (HDPE, Screw Cap) D->E F Label Container Correctly ('Hazardous Waste', Name, Hazards) E->F G Segregate from Incompatibles (Acids, Oxidizers) F->G H Store in Designated SAA with Secondary Containment G->H L Spill or Exposure Occurs H->L I Arrange Pickup via Institution EHS Office J Document via Waste Manifest I->J K Final Disposal at Licensed TSDF J->K L->I No M Follow Emergency Procedures (Spill Cleanup / First Aid) L->M Yes

Caption: Decision workflow for safe disposal of N,1-Dimethylazetidin-3-amine.

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  • Regulating Lab Waste Disposal in the United St
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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for N,1-Dimethylazetidin-3-amine

This guide provides an essential framework for the safe handling and disposal of N,1-Dimethylazetidin-3-amine, a reactive cyclic amine utilized in contemporary drug discovery and chemical synthesis. The procedural guidan...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling and disposal of N,1-Dimethylazetidin-3-amine, a reactive cyclic amine utilized in contemporary drug discovery and chemical synthesis. The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to implement robust safety protocols, thereby minimizing exposure risks and ensuring operational integrity. Our commitment is to furnish you with scientifically grounded information that extends beyond the product, fostering a culture of safety and trust within the laboratory.

Hazard Analysis and Risk Mitigation

N,1-Dimethylazetidin-3-amine is a potent chemical that demands rigorous safety precautions. The primary hazards associated with this compound are its corrosive and irritant properties. Direct contact can lead to severe skin burns and serious eye damage.[1][2] Inhalation of its vapors may also cause respiratory irritation.[2] A thorough risk assessment is the cornerstone of safe chemical handling and is a mandatory prerequisite before commencing any procedure.[3][4]

Key Identified Hazards:

  • H314: Causes severe skin burns and eye damage.[2]

  • H335: May cause respiratory irritation.[2]

  • Related substituted amines can be harmful if swallowed or in contact with skin and may trigger allergic skin reactions.[5]

The causality behind these hazards lies in the chemical's reactivity. As an amine, it is alkaline and can react exothermically with acids and oxidizing agents.[3] Its ability to cause burns is due to its corrosive nature, which can rapidly damage living tissue upon contact.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is non-negotiable when handling N,1-Dimethylazetidin-3-amine. The selection of appropriate PPE is dictated by the specific tasks being performed and the associated risk of exposure. Below is a detailed breakdown of the minimum required PPE.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye & Face Protection Tightly-fitting, splash-proof safety goggles combined with a full-face shield (minimum 8-inch).[5][6]Protects against splashes of the corrosive liquid, which can cause severe and irreversible eye damage.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[7]Provides a barrier against skin contact, which can cause severe burns. Gloves must be inspected for integrity before each use.[5]
Body Protection Chemical-resistant lab coat or apron over full-length clothing. Coveralls for larger quantities.[7]Minimizes the risk of skin contact from accidental spills or splashes.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from potential spills.
Respiratory Protection Use in a certified chemical fume hood is mandatory. For emergencies or potential high-concentration vapor exposure, an air-purifying respirator (APR) with an organic vapor/amine-specific cartridge (e.g., ABEK type) or a supplied-air respirator is required.[5][6][8]The amine's volatility can lead to respiratory tract irritation. Engineering controls (fume hood) are the primary defense, with respirators as a necessary secondary measure.[9]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow start Start: Task Assessment task_type Nature of Task start->task_type small_scale Small-Scale (<10 mL) Solution Prep in Fume Hood task_type->small_scale Low Exposure Potential large_scale Large-Scale (>10 mL) Reaction or Transfer task_type->large_scale Moderate Exposure Potential spill_response Spill or Emergency task_type->spill_response High Exposure Potential core_ppe Core PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Closed-Toe Shoes small_scale->core_ppe enhanced_ppe Enhanced PPE: - Core PPE - Face Shield - Chemical-Resistant Apron/Coveralls large_scale->enhanced_ppe emergency_ppe Emergency PPE: - Enhanced PPE - Air-Purifying Respirator (APR)  with appropriate cartridge or  Supplied-Air Respirator (SAR) spill_response->emergency_ppe

Caption: PPE selection workflow for handling N,1-Dimethylazetidin-3-amine.

Standard Operating Procedure for Safe Handling

Adherence to a strict, step-by-step protocol is critical for minimizing risk. This procedure should be incorporated into your laboratory's Chemical Hygiene Plan as required by OSHA (29 CFR 1910.1450).[10]

Step-by-Step Handling Protocol
  • Pre-Operation Safety Check:

    • Verify that the chemical fume hood is operational and has a valid certification.

    • Ensure that a safety shower and eyewash station are accessible and unobstructed.[6]

    • Locate the appropriate spill kit and fire extinguisher.

    • Don all required PPE as determined by your risk assessment.[11]

  • Chemical Handling:

    • Conduct all manipulations of N,1-Dimethylazetidin-3-amine within the certified chemical fume hood.[12]

    • Keep the container tightly closed when not in use.[5]

    • Use compatible labware (e.g., glass, PTFE); avoid copper and its alloys which can be corroded by amines.[13]

    • When transferring, pour slowly and carefully to avoid splashing.

    • Do not eat, drink, or apply cosmetics in the handling area.[14]

  • Post-Operation Procedure:

    • Tightly seal the chemical container and return it to its designated storage location. Amines should be stored in a cool, well-ventilated area away from incompatible materials like acids and strong oxidizers.[3]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove PPE, avoiding contact with the outer contaminated surfaces.[5]

    • Dispose of contaminated gloves and other disposable materials as hazardous waste.[5]

    • Wash hands and arms thoroughly with soap and water.[5][7]

Workflow for Routine Handling

Handling_Workflow prep 1. Preparation - Verify Fume Hood - Locate Safety Equipment - Don Appropriate PPE handling 2. Chemical Handling - Work Inside Fume Hood - Keep Container Closed - Use Compatible Materials prep->handling cleanup 3. Post-Handling - Secure Chemical Storage - Decontaminate Surfaces - Doff PPE Correctly - Dispose of Waste handling->cleanup wash 4. Personal Hygiene - Wash Hands Thoroughly cleanup->wash

Caption: Standard operating procedure for N,1-Dimethylazetidin-3-amine.

Emergency Response: Spills and Exposures

Preparedness is paramount for effectively managing emergencies.[11] All personnel must be trained on these procedures.

First-Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing.[7] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[15] Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[7] If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.[7]

Spill Management Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control and Ventilate: If safe to do so, remove ignition sources. Ensure the area is well-ventilated, typically by ensuring the fume hood continues to operate.

  • Don Emergency PPE: Wear the appropriate level of PPE, including respiratory protection if vapors are present.[13]

  • Contain the Spill: Use an inert, absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill. Do not use combustible materials.

  • Neutralize and Absorb: For small spills, cautiously neutralize with a weak acid (e.g., citric acid solution) before absorbing. For larger spills, absorb the material directly.

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated debris into a clearly labeled, sealable hazardous waste container.[16]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

Spill Response Workflow

Spill_Response spill Spill Occurs alert 1. Alert & Evacuate spill->alert ppe 2. Don Emergency PPE alert->ppe contain 3. Contain Spill (Use inert absorbent) ppe->contain collect 4. Collect Waste (Into labeled container) contain->collect decon 5. Decontaminate Area collect->decon report 6. Report to EHS decon->report

Caption: Workflow for responding to a spill of N,1-Dimethylazetidin-3-amine.

Decontamination and Waste Disposal Plan

All waste generated from the handling of N,1-Dimethylazetidin-3-amine is considered hazardous waste and must be managed according to institutional and regulatory guidelines (EPA, state, and local).[7][16]

  • Liquid Waste: Collect all waste solutions containing N,1-Dimethylazetidin-3-amine in a dedicated, labeled, and sealed hazardous waste container. The container should be compatible with amines.[16]

  • Solid Waste: All contaminated disposables, including gloves, absorbent pads, and pipette tips, must be placed in a designated, sealed hazardous waste bag or container.[17]

  • Empty Containers: "Empty" containers that held the chemical must be treated as hazardous waste unless properly decontaminated. Do not rinse into the sanitary sewer system.[16]

  • Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal company.[5] Maintain records of all waste disposal activities.

By implementing these comprehensive safety and handling protocols, you establish a self-validating system that protects personnel, ensures the integrity of your research, and maintains regulatory compliance.

References

  • ChemTreat. (2012). Material Safety Data Sheet.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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